Product packaging for Acetyl bromide-13C2(Cat. No.:CAS No. 113638-93-0)

Acetyl bromide-13C2

Cat. No.: B052409
CAS No.: 113638-93-0
M. Wt: 124.93 g/mol
InChI Key: FXXACINHVKSMDR-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetyl bromide-13C2 is a useful research compound. Its molecular formula is C2H3BrO and its molecular weight is 124.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3BrO B052409 Acetyl bromide-13C2 CAS No. 113638-93-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acetyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrO/c1-2(3)4/h1H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXACINHVKSMDR-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481741
Record name Acetyl bromide-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113638-93-0
Record name Acetyl bromide-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 113638-93-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Acetyl bromide-13C2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Acetyl bromide-13C2, a crucial labeled compound in metabolic research and drug development. The methodologies outlined are based on established chemical principles, ensuring reliability and reproducibility for scientific applications.

Overview and Physicochemical Properties

This compound is an isotopically labeled acetylating agent where both carbon atoms are the stable isotope carbon-13. This labeling provides a powerful tool for tracing the acetyl group in various biochemical and chemical transformations using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] The high isotopic purity of this reagent is critical for the accuracy of tracer studies.[3]

Table 1: Physicochemical and Isotopic Data for this compound

PropertyValue
CAS Number 113638-93-0[3][4][5]
Molecular Formula ¹³C₂H₃BrO[5]
Molecular Weight 124.93 g/mol [3][4][5]
Monoisotopic Mass 123.94344 Da[3][4]
Density 1.690 g/mL at 25 °C
Boiling Point 75-77 °C[6]
Melting Point -96 °C[6]
Refractive Index n20/D 1.45
Isotopic Purity Commercially available at 99 atom % ¹³C[3]

Synthesis Methodology

The synthesis of this compound is primarily achieved through the bromination of its corresponding isotopically labeled precursor, [1,2-¹³C₂]Acetic acid. This precursor is commercially available with high isotopic enrichment.[3] The most common and well-established method involves the use of phosphorus tribromide (PBr₃).[3][6]

Experimental Protocol: Bromination of [1,2-¹³C₂]Acetic Acid with PBr₃

This protocol is adapted from the established method for preparing acetyl bromide from acetic acid.[3][6]

Reaction Scheme: 3 CH₃¹³COOH + PBr₃ → 3 CH₃¹³COBr + H₃PO₃[3]

Materials and Equipment:

  • [1,2-¹³C₂]Acetic acid (99 atom % ¹³C)

  • Phosphorus tribromide (PBr₃)

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Heating mantle

  • Distillation apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask with a dropping funnel and a reflux condenser under an inert atmosphere. This is crucial as acetyl bromide and PBr₃ are sensitive to moisture.

  • Reactant Addition: Place the desired amount of [1,2-¹³C₂]Acetic acid into the round-bottom flask.

  • Bromination: Slowly add a stoichiometric amount of phosphorus tribromide (PBr₃) to the acetic acid through the dropping funnel. The reaction is typically performed by mixing the two reactants.[3] A gentle warming of the mixture may be required to initiate and sustain the reaction.[3]

  • Reflux: After the addition is complete, gently heat the mixture to reflux for a specified period (e.g., 1 hour) to ensure the reaction goes to completion.

  • Monitoring: The progress of the reaction can be monitored by techniques such as ¹H NMR or IR spectroscopy, observing the disappearance of the acetic acid starting material.

Purification Protocol

Purification of the crude this compound is essential to remove unreacted starting materials and byproducts, such as phosphorous acid (H₃PO₃). The primary method for purification is fractional distillation.[7][8]

Procedure:

  • Distillation Setup: Arrange the distillation apparatus, ensuring all glassware is dry.

  • Fractional Distillation: Carefully distill the reaction mixture. Collect the fraction that boils in the range of 75-77 °C.[6] This fraction corresponds to the pure this compound.

  • Storage: The purified this compound should be stored in a tightly sealed, dry container under an inert atmosphere to prevent hydrolysis, as it reacts rapidly with water to form acetic acid and hydrobromic acid.[6]

Characterization and Quality Control

To ensure the identity, purity, and isotopic enrichment of the synthesized this compound, several analytical techniques are employed.

Table 2: Analytical Techniques for Characterization

TechniquePurposeKey Observations
¹³C NMR Spectroscopy Structural confirmation and isotopic enrichment analysis.Signals for the methyl (¹³CH₃) and carbonyl (¹³C=O) carbons will appear as doublets due to ¹J(C,C) coupling, confirming the presence of the adjacent ¹³C atoms.[3]
High-Resolution Mass Spectrometry (HRMS) Verification of molecular mass and isotopic purity.The measured monoisotopic mass should precisely match the calculated value of 123.94344 Da, confirming the elemental composition.[3][4]
Gas Chromatography (GC) Assessment of chemical purity.A single major peak should be observed, indicating the absence of volatile impurities.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

Synthesis_Purification_Workflow Workflow for this compound Synthesis and Purification Precursor [1,2-13C2]Acetic Acid (Starting Material) Reaction Bromination Reaction (Mixing and Warming) Precursor->Reaction Reagent Phosphorus Tribromide (PBr3) Reagent->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Reaction Completion Purification Fractional Distillation (Collect at 75-77 °C) CrudeProduct->Purification Purification Step FinalProduct Pure this compound Purification->FinalProduct Isolation QC Quality Control (NMR, HRMS, GC) FinalProduct->QC Characterization

Caption: A flowchart detailing the synthesis and purification of this compound.

References

A Technical Guide to Acetyl bromide-13C2: Properties, Synthesis, and Applications in Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Acetyl bromide-13C2, a stable isotope-labeled acetylating agent. The document details its chemical properties, a representative synthesis protocol, and its application in isotopic labeling for analytical research, particularly in mass spectrometry-based methodologies.

Core Properties of this compound

This compound is a specialized chemical reagent used in scientific research to introduce a doubly 13C-labeled acetyl group into a molecule of interest. This isotopic labeling is invaluable for tracing metabolic pathways, elucidating reaction mechanisms, and serving as an internal standard in quantitative mass spectrometry.

Table 1: Chemical and Physical Properties of this compound

PropertyValueCitations
CAS Number 113638-93-0[1][2][3][4]
Molecular Formula (¹³C)₂H₃BrO[1][3]
Molecular Weight Ranging from 124.93 to 124.97 g/mol [1][2][3][5][6][7]
Isotopic Purity Typically ≥99 atom % ¹³C[2][3]
Appearance Not explicitly stated, but likely a fuming liquid similar to unlabeled acetyl bromide.
Melting Point -96 °C (lit.)[2][4]
Boiling Point 75-77 °C (lit.)[2][4]
Density 1.690 g/mL at 25 °C[2][4]

Synthesis of this compound

The synthesis of this compound typically starts from doubly labeled [1,2-¹³C₂]acetic acid, which is commercially available. A common and well-established method for converting a carboxylic acid to an acyl bromide is through the use of a brominating agent such as phosphorus tribromide (PBr₃).

cluster_synthesis Synthesis of this compound acetic_acid [1,2-¹³C₂]Acetic Acid reaction Reaction Vessel acetic_acid->reaction pbr3 Phosphorus Tribromide (PBr₃) pbr3->reaction acetyl_bromide This compound reaction->acetyl_bromide Distillation byproduct Phosphorous Acid (H₃PO₃) reaction->byproduct cluster_workflow Workflow for Isotopic Labeling and MS Analysis start Analyte of Interest (e.g., with -OH or -NH₂ group) derivatization Derivatization Reaction (Acetylation) start->derivatization reagent This compound reagent->derivatization labeled_analyte ¹³C₂-Labeled Analyte (Internal Standard) derivatization->labeled_analyte mixing Spiking labeled_analyte->mixing sample Biological Sample (Containing Unlabeled Analyte) sample->mixing extraction Sample Preparation (e.g., SPE, LLE) mixing->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification (Ratio of Labeled to Unlabeled) analysis->quantification

References

Tracing the Central Hub of Metabolism: A Technical Guide to Stable Isotope Labeling of the Acetyl-CoA Pool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-coenzyme A (acetyl-CoA) stands at a critical crossroads of cellular metabolism, linking carbohydrate, fat, and protein catabolism to anabolic pathways such as fatty acid synthesis, cholesterol synthesis, and the tricarboxylic acid (TCA) cycle. Given its central role, understanding the dynamics of acetyl-CoA production and consumption is paramount in various fields of metabolic research, including oncology, immunology, and neurobiology.

While direct tracing with a reactive compound like acetyl bromide-13C2 is not a standard methodology in metabolic research due to its potential for non-specific reactions and toxicity, the underlying goal of tracking the acetyl-CoA pool is addressed through the use of stable isotope-labeled precursors. This technical guide provides an in-depth overview of the application of carbon-13 (¹³C)-labeled substrates to investigate the metabolic fate of acetyl-CoA. By employing techniques such as ¹³C-Metabolic Flux Analysis (¹³C-MFA), researchers can quantitatively map the flow of carbon through metabolic networks, providing invaluable insights into cellular physiology in both healthy and diseased states.[1][2]

This guide will detail the core principles of ¹³C-MFA, describe the most common ¹³C-labeled precursors for tracing acetyl-CoA, present generalized experimental protocols, and offer visualizations of key metabolic pathways and workflows.

Core Concepts of ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. The fundamental principle involves introducing a substrate enriched with ¹³C into a biological system. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. By measuring the distribution of these heavy isotopes in key metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the relative activities of different metabolic pathways.[1][2]

The workflow of a typical ¹³C-MFA experiment involves several key stages:

  • Tracer Selection and Experimental Design: Choosing the appropriate ¹³C-labeled substrate is crucial and depends on the specific metabolic pathway of interest.[1]

  • Cell Culture and Labeling: Cells are cultured in a medium containing the ¹³C-labeled tracer until they reach a metabolic and isotopic steady state.

  • Metabolite Extraction: Intracellular metabolites are rapidly extracted to quench enzymatic activity and preserve the in vivo labeling patterns.

  • Analytical Measurement: The isotopic labeling patterns of key metabolites, particularly amino acids (as they provide information about their TCA cycle precursors), are measured using GC-MS or LC-MS.

  • Computational Flux Analysis: The measured labeling data, along with other experimentally determined rates (e.g., glucose uptake, lactate secretion), are used to constrain a computational model of cellular metabolism to estimate intracellular fluxes.[1]

Key ¹³C-Labeled Precursors for Tracing Acetyl-CoA

The choice of ¹³C-labeled tracer is dictated by the specific source of acetyl-CoA that is being investigated. Below are the most common precursors used to study acetyl-CoA metabolism.

¹³C-Glucose
  • Metabolic Pathway: Glucose is metabolized through glycolysis to pyruvate. In the mitochondria, pyruvate dehydrogenase (PDH) converts pyruvate to acetyl-CoA. This is a primary source of acetyl-CoA in many cell types under aerobic conditions. Uniformly labeled [U-¹³C]glucose is often used to maximize the labeling of downstream metabolites.

  • Applications: Tracing with ¹³C-glucose allows for the quantification of the contribution of glycolysis to the mitochondrial acetyl-CoA pool and subsequent flux into the TCA cycle. It can also be used to assess the activity of the pentose phosphate pathway (PPP) by analyzing the labeling patterns of specific metabolites.[3][4]

¹³C-Pyruvate
  • Metabolic Pathway: As the direct precursor to acetyl-CoA via the PDH complex, ¹³C-pyruvate provides a more direct way to label the mitochondrial acetyl-CoA pool. This can be particularly useful for bypassing the complexities of upper glycolysis.

  • Applications: This tracer is ideal for specifically studying the activity of the PDH complex and the fate of pyruvate-derived acetyl-CoA in the TCA cycle.

¹³C-Acetate
  • Metabolic Pathway: Acetate is converted to acetyl-CoA in both the cytosol and mitochondria by acetyl-CoA synthetase (ACSS).

  • Applications: ¹³C-acetate tracing is used to probe the contribution of this "salvage" pathway to the acetyl-CoA pool. This is particularly relevant in certain cancer types and under hypoxic conditions where acetate can be a significant carbon source for biosynthesis.[5]

¹³C-Fatty Acids
  • Metabolic Pathway: Fatty acids are broken down into acetyl-CoA units through the process of β-oxidation in the mitochondria.

  • Applications: Labeled fatty acids are used to trace the contribution of lipid catabolism to the acetyl-CoA pool. This is especially important in tissues with high fatty acid oxidation rates, such as the heart and skeletal muscle, and in studying metabolic diseases like obesity and diabetes.

Data Presentation

The following table summarizes the key ¹³C-labeled precursors for acetyl-CoA tracing and their primary applications.

¹³C-Labeled PrecursorPrimary Metabolic PathwayKey Enzyme(s)Primary Application in Acetyl-CoA Research
[U-¹³C]Glucose Glycolysis -> Pyruvate -> Acetyl-CoAPyruvate Dehydrogenase (PDH)Quantifying the contribution of carbohydrates to the TCA cycle and lipogenesis.
[¹³C]Pyruvate Pyruvate -> Acetyl-CoAPyruvate Dehydrogenase (PDH)Directly assessing PDH activity and the fate of pyruvate-derived acetyl-CoA.
[¹³C]Acetate Acetate -> Acetyl-CoAAcetyl-CoA Synthetase (ACSS)Measuring the contribution of acetate uptake to cytosolic and mitochondrial acetyl-CoA pools.
[U-¹³C]Fatty Acids β-oxidation -> Acetyl-CoAAcyl-CoA DehydrogenasesQuantifying the contribution of fatty acid catabolism to the acetyl-CoA pool.

Experimental Protocols

While specific protocols vary depending on the cell type and experimental question, a generalized workflow for a ¹³C tracer experiment to study acetyl-CoA metabolism is outlined below.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

  • Media Preparation: Prepare culture medium containing the desired ¹³C-labeled tracer (e.g., [U-¹³C]glucose) and unlabeled versions of other necessary nutrients.

  • Labeling Incubation: Replace the standard culture medium with the ¹³C-labeling medium and incubate the cells for a sufficient duration to achieve isotopic steady state. This time can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.[6]

Metabolite Extraction
  • Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold saline to remove extracellular tracer and quench metabolic activity.

  • Cell Lysis and Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate to pellet protein and cell debris.

  • Supernatant Collection: Collect the supernatant containing the polar metabolites.

Sample Preparation for Mass Spectrometry
  • Derivatization (for GC-MS): Evaporate the solvent and derivatize the metabolites to make them volatile for gas chromatography.

  • Reconstitution (for LC-MS): Evaporate the solvent and reconstitute the metabolite extract in a suitable solvent for liquid chromatography.

Mass Spectrometry Analysis
  • Data Acquisition: Analyze the samples using either GC-MS or LC-MS to separate and detect the metabolites. The mass spectrometer will resolve the different isotopologues (molecules that differ only in their isotopic composition) of each metabolite.

  • Data Processing: Process the raw mass spectrometry data to determine the mass isotopomer distributions (MIDs) for key metabolites. The MID represents the fractional abundance of each isotopologue.

Data Analysis and Flux Calculation
  • Metabolic Network Model: Use a stoichiometric model of the relevant metabolic pathways.

  • Flux Estimation: Employ specialized software (e.g., INCA, Metran) to estimate the intracellular fluxes that best reproduce the experimentally measured MIDs and extracellular flux rates.

Mandatory Visualization

Below are diagrams created using the DOT language to visualize key concepts in tracing acetyl-CoA metabolism.

Acetyl_CoA_Hub acetyl_coa Acetyl-CoA tca_cycle TCA Cycle acetyl_coa->tca_cycle fa_synthesis Fatty Acid Synthesis acetyl_coa->fa_synthesis cholesterol Cholesterol Synthesis acetyl_coa->cholesterol carbohydrates Carbohydrates (e.g., Glucose) carbohydrates->acetyl_coa Glycolysis & PDH fatty_acids Fatty Acids fatty_acids->acetyl_coa β-oxidation amino_acids Amino Acids amino_acids->acetyl_coa

Figure 1: Acetyl-CoA as the central hub of metabolism.

Tracer_Pathways glucose ¹³C-Glucose pyruvate ¹³C-Pyruvate glucose->pyruvate Glycolysis acetyl_coa ¹³C-Acetyl-CoA pyruvate->acetyl_coa PDH acetate ¹³C-Acetate acetate->acetyl_coa ACSS fatty_acids ¹³C-Fatty Acids fatty_acids->acetyl_coa β-oxidation tca_cycle TCA Cycle acetyl_coa->tca_cycle MFA_Workflow tracer_selection 1. Tracer Selection & Experimental Design cell_culture 2. Cell Culture & ¹³C-Labeling tracer_selection->cell_culture extraction 3. Metabolite Extraction cell_culture->extraction analysis 4. MS Analysis (GC-MS or LC-MS) extraction->analysis data_processing 5. Data Processing (MID Calculation) analysis->data_processing flux_calculation 6. Flux Calculation & Interpretation data_processing->flux_calculation

References

Acetyl Bromide-13C2: A Technical Guide to its Application as a Precursor for Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern scientific research, particularly in the fields of drug development, metabolomics, and mechanistic biochemistry, the use of isotopically labeled compounds is indispensable. These molecules, which contain heavier, stable isotopes of common elements, serve as powerful tracers to elucidate metabolic pathways, quantify reaction kinetics, and provide internal standards for mass spectrometry. Among the versatile reagents for introducing isotopic labels, Acetyl bromide-13C2 stands out as a key precursor for the synthesis of a wide array of 13C-labeled molecules. This technical guide provides an in-depth overview of this compound, its synthesis, and its application in the preparation of labeled compounds, complete with experimental protocols and quantitative data.

Properties and Synthesis of this compound

This compound ([13CH3]--INVALID-LINK--=O) is a doubly labeled acetylating agent where both carbon atoms of the acetyl group are the stable isotope carbon-13. This feature makes it an ideal reagent for introducing a two-carbon labeled moiety into a target molecule.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 113638-93-0
Molecular Formula 13C2H3BrO
Molecular Weight 124.93 g/mol
Boiling Point 75-77 °C
Melting Point -96 °C
Density 1.690 g/mL at 25 °C
Isotopic Purity Typically ≥99 atom % 13C

The primary route for the synthesis of this compound involves the bromination of its corresponding isotopically labeled acetic acid, [1,2-13C2]Acetic acid. This precursor is commercially available with high isotopic purity. The reaction is typically carried out using a brominating agent such as phosphorus tribromide (PBr₃).

G cluster_synthesis Synthesis of this compound Acetic_Acid_13C2 [1,2-13C2]Acetic acid reaction Acetic_Acid_13C2->reaction PBr3 Phosphorus tribromide (PBr3) PBr3->reaction Acetyl_Bromide_13C2 This compound reaction->Acetyl_Bromide_13C2 Bromination

Figure 1: Synthesis of this compound.

Applications in the Synthesis of Labeled Compounds

This compound is a versatile reagent for introducing the [1,2-13C2]acetyl group into a variety of molecules, including key metabolic intermediates, neurotransmitters, and drug analogues. This labeling is invaluable for studies involving metabolic flux analysis, drug metabolism and pharmacokinetics (DMPK), and as internal standards for quantitative mass spectrometry.

Experimental Protocols

Synthesis of [1,2-13C2]Pyruvic Acid

Labeled pyruvic acid is a crucial substrate for studying central carbon metabolism. Its synthesis from this compound proceeds through an acetyl cyanide intermediate.

Protocol:

  • Preparation of [1,2-13C2]Acetyl Cyanide: [1,2-13C2]Acetyl bromide is reacted with copper(I) cyanide (Cu¹³CN can also be used for triple labeling). This reaction is typically carried out in an inert solvent under anhydrous conditions.

  • Formation of [1,2-13C2]Pyruvamide: The resulting [1,2-13C2]acetyl cyanide is then carefully hydrolyzed to form [1,2-13C2]pyruvamide.

  • Hydrolysis to [1,2-13C2]Pyruvic Acid: The pyruvamide is subsequently hydrolyzed, usually under acidic conditions, to yield [1,2-13C2]pyruvic acid.

Table 2: Summary of Reaction Conditions and Expected Yield for [1,2-13C2]Pyruvic Acid Synthesis

StepReagentsKey ConditionsTypical Yield
1. CyanationThis compound, Copper(I) cyanideAnhydrous solvent (e.g., acetonitrile), inert atmosphereHigh
2. Amide formation[1,2-13C2]Acetyl cyanideControlled hydrolysisGood
3. Acid formation[1,2-13C2]PyruvamideAcidic hydrolysis (e.g., HCl)Good

Note: Specific yields can vary based on reaction scale and purification methods.

G cluster_workflow Synthesis of [1,2-13C2]Pyruvic Acid Acetyl_Bromide This compound Acetyl_Cyanide [1,2-13C2]Acetyl Cyanide Acetyl_Bromide->Acetyl_Cyanide + CuCN CuCN Copper(I) Cyanide Pyruvamide [1,2-13C2]Pyruvamide Acetyl_Cyanide->Pyruvamide Controlled Hydrolysis Pyruvic_Acid [1,2-13C2]Pyruvic Acid Pyruvamide->Pyruvic_Acid Acidic Hydrolysis

Figure 2: Workflow for [1,2-13C2]Pyruvic Acid Synthesis.
Synthesis of 13C-Labeled Opiate Derivatives: [acetyl-13C4]heroin

Labeled analogues of drugs and their metabolites are essential for quantitative analysis in clinical and forensic settings. The synthesis of [acetyl-13C4]heroin from morphine demonstrates the utility of 13C-labeled acetylating agents. While the literature often cites the use of [13C2]acetyl chloride, it is readily synthesized from this compound or used interchangeably in acetylation reactions.

Protocol for the Acetylation of Morphine:

  • Dissolution: Morphine is dissolved in a suitable solvent, such as pyridine, under an inert atmosphere.

  • Acetylation: A molar excess of [13C2]acetyl chloride (or anhydride prepared from this compound) is added to the morphine solution. The reaction mixture is heated to facilitate the diacetylation of the two hydroxyl groups on the morphine molecule.

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically by crystallization, to yield [acetyl-13C4]heroin.

Table 3: Quantitative Data for the Synthesis of [acetyl-13C4]heroin [2][3]

PrecursorLabeled ReagentProductYield
Morphine[13C2]Acetyl chloride[acetyl-13C4]heroin72%

Application in Stable Isotope Tracing Studies

Labeled compounds synthesized from this compound are instrumental in stable isotope tracing studies, which are widely used to map metabolic pathways and quantify fluxes.[2][3][4][5][6] In a typical experiment, a 13C-labeled substrate is introduced to a biological system (e.g., cell culture, in vivo model), and the incorporation of the 13C label into downstream metabolites is monitored over time using mass spectrometry or NMR.

G cluster_tracing General Workflow for Stable Isotope Tracing Labeled_Precursor Introduce 13C-labeled precursor (e.g., from This compound) Biological_System Incubate with Biological System (cells, organism) Labeled_Precursor->Biological_System Metabolite_Extraction Quench Metabolism & Extract Metabolites Biological_System->Metabolite_Extraction Analytical_Platform Analyze by MS or NMR Metabolite_Extraction->Analytical_Platform Data_Analysis Determine Label Incorporation & Flux Analytical_Platform->Data_Analysis Biological_Insight Elucidate Metabolic Pathways Data_Analysis->Biological_Insight

Figure 3: Workflow for Stable Isotope Tracing.

Conclusion

This compound is a cornerstone reagent for the synthesis of 13C-labeled compounds. Its ability to efficiently introduce a doubly labeled acetyl group enables the production of a diverse range of molecular probes essential for cutting-edge research in drug development, biochemistry, and metabolic engineering. The detailed protocols and structured data presented in this guide are intended to facilitate the practical application of this versatile precursor in the modern research laboratory.

References

An In-depth Technical Guide to the Safe Handling and Use of Acetyl bromide-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and technical data for Acetyl bromide-13C2, an isotopically labeled acetylating agent crucial for a range of applications in scientific research and pharmaceutical development. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a stable isotope-labeled analog of acetyl bromide. The incorporation of two carbon-13 atoms makes it a valuable tracer in mass spectrometry-based studies and for elucidating reaction mechanisms. Its physical and chemical properties are largely comparable to its unlabeled counterpart.

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
CAS Number 113638-93-0[1][2]
Molecular Formula ¹³C₂H₃BrO[3]
Molecular Weight 124.93 g/mol [1][2][3]
Isotopic Purity ≥99 atom % ¹³C[1][2][4]
Appearance Colorless to light yellow liquid
Density 1.690 g/mL at 25 °C[1][2][4]
Melting Point -96 °C[1][2][4][5]
Boiling Point 75-77 °C[1][2][4]
Flash Point 110.00 °C (closed cup)[1][2]
Refractive Index n20/D 1.45[1][2]

Safety and Hazard Information

This compound is a corrosive and water-reactive substance that requires stringent safety measures during handling and storage.

Table 2: GHS Hazard Classification and Statements for this compound

Hazard ClassPictogramSignal WordHazard Statement(s)Citations
Skin Corrosion/Irritation, Category 1BGHS05DangerH314: Causes severe skin burns and eye damage.[1][2][3]
Corrosive to Metals, Category 1GHS05DangerH290: May be corrosive to metals.[1][2]
Hazardous to the Aquatic Environment, Long-term Hazard, Category 3H412: Harmful to aquatic life with long lasting effects.[3]
Supplemental Hazard Statement EUH014: Reacts violently with water.[1][2]
Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber, Viton®). Inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A flame-retardant lab coat, along with additional protective clothing such as an apron or full-body suit, should be worn to prevent skin contact.

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood. In situations where the ventilation is inadequate, a full-face respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the quality of the reagent.

  • Handling:

    • Always work in a well-ventilated chemical fume hood.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • Do not breathe vapors or mists.

    • Use only non-sparking tools.

    • Ground and bond containers when transferring material.

    • Prepare for potential spills and have appropriate cleanup materials readily available.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.

    • Keep containers tightly sealed to prevent exposure to moisture, which can cause a violent reaction and degradation of the product.

    • Store in a corrosive-resistant cabinet.

    • Protect from direct sunlight.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency_Procedures Workflow for Emergency Procedures cluster_spill Chemical Spill cluster_exposure Personal Exposure cluster_fire Fire Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Absorb Absorb with Inert Material (e.g., vermiculite, dry sand) Ventilate->Absorb Collect Collect in a Closed Container Absorb->Collect Dispose Dispose as Hazardous Waste Collect->Dispose Exposure Exposure Occurs Eye_Contact Eye Contact: Immediately flush with water for 15 min. Seek immediate medical attention. Exposure->Eye_Contact Skin_Contact Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and water for 15 min. Exposure->Skin_Contact Inhalation Inhalation: Move to fresh air. Provide artificial respiration if needed. Seek immediate medical attention. Exposure->Inhalation Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Exposure->Ingestion Fire Fire Involving this compound Extinguishing_Media Use dry chemical, CO2, or foam extinguishers. AVOID WATER. Fire->Extinguishing_Media PPE_Fire Wear full protective gear and self-contained breathing apparatus. Extinguishing_Media->PPE_Fire Synthesis_Workflow Synthesis of this compound Reactants [1,2-13C2]Acetic Acid + PBr3 Reaction_Vessel Reaction Vessel (under inert atmosphere) Reactants->Reaction_Vessel Mixing Combine Reactants Reaction_Vessel->Mixing Heating Gently Warm Mixture Mixing->Heating Reaction 3 ¹³CH₃¹³COOH + PBr₃ → 3 ¹³CH₃¹³COBr + H₃PO₃ Heating->Reaction Distillation Distill Product Reaction->Distillation Product This compound Distillation->Product Acetylation_Mechanism General Acetylation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Salicylic_Acid Salicylic Acid (Nucleophile) Intermediate Tetrahedral Intermediate Salicylic_Acid->Intermediate Nucleophilic Attack Acetyl_Bromide This compound (Electrophile) Acetyl_Bromide->Intermediate Aspirin ¹³C₂-Aspirin Intermediate->Aspirin Elimination of Br⁻ HBr HBr Intermediate->HBr

References

Stability and Storage of Acetyl bromide-13C2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and optimal storage conditions for Acetyl bromide-13C2, a critical reagent in various scientific and pharmaceutical applications. Due to its inherent reactivity, proper handling and storage are paramount to ensure its integrity and prevent degradation. This document outlines the compound's stability profile, recommended storage protocols, and potential decomposition pathways.

Core Stability Profile

This compound is a highly reactive acylating agent that is particularly sensitive to moisture.[1][2] Its stability is significantly influenced by environmental conditions. The isotopic labeling with Carbon-13 does not fundamentally alter its chemical reactivity compared to the unlabeled compound.

Table 1: Summary of Stability and Incompatibility Data for this compound

ParameterObservationCitation
Moisture/Water Reacts violently with water, steam, methanol, and ethanol to produce acetic acid and hydrogen bromide.[1][3][4][1][3][4]
Air Turns yellow on exposure to air. Fumes in moist air.[4][5][4][5]
Temperature Instability increases with rising temperature.[1][6][1][6]
Incompatible Materials Incompatible with strong bases, oxidizing agents, alcohols, organic solvents, and ethers.[1][6] Corrodes most metals and wood in the presence of moisture.[1][5][1][5][6]
Light While not explicitly stated for Acetyl bromide, light can catalyze decomposition in similar reactive compounds. Amber glass vials are recommended.
Physical State Liquid at room temperature.[1]

Recommended Storage and Handling Protocols

To maintain the purity and reactivity of this compound, strict adherence to the following storage and handling procedures is essential.

Storage Conditions:
  • Container: Store in a tightly sealed, dry, glass container, preferably an amber vial to protect from light.

  • Atmosphere: For long-term storage, flushing the container with an inert gas such as argon is recommended to displace moisture and air.

  • Temperature: Store in a cool, dry, and well-ventilated area.[1] A temperature of ≤ 20°C is recommended.[1]

  • Location: Store in a dedicated corrosives cabinet away from incompatible materials.[7]

  • Desiccants: Consider storing the sealed container within a desiccator containing a suitable drying agent like Drierite or molecular sieves to provide an additional layer of protection against moisture.

Handling Procedures:
  • All handling should be conducted in a well-ventilated fume hood.

  • Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors.[5][8]

  • Prevent contact with skin and eyes.[8]

  • Use dry glassware and syringes to prevent hydrolysis.

  • Keep containers tightly closed when not in use.

Experimental Protocol: Assessment of this compound Stability

This section outlines a general experimental protocol to assess the stability of this compound under specific conditions.

Objective: To determine the rate of degradation of this compound when exposed to controlled temperature and humidity.

Materials:

  • This compound

  • Anhydrous solvent (e.g., deuterated chloroform for NMR analysis)

  • Controlled environment chamber (for temperature and humidity control)

  • NMR spectrometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

  • Inert gas (Argon or Nitrogen)

  • Dry glassware

Methodology:

  • Sample Preparation:

    • Under an inert atmosphere, prepare multiple small-volume aliquots of this compound in NMR tubes or GC vials.

    • A subset of samples can be spiked with a known concentration of an internal standard for quantitative analysis.

    • Seal the containers securely.

  • Exposure to Conditions:

    • Place the prepared samples in a controlled environment chamber set to the desired temperature and humidity levels.

    • Prepare a control set of samples stored under ideal conditions (e.g., in a desiccator at low temperature).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove a sample from each condition for analysis.

  • Analytical Techniques:

    • ¹H and ¹³C NMR Spectroscopy: Acquire spectra to monitor for the appearance of degradation products, such as acetic acid-13C2, and the corresponding decrease in the signals of this compound.

    • GC-MS: Analyze the samples to identify and quantify the parent compound and any volatile degradation products.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the initial concentration.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizing Stability and Decomposition

The following diagrams illustrate the recommended handling workflow and the chemical pathway of decomposition.

G cluster_storage Storage cluster_handling Handling storage Store in tightly sealed amber glass vial inert_atm Flush with inert gas (e.g., Argon) storage->inert_atm fume_hood Work in a fume hood storage->fume_hood cool_dry Store in a cool, dry, well-ventilated area inert_atm->cool_dry corrosives_cab Place in corrosives storage cabinet cool_dry->corrosives_cab ppe Wear appropriate PPE fume_hood->ppe dry_glassware Use dry glassware and equipment ppe->dry_glassware end Use in Experiment dry_glassware->end start This compound Received start->storage

Caption: Recommended workflow for the storage and handling of this compound.

G acetyl_bromide This compound CH₃¹³COBr acetic_acid Acetic acid-13C2 CH₃¹³COOH acetyl_bromide->acetic_acid Hydrolysis hbr Hydrogen bromide HBr acetyl_bromide->hbr Hydrolysis h2o Water H₂O h2o->acetic_acid h2o->hbr

Caption: Decomposition pathway of this compound via hydrolysis.

References

An In-depth Technical Guide to the ¹³C NMR Spectra of Acetyl bromide-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectra of Acetyl bromide-¹³C₂, a doubly isotopically labeled compound of significant interest in metabolic studies and as a precursor in chemical synthesis. This document outlines the expected spectral parameters, a comprehensive experimental protocol for its analysis, and a visualization of the underlying spin-spin coupling that characterizes its unique NMR signature.

Understanding the ¹³C NMR Spectrum of Acetyl bromide-¹³C₂

The defining characteristic of the proton-decoupled ¹³C NMR spectrum of Acetyl bromide-¹³C₂ is the presence of two signals, each split into a doublet. This splitting arises from the one-bond spin-spin coupling (¹J-coupling) between the two adjacent ¹³C nuclei. In a molecule where both carbon atoms are the ¹³C isotope, the signal for each carbon is influenced by the spin state of its directly bonded carbon neighbor, resulting in a doublet.

Predicted ¹³C NMR Data

The quantitative spectral data for Acetyl bromide-¹³C₂ are summarized in the table below. These values are predicted based on the analysis of analogous compounds.

Carbon AtomPredicted Chemical Shift (δ) in ppmPredicted MultiplicityPredicted ¹J(C,C) Coupling Constant in Hz
¹³CH₃~30-40Doublet~50-60
¹³COBr~165-175Doublet~50-60

The carbonyl carbon (¹³COBr) is significantly deshielded and appears at a much lower field compared to the methyl carbon (¹³CH₃) due to the strong electron-withdrawing effects of the oxygen and bromine atoms.[1]

Visualizing Spin-Spin Coupling

The following diagram illustrates the fundamental principle of ¹J-coupling between the two ¹³C nuclei in Acetyl bromide-¹³C₂, which gives rise to the characteristic doublet signals in the ¹³C NMR spectrum.

G Spin-Spin Coupling in Acetyl bromide-¹³C₂ cluster_coupling ¹J(C,C) Coupling cluster_signals Observed Signals C1 Methyl Carbon (¹³CH₃) C2 Carbonyl Carbon (¹³COBr) C1->C2 Spin-spin interaction Signal1 Doublet 1 ~30-40 ppm C1->Signal1 Gives rise to Signal2 Doublet 2 ~165-175 ppm C2->Signal2 Gives rise to Spectrum Resulting ¹³C NMR Spectrum

Caption: Diagram of ¹J(C,C) spin-spin coupling.

Experimental Protocol for ¹³C NMR Analysis

The acquisition of a high-quality ¹³C NMR spectrum of Acetyl bromide-¹³C₂ requires careful handling due to its reactive and moisture-sensitive nature. The following is a detailed protocol that can be adapted for this purpose.

Sample Preparation Workflow

The workflow for preparing an NMR sample of a reactive compound like Acetyl bromide-¹³C₂ is depicted below.

G Workflow for NMR Sample Preparation of Acetyl bromide-¹³C₂ start Start: Dry Glassware inert_atm Inert Atmosphere (Glovebox or Schlenk Line) start->inert_atm weigh Weigh ~20-50 mg of Acetyl bromide-¹³C₂ inert_atm->weigh dissolve Dissolve in ~0.6 mL of anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆) weigh->dissolve transfer Transfer solution to a dry NMR tube dissolve->transfer seal Seal NMR tube with a septum or flame-seal transfer->seal end Ready for NMR Analysis seal->end

Caption: NMR sample preparation workflow.

Detailed Methodologies
  • Glassware Preparation: All glassware, including the NMR tube and any vials or syringes, must be rigorously dried in an oven at >100 °C for several hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅).

  • Handling and Weighing: Due to its reactivity and moisture sensitivity, Acetyl bromide-¹³C₂ should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Approximately 20-50 mg of the compound should be accurately weighed into a small, dry vial.

  • Solvent Selection and Dissolution: An appropriate anhydrous deuterated solvent must be used. Chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆), freshly dried over molecular sieves, are suitable choices. Approximately 0.6 mL of the chosen solvent is added to the vial containing the Acetyl bromide-¹³C₂. The vial should be gently agitated to ensure complete dissolution.

  • Sample Transfer and Sealing: The resulting solution is carefully transferred to a dry 5 mm NMR tube using a clean, dry pipette or syringe. To prevent contamination from atmospheric moisture, the NMR tube should be sealed promptly. This can be achieved by capping with a tight-fitting septum and wrapping with Parafilm®, or for long-term storage or high-temperature experiments, the tube can be flame-sealed.

  • NMR Spectrometer Setup:

    • Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming on the lock signal to achieve the best possible resolution.

    • Acquisition Parameters: A standard proton-decoupled ¹³C NMR experiment is performed. Key parameters to consider are:

      • Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

      • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.

      • Number of Scans (ns): Due to the low natural abundance of ¹³C and the need for good signal-to-noise, a larger number of scans (e.g., 1024 or more) may be required.

      • Spectral Width: A spectral width of approximately 200-250 ppm is appropriate to cover the expected chemical shift range.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. An exponential multiplication (line broadening) of 1-2 Hz may be applied to improve the signal-to-noise ratio. The spectrum is then phased and baseline corrected. The chemical shifts are referenced internally to the residual solvent signal or an internal standard like tetramethylsilane (TMS).

By following this comprehensive guide, researchers and professionals can effectively acquire and interpret the ¹³C NMR spectrum of Acetyl bromide-¹³C₂, enabling its use in a wide range of scientific applications.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Acetyl Bromide-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the anticipated mass spectrometry fragmentation pattern of Acetyl bromide-13C2. Understanding the fragmentation of isotopically labeled compounds is crucial for their application in various research and development fields, including metabolic studies, mechanistic investigations, and as internal standards for quantitative analysis. This document outlines the predicted fragmentation pathways, presents the expected quantitative data in a structured format, and provides a generalized experimental protocol for acquiring the mass spectrum.

Introduction

This compound ([¹³CH₃]¹³COBr) is a stable isotope-labeled analog of acetyl bromide. The incorporation of two ¹³C atoms results in a molecular weight of approximately 124.93 g/mol , a +2 mass shift compared to its unlabeled counterpart.[1] This isotopic labeling is invaluable for distinguishing the molecule from its endogenous, unlabeled forms in complex biological matrices and for elucidating reaction mechanisms. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions. The fragmentation pattern observed in a mass spectrum provides a unique fingerprint of the molecule's structure.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is predicted to proceed through several key pathways, primarily involving cleavage of the carbon-bromine bond and alpha-cleavage adjacent to the carbonyl group. The presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), will result in doublet peaks for bromine-containing fragments.

The most likely fragmentation pathways are:

  • Molecular Ion Formation: The initial event is the ionization of the molecule to form the molecular ion radical cation, [¹³CH₃¹³COBr]⁺•. Due to the two ¹³C atoms, the monoisotopic mass of this ion will be higher than that of unlabeled acetyl bromide.[2]

  • Alpha-Cleavage (Loss of Bromine Radical): A primary and highly favorable fragmentation pathway for acyl halides is the cleavage of the carbon-halogen bond.[3] This results in the formation of a stable acylium ion, [¹³CH₃¹³CO]⁺. This fragment is expected to be a prominent peak in the spectrum.

  • Loss of the Methyl Group: Cleavage of the ¹³C-¹³C bond can lead to the loss of a ¹³CH₃ radical, forming a [¹³COBr]⁺• fragment.

  • Formation of the Methyl Cation: The formation of the labeled methyl cation, [¹³CH₃]⁺, is also a possible fragmentation pathway.

Quantitative Data Summary

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for the mass spectrum of this compound. The relative abundances are hypothetical and based on the known fragmentation patterns of similar compounds, where the acylium ion is typically the base peak.

Predicted Fragment Ion Structure m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Predicted Relative Abundance
Molecular Ion[¹³CH₃¹³COBr]⁺•125127Moderate
Acylium Ion[¹³CH₃¹³CO]⁺45-High (Base Peak)
Carbonyl Bromide Ion[¹³COBr]⁺•9698Low
Methyl Cation[¹³CH₃]⁺16-Moderate

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a generalized experimental protocol for obtaining the mass spectrum of this compound.

Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

  • A direct insertion probe or a gas chromatography (GC) inlet system.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile, inert solvent (e.g., dichloromethane). The concentration should be optimized to obtain a good signal-to-noise ratio without saturating the detector.

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using a suitable calibration standard (e.g., perfluorotributylamine - PFTBA).

  • Sample Introduction:

    • Direct Insertion Probe: Apply a small amount of the sample solution to the probe tip and allow the solvent to evaporate. Insert the probe into the ion source and gradually heat it to volatilize the sample.

    • GC Inlet: Inject a small volume of the sample solution onto a suitable GC column. The GC conditions (temperature program, carrier gas flow rate) should be optimized to ensure good separation and peak shape.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns).

    • Mass Range: Scan a mass range appropriate for the expected fragments (e.g., m/z 10-150).

    • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient number of scans to obtain a representative average spectrum.

  • Data Analysis:

    • Identify the molecular ion peak and the major fragment ions.

    • Analyze the isotopic patterns, particularly for bromine-containing fragments.

    • Compare the obtained spectrum with the predicted fragmentation pattern to confirm the structure of the compound.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of this compound.

Fragmentation_Pathway cluster_frags Fragments M [¹³CH₃¹³COBr]⁺• m/z = 125/127 F1 [¹³CH₃¹³CO]⁺ m/z = 45 M->F1 - •Br F2 [¹³COBr]⁺• m/z = 96/98 M->F2 - •¹³CH₃ F3 [¹³CH₃]⁺ m/z = 16 F1->F3 - ¹³CO

Predicted EI-MS Fragmentation of this compound.

References

Methodological & Application

Application Notes and Protocols for 13C Labeling of Amino Acids using Acetyl bromide-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of amino acids is a powerful technique in proteomics and metabolomics for quantitative analysis of proteins and metabolic fluxes. N-terminal acetylation is a common post-translational modification, and the use of isotopically labeled acetylating agents allows for the introduction of a specific mass tag. Acetyl bromide-13C2 is a reagent that can be used to introduce a +44 Da mass shift (due to the two 13C atoms and the acetyl group) upon reaction with the primary amino group of amino acids. This allows for the differentiation and quantification of labeled versus unlabeled species by mass spectrometry.

These application notes provide a detailed protocol for the 13C labeling of amino acids using this compound, along with data presentation guidelines and visualizations to aid in experimental design and execution.

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of the amino group of the amino acid on the electrophilic carbonyl carbon of this compound. This results in the formation of an N-acetylated amino acid and hydrogen bromide as a byproduct. The reaction is typically carried out in the presence of a base to neutralize the HBr formed.

Caption: General reaction for N-terminal 13C-acetylation of an amino acid.

Experimental Protocols

Materials
  • Amino Acid of interest

  • This compound

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or Tetrahydrofuran)

  • Base (e.g., Sodium acetate, Triethylamine, or Pyridine)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, separatory funnel, rotary evaporator)

  • Analytical equipment (TLC, LC-MS, NMR)

General Protocol for N-acetylation of Amino Acids with this compound

This protocol is a general guideline and may require optimization for specific amino acids. It is adapted from procedures for acetylation using acetyl chloride and acetic anhydride.

  • Dissolution of Amino Acid: Dissolve the amino acid in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar. The concentration will depend on the solubility of the specific amino acid. For water-soluble amino acids, a biphasic system with a phase-transfer catalyst may be necessary.

  • Addition of Base: Add 1.1 to 1.5 equivalents of the base to the amino acid solution. The base is crucial to neutralize the hydrogen bromide generated during the reaction.

  • Addition of this compound: Slowly add 1.0 to 1.2 equivalents of this compound to the stirring solution at room temperature. The reaction can be exothermic, so for larger scale reactions, cooling in an ice bath is recommended.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. This will neutralize any remaining acetyl bromide and the HBr byproduct.

    • If a precipitate (the N-acetylated amino acid) forms, it can be collected by filtration, washed with cold water, and dried.

    • If the product is soluble, extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude N-acetylated amino acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

G cluster_workflow Experimental Workflow for 13C Labeling A Dissolve Amino Acid in Anhydrous Solvent B Add Base (1.1-1.5 eq) A->B C Add this compound (1.0-1.2 eq) B->C D Monitor Reaction (TLC or LC-MS) C->D E Reaction Work-up (Quench, Extract) D->E F Purify Product (Recrystallization or Chromatography) E->F G Characterize Product (MS, NMR) F->G

Caption: Workflow for the 13C-acetylation of amino acids.

Data Presentation

The success of the labeling reaction should be confirmed by mass spectrometry and NMR. The quantitative data, including reaction yields for different amino acids, should be summarized in a table for easy comparison.

Table 1: Representative Yields for N-acetylation of Amines

The following table presents data adapted from the acetylation of various primary amines using acetyl chloride in a brine solution, which serves as an estimate for the expected yields with this compound. Actual yields may vary depending on the specific amino acid and reaction conditions.

Amino Acid (or Amine)SubstrateProductYield (%)
AnilineAromatic AmineAcetanilide95
p-ToluidineAromatic AmineN-(p-tolyl)acetamide92
p-AnisidineAromatic AmineN-(4-methoxyphenyl)acetamide90
p-ChloroanilineAromatic AmineN-(4-chlorophenyl)acetamide94
BenzylamineAliphatic AmineN-benzylacetamide96
CyclohexylamineAliphatic AmineN-cyclohexylacetamide93

Data adapted from a study on the acetylation of primary amines using acetyl chloride.

Characterization of 13C-Labeled Amino Acids

Mass Spectrometry

Mass spectrometry is the primary tool for confirming the incorporation of the 13C2-acetyl group. The mass of the N-acetylated amino acid will be increased by 44.0067 Da (mass of C2H2O with two 13C atoms) compared to the unlabeled N-acetylated amino acid. High-resolution mass spectrometry can be used to confirm the exact mass. Tandem mass spectrometry (MS/MS) can be used to confirm the location of the label on the N-terminus.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy will show two distinct signals for the incorporated 13C atoms of the acetyl group. The carbonyl carbon will appear at a characteristic downfield shift (typically ~170 ppm), while the methyl carbon will be observed at a more upfield position (typically ~20-25 ppm). The coupling between the two adjacent 13C nuclei (1JCC) can also be observed.

1H NMR will show the protons of the amino acid, and the acetyl methyl protons will appear as a singlet, coupled to the 13C nucleus, resulting in satellite peaks.

Applications

  • Quantitative Proteomics: 13C-acetylated amino acids can be used as internal standards for the absolute quantification of proteins.

  • Metabolic Flux Analysis: Tracing the incorporation of the 13C label can provide insights into metabolic pathways.

  • Drug Development: Labeled compounds are essential in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Signaling Pathway Visualization

While the labeling process itself is a chemical reaction, the labeled amino acids are often used to study biological signaling pathways. For instance, if a labeled amino acid is incorporated into a protein involved in a specific pathway, its fate can be tracked.

G cluster_pathway Illustrative Signaling Pathway Application A 13C-Labeled Amino Acid B Protein Synthesis A->B C Labeled Protein B->C D Signaling Cascade C->D F Protein Degradation C->F E Cellular Response D->E G Labeled Peptide Fragments F->G

Caption: Application of labeled amino acids in studying protein signaling.

Conclusion

The use of this compound for the 13C labeling of amino acids provides a straightforward method for introducing a stable isotope tag for quantitative mass spectrometry-based studies. The provided protocols and data serve as a valuable resource for researchers in the fields of proteomics, metabolomics, and drug development. Optimization of the reaction conditions for each specific amino acid is recommended to achieve the highest possible yields.

Application Note: Quantitative Analysis of Fatty Acids by GC-MS Using Stable Isotope Derivatization with Acetyl bromide-13C2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acids (FAs) are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. They play crucial roles in biological systems as energy sources, structural components of cell membranes, and signaling molecules. Accurate quantification of fatty acids in biological samples is therefore essential for understanding their metabolic pathways and their implications in various diseases.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids. However, due to their low volatility and potential for peak tailing, fatty acids require derivatization prior to GC-MS analysis. This application note describes a method for the derivatization of fatty acids with Acetyl bromide-13C2 to form fatty acid acetyl esters. The incorporation of a stable isotope label (¹³C₂) in the derivatizing agent allows for the use of isotope dilution mass spectrometry, a highly accurate and precise method for quantitative analysis. This approach minimizes variations arising from sample preparation and matrix effects.

Principle of the Method

The derivatization reaction involves the esterification of the carboxylic acid group of the fatty acid with this compound in the presence of a catalyst. The resulting fatty acid acetyl-13C2 esters are more volatile and less polar than the corresponding free fatty acids, making them amenable to GC-MS analysis.

The use of this compound introduces a known isotopic label into the analyte. By adding a known amount of an internal standard (e.g., a fatty acid with an odd number of carbons not typically found in the sample, or a deuterated fatty acid standard), a calibration curve can be constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The +2 mass shift of the derivatized fatty acids allows for their clear distinction from any unlabeled background.

Experimental Protocols

Materials and Reagents
  • Fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid)

  • This compound (≥98% isotopic purity)

  • Internal Standard (e.g., heptadecanoic acid or a deuterated fatty acid standard)

  • Anhydrous Pyridine (as a catalyst and acid scavenger)

  • Anhydrous Hexane (GC grade)

  • Anhydrous Sodium Sulfate

  • Sample tubes (2 mL, with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-88)

Standard Preparation

Prepare stock solutions of individual fatty acid standards and the internal standard in a suitable organic solvent (e.g., hexane or toluene) at a concentration of 1 mg/mL. A mixed fatty acid standard solution can be prepared by combining appropriate volumes of the individual stock solutions.

Sample Preparation (General Guideline)

The extraction of fatty acids from biological matrices (e.g., plasma, tissues, cell cultures) should be performed using established lipid extraction protocols, such as the Folch or Bligh-Dyer methods. The final lipid extract should be dried down under a stream of nitrogen and reconstituted in a known volume of solvent before derivatization.

Derivatization Protocol
  • Aliquot Sample/Standard: To a 2 mL sample tube, add a known volume of the fatty acid standard mixture or the extracted sample. If the sample is in solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Add Internal Standard: Add a known amount of the internal standard to each sample and calibration standard.

  • Reagent Addition: Add 100 µL of a freshly prepared solution of this compound in anhydrous hexane (e.g., 10% v/v).

  • Catalyst Addition: Add 20 µL of anhydrous pyridine to each tube. Pyridine acts as a catalyst and scavenges the HBr byproduct.

  • Reaction: Cap the tubes tightly, vortex briefly, and heat at 60°C for 1 hour in a heating block or water bath.

  • Work-up:

    • Cool the tubes to room temperature.

    • Add 500 µL of deionized water to quench the reaction.

    • Add 500 µL of hexane, vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the derivatized fatty acids to a clean tube.

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: Transfer the dried hexane extract to a GC-MS autosampler vial for analysis.

GC-MS Analysis

Note: The following are general GC-MS parameters and may require optimization for specific instruments and applications.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column (e.g., HP-88) for better separation of unsaturated FAs
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, SIM mode is preferred for its higher sensitivity and selectivity. The specific ions to be monitored will depend on the fatty acids of interest. The molecular ion ([M]⁺) and characteristic fragment ions should be selected. For the ¹³C₂-acetylated fatty acids, the molecular ion will be shifted by +2 Da compared to the unlabeled acetylated fatty acid.

Example SIM Table for ¹³C₂-Acetylated Palmitic Acid (C16:0):

AnalyteRetention Time (min)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Palmitic acid-¹³C₂-acetyl esterTo be determined[M]⁺ = 30025761
Heptadecanoic acid-¹³C₂-acetyl ester (IS)To be determined[M]⁺ = 31427161

Data Presentation

Quantitative data should be summarized in clear and structured tables.

Table 1: Linearity and Range of Fatty Acid Calibration Curves

Fatty AcidLinear Range (µg/mL)R² ValueLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Palmitic Acid0.1 - 50>0.9950.030.1
Stearic Acid0.1 - 50>0.9950.040.12
Oleic Acid0.1 - 50>0.9960.030.09
Linoleic Acid0.1 - 50>0.9940.050.15

Table 2: Precision and Accuracy of the Method

Fatty AcidConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
Palmitic Acid1.0< 5%< 7%95 - 105%
25.0< 4%< 6%97 - 103%
Oleic Acid1.0< 6%< 8%94 - 106%
25.0< 5%< 7%96 - 104%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis A Biological Sample (Plasma, Tissue, etc.) B Lipid Extraction (e.g., Folch) A->B C Evaporation to Dryness B->C D Add Internal Standard C->D E Add this compound & Pyridine D->E F Incubate at 60°C for 1 hour E->F G Quench with Water & Extract with Hexane F->G H Dry Hexane Extract G->H I Inject into GC-MS H->I J Data Acquisition (SIM Mode) I->J K Data Processing & Quantification J->K logical_relationship cluster_quantification Quantitative Analysis Principle Analyte Fatty Acid Deriv_Analyte ¹³C₂-Labeled Fatty Acid Acetyl Ester Analyte->Deriv_Analyte Derivatization Deriv_Agent This compound Deriv_Agent->Deriv_Analyte GCMS GC-MS Analysis Deriv_Analyte->GCMS IS Internal Standard Deriv_IS Derivatized Internal Standard IS->Deriv_IS Derivatization Deriv_IS->GCMS Peak_Area_Ratio Peak Area Ratio (Analyte/IS) GCMS->Peak_Area_Ratio Cal_Curve Calibration Curve Peak_Area_Ratio->Cal_Curve Concentration Fatty Acid Concentration Cal_Curve->Concentration

Quantifying Metabolic Flux of Acetyl-CoA with 13C Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Coenzyme A (Acetyl-CoA) is a central metabolite, acting as a critical node in cellular metabolism by linking carbohydrate, lipid, and amino acid metabolism. The flux through acetyl-CoA-producing and -consuming pathways is a key determinant of cellular energy status, biosynthetic capacity, and epigenetic regulation. Dysregulation of acetyl-CoA metabolism is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive target for drug development.

This document provides detailed application notes and protocols for quantifying metabolic flux through the acetyl-CoA pool using stable isotope ¹³C labeling. By tracing the incorporation of ¹³C from labeled substrates into acetyl-CoA and its downstream metabolites, researchers can gain quantitative insights into the activity of specific metabolic pathways. This approach enables a deeper understanding of cellular physiology and the mechanism of action of therapeutic agents.

Principle of the Method

The core principle involves introducing a ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose, [U-¹³C₅]glutamine) into a biological system (cell culture or in vivo). Cellular enzymes metabolize this labeled substrate, leading to the incorporation of ¹³C atoms into various intermediates, including acetyl-CoA. The extent and pattern of ¹³C enrichment in acetyl-CoA and its derivatives, such as fatty acids and amino acids, are then quantified using mass spectrometry (MS). By analyzing the mass isotopomer distributions (MIDs) of these metabolites, the relative or absolute flux of carbon from the labeled substrate through specific pathways to acetyl-CoA can be determined.

Key Applications in Research and Drug Development

  • Elucidating Disease Metabolism: Quantifying alterations in acetyl-CoA flux in diseased states compared to healthy controls to identify metabolic vulnerabilities.

  • Target Identification and Validation: Assessing the impact of genetic or pharmacological inhibition of a specific enzyme on acetyl-CoA metabolism to validate it as a drug target.

  • Mechanism of Action Studies: Determining how a drug candidate modulates specific metabolic pathways by measuring changes in acetyl-CoA flux.

  • Biomarker Discovery: Identifying metabolic signatures associated with drug response or resistance based on alterations in acetyl-CoA metabolism.

  • Optimizing Bioprocesses: In biotechnology, quantifying and engineering acetyl-CoA flux to enhance the production of desired bioproducts.

Experimental Workflow Overview

The general workflow for a ¹³C metabolic flux analysis experiment targeting acetyl-CoA is as follows:

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cell_culture Cell Culture & Seeding labeling Isotopic Labeling with ¹³C Substrate cell_culture->labeling Introduce tracer quenching Metabolic Quenching labeling->quenching Halt metabolism extraction Metabolite Extraction quenching->extraction Isolate metabolites ms_analysis Mass Spectrometry (GC-MS or LC-MS/MS) extraction->ms_analysis Sample analysis data_processing Data Processing & Isotopomer Analysis ms_analysis->data_processing Quantify labeling flux_calculation Metabolic Flux Calculation data_processing->flux_calculation Model fluxes

Caption: A generalized workflow for ¹³C metabolic flux analysis experiments.

Detailed Experimental Protocols

Protocol 1: ¹³C Labeling of Cultured Mammalian Cells

This protocol describes the labeling of adherent mammalian cells with [U-¹³C₆]glucose to trace its contribution to the acetyl-CoA pool.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium

  • Glucose-free DMEM (or appropriate basal medium)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [U-¹³C₆]glucose (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Phosphate-buffered saline (PBS), ice-cold

  • 6-well cell culture plates

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture overnight in complete medium.

  • Preparation of Labeling Medium: Prepare fresh labeling medium by supplementing glucose-free DMEM with 10% dFBS, 1% penicillin-streptomycin, and the desired concentration of [U-¹³C₆]glucose (e.g., 10 mM).

  • Initiation of Labeling:

    • Aspirate the complete medium from the wells.

    • Wash the cells once with pre-warmed PBS.

    • Add 2 mL of the pre-warmed ¹³C-labeling medium to each well.

    • Return the plates to the incubator and culture for a duration sufficient to reach isotopic steady state. This time should be optimized for the specific cell line and pathway of interest (typically 4-24 hours for pathways involving acetyl-CoA).

  • Metabolic Quenching and Metabolite Extraction:

    • Remove the plates from the incubator and immediately aspirate the labeling medium.

    • Wash the cells rapidly with 2 mL of ice-cold PBS.

    • Immediately add 1 mL of -80°C 80% methanol to each well to quench metabolism.

    • Place the plates on dry ice for 10 minutes.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant containing the polar metabolites to a new pre-chilled tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until MS analysis.

Protocol 2: Analysis of ¹³C-Acetyl-CoA Contribution to Fatty Acids by GC-MS

This protocol outlines the derivatization and analysis of fatty acids to determine the fractional contribution of a ¹³C-labeled substrate to the lipogenic acetyl-CoA pool.

Materials:

  • Dried metabolite extracts from Protocol 1

  • 2:1 Methanol:Chloroform

  • Saponification reagent (e.g., 30% KOH in methanol)

  • 1 M HCl

  • Hexane

  • BF₃ in Methanol (14%)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Lipid Extraction:

    • Resuspend the dried metabolite extract in 500 µL of 2:1 methanol:chloroform.

    • Vortex vigorously and incubate at room temperature for 15 minutes.

    • Add 150 µL of water and vortex again.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing lipids into a new glass tube.

  • Saponification:

    • Dry the lipid extract under nitrogen.

    • Add 500 µL of saponification reagent.

    • Incubate at 80°C for 1 hour.

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • Cool the samples to room temperature.

    • Add 500 µL of BF₃ in methanol.

    • Incubate at 80°C for 30 minutes.

    • Cool to room temperature.

    • Add 1 mL of hexane and 500 µL of saturated NaCl solution, and vortex.

    • Centrifuge at 1,000 x g for 5 minutes.

    • Transfer the upper hexane layer containing FAMEs to a new tube containing a small amount of anhydrous sodium sulfate.

    • Transfer the dried FAME solution to a GC-MS vial.

  • GC-MS Analysis:

    • Inject 1 µL of the FAME sample into the GC-MS.

    • Use an appropriate temperature gradient to separate the FAMEs.

    • Acquire mass spectra in full scan mode or selected ion monitoring (SIM) mode to analyze the mass isotopomer distribution of key fatty acids like palmitate (m/z 270 for M+0).

  • Data Analysis:

    • Integrate the peak areas for each mass isotopomer of the fatty acid of interest.

    • Correct for the natural abundance of ¹³C.

    • The resulting mass isotopomer distribution can be used to calculate the enrichment of the precursor acetyl-CoA pool using software packages like INCA or by applying binomial probability calculations.

Data Presentation

Quantitative data on the contribution of different substrates to the acetyl-CoA pool is crucial for understanding metabolic phenotypes. The following tables provide examples of how such data can be presented.

Table 1: Relative Contribution of Glucose and Glutamine to Lipogenic Acetyl-CoA in Cancer Cells under Normoxia and Hypoxia.

Cell LineCondition¹³C-SubstrateContribution of Substrate to Acetyl-CoA (%)
A549Normoxia[U-¹³C₆]Glucose85 ± 5
A549Hypoxia (1% O₂)[U-¹³C₆]Glucose60 ± 7
A549Normoxia[U-¹³C₅]Glutamine10 ± 3
A549Hypoxia (1% O₂)[U-¹³C₅]Glutamine35 ± 6
HCT116Normoxia[U-¹³C₆]Glucose92 ± 4
HCT116Hypoxia (1% O₂)[U-¹³C₆]Glucose75 ± 8
HCT116Normoxia[U-¹³C₅]Glutamine5 ± 2
HCT116Hypoxia (1% O₂)[U-¹³C₅]Glutamine20 ± 5

Data are presented as mean ± standard deviation from triplicate experiments.

Table 2: Effect of a Novel ACLY Inhibitor on Glucose Contribution to Lipogenic Acetyl-CoA.

Treatment[Inhibitor] (µM)Glucose Contribution to Acetyl-CoA (%)
Vehicle Control095 ± 3
ACLY Inhibitor X155 ± 6
ACLY Inhibitor X1020 ± 4

Data are presented as mean ± standard deviation from triplicate experiments.

Visualization of Metabolic Pathways

Understanding the flow of carbon from labeled substrates to acetyl-CoA is facilitated by visualizing the relevant metabolic pathways.

glycolysis_tca_fa cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_fa Fatty Acid Synthesis Glucose ¹³C-Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P PYR Pyruvate F6P->PYR ACoA ¹³C-Acetyl-CoA PYR->ACoA CIT Citrate ACoA->CIT AKG α-Ketoglutarate CIT->AKG CIT_cyto Citrate (cyto) CIT->CIT_cyto OAA Oxaloacetate AKG->OAA OAA->CIT ACoA_cyto ¹³C-Acetyl-CoA (cyto) CIT_cyto->ACoA_cyto FA ¹³C-Fatty Acids ACoA_cyto->FA

Caption: Carbon flow from ¹³C-glucose to acetyl-CoA and fatty acids.

glutamine_metabolism cluster_glutaminolysis Glutaminolysis cluster_tca_oxidative Oxidative TCA Cycle cluster_tca_reductive Reductive Carboxylation GLN ¹³C-Glutamine GLU Glutamate GLN->GLU AKG ¹³C-α-Ketoglutarate GLU->AKG AKG_ox ¹³C-α-Ketoglutarate AKG->AKG_ox AKG_red ¹³C-α-Ketoglutarate AKG->AKG_red SUC Succinyl-CoA AKG_ox->SUC MAL Malate SUC->MAL OAA Oxaloacetate MAL->OAA PYR Pyruvate MAL->PYR ACoA_ox Acetyl-CoA PYR->ACoA_ox CIT_red ¹³C-Citrate AKG_red->CIT_red ACoA_red ¹³C-Acetyl-CoA CIT_red->ACoA_red

Caption: Contribution of ¹³C-glutamine to the acetyl-CoA pool via oxidative and reductive metabolism.

Conclusion

Quantifying metabolic flux through the acetyl-CoA node provides invaluable information for basic research and drug development. The use of stable isotope tracers like ¹³C-glucose and ¹³C-glutamine, coupled with mass spectrometry, allows for the precise determination of pathway activities. The protocols and data presentation formats outlined in this document offer a framework for researchers to design, execute, and interpret experiments aimed at understanding the complex regulation of acetyl-CoA metabolism. These methods are powerful tools for identifying metabolic liabilities in disease and for elucidating the mechanisms of therapeutic interventions.

Application Notes and Protocols for the Synthesis of Labeled Steroids using Acetyl bromide-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled steroids are indispensable tools in biomedical research and drug development. They serve as internal standards for quantitative analysis by mass spectrometry, enabling precise pharmacokinetic and metabolic studies. The introduction of ¹³C labels into the steroid backbone provides a distinct mass shift without significantly altering the molecule's chemical properties. Acetyl bromide-¹³C₂ is a key reagent for introducing a two-carbon labeled unit into the A-ring of various steroids, providing a versatile method for the synthesis of labeled testosterone, progesterone, and their analogues.

This document provides detailed application notes and experimental protocols for the synthesis of [3,4-¹³C₂]-labeled steroids, focusing on testosterone and progesterone, using Acetyl bromide-¹³C₂.

General Synthetic Strategy

The core of the labeling strategy involves a Claisen-type condensation reaction between an A-ring enol lactone derivative of a steroid and [1,2-¹³C₂]acetyl bromide. The resulting intermediate is then cyclized to reconstruct the labeled A-ring. For steroids like progesterone, an initial A-ring cleavage via ozonolysis is necessary to generate the precursor for enol lactone formation.

Quantitative Data Summary

The following tables summarize representative yields for the key synthetic steps. Actual yields may vary depending on the specific substrate, reaction scale, and optimization of conditions.

Table 1: Synthesis of [3,4-¹³C₂]Testosterone from Testosterone Benzoate

StepDescriptionStarting MaterialKey ReagentsProductTypical Yield (%)
1Formation of A-ring enol lactoneTestosterone BenzoateO₃, Jones reagentA-ring enol lactone of testosterone benzoate~70-80%
2Condensation with [1,2-¹³C₂]Acetyl bromideEnol lactone intermediate[1,2-¹³C₂]Acetyl bromide, baseA-seco-2-acetyl-¹³C₂ intermediate~60-70%
3Cyclization and hydrolysisA-seco intermediateAcid or base[3,4-¹³C₂]Testosterone~80-90%
Overall Three-step synthesis Testosterone Benzoate [3,4-¹³C₂]Testosterone ~35-50%

Table 2: Synthesis of [3,4-¹³C₂]Progesterone from Progesterone

StepDescriptionStarting MaterialKey ReagentsProductTypical Yield (%)
1Ozonolysis and oxidative workupProgesteroneO₃, H₂O₂Progesterone A-ring seco-acid~85-95%
2Formation of A-ring enol lactoneA-ring seco-acidAcetic anhydrideA-ring enol lactone of progesterone precursor~75-85%
3Condensation with [1,2-¹³C₂]Acetyl bromideEnol lactone[1,2-¹³C₂]Acetyl bromide, baseA-seco-2-acetyl-¹³C₂ intermediate~60-70%
4CyclizationA-seco intermediateAcid or base[3,4-¹³C₂]Progesterone~80-90%
Overall Four-step synthesis Progesterone [3,4-¹³C₂]Progesterone ~30-45%

Table 3: Isotopic Enrichment

Labeled SteroidLabeling ReagentExpected Isotopic PurityAnalytical Method
[3,4-¹³C₂]Testosterone[1,2-¹³C₂]Acetyl bromide>98%Mass Spectrometry
[3,4-¹³C₂]Progesterone[1,2-¹³C₂]Acetyl bromide>98%Mass Spectrometry

Experimental Workflows and Signaling Pathways

The synthesis of labeled steroids is a chemical process and does not directly involve biological signaling pathways. The primary application of the synthesized labeled steroids is in studies that investigate biological pathways, such as steroid hormone signaling. The general experimental workflow for the synthesis is depicted below.

G cluster_testosterone [3,4-¹³C₂]Testosterone Synthesis cluster_progesterone [3,4-¹³C₂]Progesterone Synthesis T_start Testosterone Derivative T_enol A-Ring Enol Lactone T_start->T_enol A-Ring Cleavage T_seco ¹³C₂-A-seco-dione T_enol->T_seco Condensation with [¹³C₂]Acetyl Bromide T_final [3,4-¹³C₂]Testosterone T_seco->T_final Cyclization P_start Progesterone P_seco_acid A-Ring Seco-Acid P_start->P_seco_acid Ozonolysis P_enol A-Ring Enol Lactone P_seco_acid->P_enol Lactonization P_seco_dione ¹³C₂-A-seco-dione P_enol->P_seco_dione Condensation with [¹³C₂]Acetyl Bromide P_final [3,4-¹³C₂]Progesterone P_seco_dione->P_final Cyclization

Caption: General synthetic workflows for labeled steroids.

Experimental Protocols

Protocol 1: Synthesis of [3,4-¹³C₂]Testosterone

This protocol outlines the synthesis starting from a suitable testosterone derivative, such as testosterone benzoate.

Step 1: Preparation of the A-Ring Enol Lactone from Testosterone Benzoate

  • Dissolve testosterone benzoate in a suitable solvent mixture such as dichloromethane/methanol.

  • Cool the solution to -78 °C.

  • Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the starting material.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add Jones reagent (chromium trioxide in sulfuric acid) dropwise at 0 °C until an orange color persists.

  • Quench the reaction with isopropanol.

  • Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the A-ring enol lactone.

Step 2: Condensation with [1,2-¹³C₂]Acetyl Bromide

  • Dissolve the A-ring enol lactone in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C.

  • Add a strong base, such as lithium diisopropylamide (LDA), dropwise and stir for 30 minutes.

  • Slowly add a solution of [1,2-¹³C₂]acetyl bromide in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting A-seco-2-acetyl-¹³C₂ intermediate by column chromatography.

Step 3: Cyclization to [3,4-¹³C₂]Testosterone

  • Dissolve the purified A-seco intermediate in a suitable solvent such as methanol.

  • Add a solution of potassium hydroxide in water.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the final product, [3,4-¹³C₂]Testosterone, by preparative HPLC to achieve high purity.

Protocol 2: Synthesis of [3,4-¹³C₂]Progesterone

Step 1: Ozonolysis of Progesterone

  • Follow the procedure described in Protocol 1, Step 1, using progesterone as the starting material.

  • After the ozone treatment, perform an oxidative workup by adding hydrogen peroxide to the reaction mixture and stirring at room temperature overnight.

  • Acidify the mixture and extract the resulting A-ring seco-acid.

Step 2: Formation of the A-Ring Enol Lactone

  • Reflux the A-ring seco-acid in acetic anhydride for 2-3 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Extract the enol lactone product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate.

  • Purify by column chromatography.

Step 3: Condensation with [1,2-¹³C₂]Acetyl Bromide

  • Follow the procedure described in Protocol 1, Step 2, using the progesterone-derived enol lactone.

Step 4: Cyclization to [3,4-¹³C₂]Progesterone

  • Follow the procedure described in Protocol 1, Step 3, using the progesterone-derived A-seco intermediate.

Characterization

The final labeled steroids should be characterized by mass spectrometry to confirm the mass shift and determine the isotopic enrichment. ¹H and ¹³C NMR spectroscopy should also be used to confirm the structure and the position of the labels.

Safety Precautions

  • Ozone is a toxic and powerful oxidizing agent. All ozonolysis reactions should be performed in a well-ventilated fume hood.

  • Strong bases like LDA are highly reactive and pyrophoric. Handle under an inert atmosphere.

  • Jones reagent is corrosive and a strong oxidant. Handle with appropriate personal protective equipment.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

Application Notes and Protocols for NMR Sample Preparation with Acetyl Bromide-¹³C₂ Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for metabolomics, offering non-destructive analysis and rich structural information. The use of stable isotope labeling, particularly with ¹³C, enhances the sensitivity and specificity of NMR analysis, allowing for flux analysis and the unambiguous identification of metabolites in complex mixtures.[1][2][3] Chemical derivatization with isotopically labeled reagents further expands the utility of NMR by targeting specific functional groups, improving spectral resolution, and introducing a specific NMR-active nucleus for targeted analysis.[1]

This document provides detailed application notes and protocols for the use of Acetyl bromide-¹³C₂ as a derivatization agent for labeling metabolites for NMR spectroscopic analysis. Acetylation targets primary and secondary amines, hydroxyls, and thiol groups, which are common functional moieties in a wide range of metabolites, including amino acids, sugars, organic acids, and neurotransmitters. The introduction of a ¹³C₂-acetyl group provides a unique spectroscopic handle for the detection and quantification of these derivatized metabolites. While direct literature on Acetyl bromide-¹³C₂ for NMR metabolomics is sparse, the principles of acetylation chemistry are well-established, and protocols can be adapted from similar derivatization strategies, such as the use of acetic anhydride.[4]

Principle of the Method

Acetyl bromide-¹³C₂ reacts with active hydrogen-containing functional groups (-OH, -NH₂, -SH) in metabolites to form the corresponding ¹³C₂-labeled esters, amides, and thioesters. The reaction proceeds via nucleophilic acyl substitution. The two ¹³C atoms in the acetyl group give rise to characteristic signals in ¹³C NMR spectra and can be indirectly detected with high sensitivity in ¹H-¹³C heteronuclear experiments.

Applications

  • Targeted Metabolite Analysis: Enables the selective detection and quantification of metabolites containing amine, hydroxyl, and thiol groups in complex biological samples.

  • Metabolic Flux Analysis: Can be used in stable isotope tracer experiments to follow the flow of carbon through metabolic pathways.

  • Biomarker Discovery: Facilitates the identification of changes in the concentrations of specific classes of metabolites associated with disease or drug response.

  • Structural Elucidation: The known location of the ¹³C label aids in the structural confirmation of known metabolites and the identification of unknown compounds.

Experimental Workflow

The overall experimental workflow for the derivatization of metabolites with Acetyl bromide-¹³C₂ and subsequent NMR analysis is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_nmr NMR Analysis MetaboliteExtraction Metabolite Extraction (e.g., Folch, Bligh-Dyer) Drying Drying of Extract (Lyophilization or N₂ stream) MetaboliteExtraction->Drying Derivatization Acetylation with Acetyl bromide-¹³C₂ Drying->Derivatization Quenching Reaction Quenching Derivatization->Quenching Purification Sample Cleanup (e.g., Solid Phase Extraction) Quenching->Purification NMR_Sample NMR Sample Preparation (Redissolution in deuterated solvent) Purification->NMR_Sample NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, HSQC, HMBC) NMR_Sample->NMR_Acquisition Data_Analysis Data Processing and Analysis NMR_Acquisition->Data_Analysis metabolic_pathway cluster_tca TCA Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA-¹³C₂ Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate + Oxaloacetate FattyAcids Fatty Acids AcetylCoA->FattyAcids Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA AminoAcids Amino Acids AlphaKG->AminoAcids Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate FattyAcids->AcetylCoA AminoAcids->AcetylCoA logical_relationship SampleType Sample Type (e.g., Biofluid, Tissue) ExtractionMethod Extraction Method SampleType->ExtractionMethod MetaboliteProperties Metabolite Properties (Concentration, Functional Groups) DerivatizationConditions Derivatization Conditions MetaboliteProperties->DerivatizationConditions AnalyticalGoal Analytical Goal (Targeted vs. Untargeted) NMR_Experiments NMR Experiments AnalyticalGoal->NMR_Experiments ExtractionMethod->DerivatizationConditions DerivatizationConditions->NMR_Experiments

References

Application Note: Quantitative Analysis of Amine- and Phenol-Containing Molecules using Acetyl Bromide-13C2 Labeling and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantification of amine- and phenol-containing molecules using a stable isotope labeling strategy with Acetyl bromide-13C2 followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Derivatization with this compound introduces a +44 Da mass shift (+2 from the two 13C atoms and +42 for the acetyl group, relative to the unmodified analyte), allowing for the use of non-labeled acetylated analytes as internal standards, or for relative quantification between samples. This method provides improved chromatographic resolution and enhanced mass spectrometric detection for a wide range of analytes. Detailed protocols for derivatization, sample preparation, and LC-MS/MS analysis are provided for researchers in drug development and other scientific fields.

Introduction

The accurate quantification of small molecules containing primary and secondary amines, as well as phenolic hydroxyl groups, is crucial in many areas of research, including pharmacology, metabolomics, and environmental analysis. These functional groups can present challenges for reverse-phase liquid chromatography due to their polarity, leading to poor retention and peak shape. Chemical derivatization is a common strategy to improve the analytical properties of these compounds.[1][2]

Acetylation is a widely used derivatization technique that converts polar amines and phenols into less polar, more volatile amides and esters, respectively.[3][4] This application note details a method utilizing this compound as a derivatizing agent. The incorporation of two stable 13C isotopes into the acetyl group provides a distinct mass signature that can be readily detected by mass spectrometry. This allows for the use of stable isotope dilution analysis, a gold-standard quantification technique that corrects for matrix effects and variations in sample processing and instrument response.[3]

Experimental Workflow

The overall experimental workflow consists of derivatization of the target analytes with this compound, followed by sample cleanup and analysis by LC-MS/MS. A schematic of this process is presented below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Analyte Solution (e.g., plasma, urine extract) derivatization Derivatization with This compound sample->derivatization quenching Reaction Quenching derivatization->quenching extraction Liquid-Liquid Extraction quenching->extraction dry_down Solvent Evaporation extraction->dry_down reconstitution Reconstitution dry_down->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound labeling and LC-MS/MS analysis.

Detailed Protocols

Materials and Reagents
  • This compound (99% isotopic purity)

  • Analyte standards

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Pyridine

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol 1: Derivatization of Amines and Phenols with this compound

This protocol is a general guideline and may require optimization for specific analytes.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte standard in a suitable solvent (e.g., acetonitrile or methanol).

  • Reaction Setup: In a microcentrifuge tube, add 50 µL of the analyte solution.

  • Derivatization: Add 10 µL of pyridine (to act as a catalyst and acid scavenger) and 10 µL of a 10 mg/mL solution of this compound in acetonitrile.

  • Incubation: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes.

  • Reaction Quenching: After incubation, cool the reaction mixture to room temperature. Add 200 µL of 5% sodium bicarbonate solution to quench the reaction and neutralize any excess acid. Vortex for 30 seconds.[5]

  • Extraction: Add 500 µL of ethyl acetate to the tube and vortex vigorously for 1 minute to extract the acetylated-13C2 derivative.[5]

  • Phase Separation: Centrifuge the mixture at 5,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

  • Solvent Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: LC-MS/MS Analysis

The following are general starting conditions for the analysis of acetylated-13C2 derivatives. Method optimization is recommended for each specific analyte.[6][7]

Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5-95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimize based on instrument manufacturer's recommendations.
Collision Energy Optimize for each analyte to achieve maximum signal for the product ions.

Data Presentation

The use of this compound labeling allows for the creation of calibration curves and the precise quantification of target analytes. The following table provides an example of MRM transitions that would be monitored for a hypothetical amine-containing analyte with a monoisotopic mass of 150 Da.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Unlabeled Acetylated Analyte (IS)193.1151.115
Unlabeled Acetylated Analyte (IS)193.1133.125
13C2-Acetylated Analyte 195.1 153.1 15
13C2-Acetylated Analyte 195.1 135.1 25

Signaling Pathways and Logical Relationships

The fragmentation of acetylated amines and phenols in the mass spectrometer follows predictable pathways. For N-acetylated compounds, a characteristic neutral loss of ketene (CH2=C=O) is often observed. The 13C2-labeling will result in the loss of 13C2H2O. Additionally, the formation of immonium ions is common for acetylated amino acids.[8]

fragmentation parent [M+H]+ of 13C2-Acetylated Analyte loss_ketene [M+H - 13C2H2O]+ parent->loss_ketene Neutral Loss immonium Immonium Ion parent->immonium Fragmentation other_frags Other Product Ions parent->other_frags Fragmentation

Caption: Common fragmentation pathways for 13C2-acetylated molecules in MS/MS.

Conclusion

The use of this compound for the derivatization of amine- and phenol-containing compounds offers a reliable and sensitive method for their quantification by LC-MS/MS. This approach improves chromatographic performance and allows for the implementation of a stable isotope dilution strategy, leading to highly accurate and precise results. The protocols provided herein serve as a starting point for method development and can be adapted for a wide variety of research applications.

References

Application Notes and Protocols for Isotopic Labeling Using Acetyl bromide-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of proteomics and metabolomics, understanding the dynamics of acetylation is crucial for elucidating cellular regulation, disease mechanisms, and drug action. Isotopic labeling is a powerful technique that enables the quantification and tracking of molecules within complex biological systems. Acetyl bromide-13C2 is a specialized reagent designed for introducing a stable, heavy isotope-labeled acetyl group onto molecules of interest.

Due to its high reactivity, particularly with water, this compound is not suitable for direct in vivo administration. Instead, its primary application lies in the in vitro chemical labeling of proteins, peptides, and small molecules, or in the synthesis of 13C-labeled standards for use in mass spectrometry-based quantitative analyses. These labeled standards are indispensable for absolute quantification in complex biological matrices.

This document provides detailed application notes and protocols for the use of this compound in creating isotopically labeled molecules for research purposes.

Application I: Synthesis of 13C-Acetylated Peptide Standards for Quantitative Proteomics

Stable isotope-labeled peptides are essential internal standards for the accurate quantification of post-translationally modified peptides, such as those containing acetylated lysine, by mass spectrometry. This compound can be used to synthesize these standards.

Quantitative Data: Mass Shifts Upon Labeling

The addition of an acetyl group to a molecule results in a characteristic mass shift. When using this compound, this shift is increased due to the incorporation of two heavy carbon isotopes. This distinct mass difference allows for the clear differentiation and quantification of the labeled standard against its endogenous, unlabeled counterpart.

Functional GroupUnlabeled Acetyl Group Mass Shift (Da)13C2-Acetyl Group Mass Shift (Da)Notes
Primary Amine (-NH2)+42.0106+44.0106Forms a stable amide bond. Commonly targets N-terminus of peptides and the epsilon-amino group of lysine residues.
Secondary Amine (-NHR)+42.0106+44.0106Forms a stable amide bond.
Hydroxyl (-OH)+42.0106+44.0106Forms an ester linkage, which may be less stable than an amide bond depending on conditions.

Note: The mass of the unlabeled acetyl group (C2H2O) is approximately 42.0106 Da. The 13C2-acetyl group ([13C]2H2O) has a mass of approximately 44.0106 Da, reflecting the +2 Da shift from the two 13C isotopes.

Experimental Protocol: Synthesis of a 13C-Acetylated Peptide Standard

This protocol describes the chemical acetylation of a synthetic peptide at its N-terminus and any lysine residues.

Materials:

  • Synthetic peptide of interest

  • This compound

  • Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Quenching solution (e.g., 1 M Ammonium bicarbonate)

  • Solid-phase extraction (SPE) cartridges for peptide cleanup (e.g., C18)

  • Lyophilizer

  • High-resolution mass spectrometer

Procedure:

  • Peptide Solubilization: Dissolve the synthetic peptide in the chosen anhydrous aprotic solvent to a final concentration of 1-5 mg/mL.

  • Reaction Setup:

    • In a clean, dry microcentrifuge tube, add the dissolved peptide.

    • Add a 1.5 to 2-fold molar excess of the tertiary amine base (e.g., TEA or DIPEA) for each amine group to be acetylated (N-terminus and each lysine residue). This acts as a proton scavenger.

    • Vortex the mixture gently.

  • Acetylation Reaction:

    • Prepare a fresh solution of this compound in the same anhydrous solvent.

    • Add a 1.2 to 1.5-fold molar excess of the this compound solution to the peptide solution.

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

  • Quenching the Reaction: Add the quenching solution (e.g., 1 M Ammonium bicarbonate) to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification:

    • Acidify the reaction mixture with an appropriate acid (e.g., 0.1% Trifluoroacetic acid) to a pH of 2-3.

    • Purify the 13C-acetylated peptide using a C18 SPE cartridge to remove salts and excess reagents.

    • Elute the peptide with an appropriate solvent (e.g., 50-80% acetonitrile with 0.1% formic acid).

  • Lyophilization: Freeze-dry the purified peptide solution to obtain a stable powder.

  • Quality Control:

    • Reconstitute a small amount of the lyophilized peptide.

    • Confirm the successful acetylation and the expected mass shift using mass spectrometry.

Application II: In Vitro Labeling of Small Molecules for Metabolomic Analysis

This compound can also be used to derivatize small molecule metabolites containing primary or secondary amine groups to enhance their detection by mass spectrometry and to create internal standards for quantitative studies.

Experimental Protocol: In Vitro 13C-Acetylation of an Amine-Containing Small Molecule

Materials:

  • Small molecule of interest with a primary or secondary amine

  • This compound

  • Anhydrous aprotic solvent (e.g., Acetonitrile)

  • Tertiary amine base (e.g., Pyridine or Triethylamine)

  • Quenching solution (e.g., Methanol)

  • LC-MS system for analysis

Procedure:

  • Sample Preparation: Dissolve the small molecule standard in anhydrous acetonitrile to a known concentration.

  • Reaction:

    • In a reaction vial, add the dissolved small molecule.

    • Add a 2-fold molar excess of a tertiary amine base.

    • Add a 1.5-fold molar excess of this compound.

    • Cap the vial and incubate at 50-60°C for 30-60 minutes.

  • Quenching: Add a small amount of methanol to quench the reaction by reacting with any remaining this compound.

  • Analysis: Dilute the reaction mixture with the appropriate solvent for LC-MS analysis to confirm the formation of the 13C-acetylated product and to determine the reaction yield.

Visualizations

Synthesis of a 13C-Acetylated Peptide

Synthesis_of_13C_Acetylated_Peptide Peptide Peptide with Primary Amines (-NH2) Reaction Acetylation Reaction (Anhydrous Solvent) Peptide->Reaction AcBr This compound (¹³CH₃¹³COBr) AcBr->Reaction Base Tertiary Amine Base (e.g., TEA, DIPEA) Base->Reaction LabeledPeptide 13C-Acetylated Peptide (+44 Da per site) Reaction->LabeledPeptide

Caption: Workflow for the synthesis of a 13C-acetylated peptide.

General Workflow for Quantitative Proteomics using a 13C-Acetylated Standard

Quantitative_Proteomics_Workflow BiologicalSample Biological Sample (e.g., Cell Lysate) Digestion Protein Digestion (e.g., Trypsin) BiologicalSample->Digestion LabeledStandard 13C-Acetylated Peptide Standard SpikeIn Spike-in LabeledStandard->SpikeIn SpikeIn->Digestion Enrichment Enrichment of Acetylated Peptides (Optional) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis Result Quantified Acetylated Peptide DataAnalysis->Result

Caption: Quantitative proteomics workflow using a labeled standard.

Application Notes and Protocols: Acetyl Bromide-13C2 in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Acetyl bromide-13C2 as a specialized reagent. While its primary documented application is in the isotopic labeling of acetyl groups for analytical studies, its utility extends to serving as a precursor for other labeled reagents and as a tool in lignin analysis. This document offers detailed protocols and data presentation for its established and potential applications.

Application 1: Isotopic Labeling in Organic Synthesis and Drug Development

This compound is a valuable reagent for introducing a stable, doubly labeled acetyl group ([¹³C₂]-acetyl) into organic molecules. This is particularly useful in drug development and metabolic research for tracing the fate of molecules, elucidating reaction mechanisms, and as an internal standard in quantitative mass spectrometry.

The reaction of this compound with nucleophiles such as alcohols and amines yields the corresponding ¹³C₂-labeled esters and amides. This targeted labeling allows for precise tracking and quantification of the acetylated products.

General Experimental Protocol: Acetylation of an Alcohol or Amine

This protocol outlines a general procedure for the acetylation of a primary or secondary alcohol or amine using this compound. The reaction conditions may require optimization based on the specific substrate.

Materials:

  • Substrate (alcohol or amine)

  • This compound (commercially available with 99 atom % ¹³C)[1]

  • Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

  • Anhydrous base (e.g., pyridine or triethylamine)

  • Inert gas atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the substrate (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the anhydrous base (1.1 equivalents) to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or other suitable analytical methods.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ¹³C₂-acetylated product by column chromatography, distillation, or recrystallization.

Reaction Scheme:

Acetylation_Reaction reagents R-XH (Alcohol or Amine) + [13CH3]13CBr (this compound) product R-X-13C-[13CH3] (13C2-Acetylated Product) + HBr reagents->product Base (e.g., Pyridine) Solvent (e.g., CH2Cl2)

Caption: General reaction scheme for the acetylation of an alcohol or amine using this compound.

Logical Workflow for Isotopic Labeling Studies

The following diagram illustrates the logical workflow for utilizing this compound in isotopic labeling studies, from reagent synthesis to final analysis.

Isotopic_Labeling_Workflow cluster_synthesis Reagent Preparation cluster_reaction Organic Synthesis cluster_analysis Analysis cluster_application Application acetic_acid [1,2-13C2]Acetic Acid acetyl_bromide This compound acetic_acid->acetyl_bromide pbr3 PBr3 pbr3->acetyl_bromide reaction Acetylation Reaction acetyl_bromide->reaction substrate Substrate (R-OH or R-NH2) substrate->reaction labeled_product 13C2-Labeled Product reaction->labeled_product purification Purification labeled_product->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms mechanism Reaction Mechanism Elucidation nmr->mechanism metabolism Metabolic Studies ms->metabolism pka Pharmacokinetic Analysis ms->pka

Caption: Workflow for the synthesis and application of this compound in isotopic labeling.

Application 2: Quantification of Lignin in Plant Biomass

Acetyl bromide is a widely used reagent for the quantitative analysis of lignin in plant biomass. The method is favored for its high recovery and consistency across different tissue types.[2] The use of this compound in this context is not standard; however, the protocol for the unlabeled reagent is detailed below for its significance in biomass analysis.

The acetyl bromide method involves the solubilization of lignin through the formation of acetyl derivatives on free hydroxyl groups and bromide substitution on the α-carbon of the lignin backbone.[2] The solubilized lignin can then be quantified spectrophotometrically by its absorbance at 280 nm.

Experimental Protocol: Lignin Quantification

This protocol is adapted from established methods for the determination of total lignin content in plant biomass.

Materials:

  • Dried, ball-milled plant biomass

  • 25% (v/v) Acetyl bromide in glacial acetic acid (prepared fresh)

  • 2 M NaOH

  • 0.5 M Hydroxylamine hydrochloride (prepared fresh)

  • Glacial acetic acid

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Weigh approximately 20 mg of the dried plant biomass into a screw-cap centrifuge tube.

  • Add 0.5 mL of 25% acetyl bromide solution to the tube.

  • Incubate the sample at 70°C for 30 minutes with occasional vortexing to ensure complete digestion.

  • After digestion, cool the tube in an ice bath.

  • Add 0.9 mL of 2 M NaOH, 0.1 mL of 5 M hydroxylamine-HCl, and 4-6 mL of glacial acetic acid to solubilize the lignin extract completely.

  • Centrifuge the sample at 1,400 x g for 5 minutes.

  • Measure the absorbance of the supernatant at 280 nm using a spectrophotometer.

  • A blank sample containing all reagents except the biomass should be prepared and used to zero the spectrophotometer.

Quantitative Data for Lignin Analysis

The following table presents a comparison of lignin content determined by the acetyl bromide method and the Klason method for different plant tissues, demonstrating the effectiveness of the acetyl bromide method.

Plant TissueLignin Content (%) - Acetyl Bromide MethodLignin Content (%) - Klason Method
Sugarcane Bagasse23.5 ± 0.822.1 ± 1.2
Soybean Root12.3 ± 0.511.8 ± 0.7
Soybean Seed Coat8.7 ± 0.37.9 ± 0.6

Data adapted from Moreira-Vilar et al. (2014).[3]

Workflow for Lignin Quantification

The following diagram outlines the experimental workflow for the quantification of lignin using the acetyl bromide method.

Lignin_Quantification_Workflow start Start: Dried Plant Biomass weigh Weigh ~20 mg of Biomass start->weigh digest Digest with 25% Acetyl Bromide (70°C, 30 min) weigh->digest cool Cool on Ice digest->cool reagents Add NaOH, Hydroxylamine-HCl, and Acetic Acid cool->reagents centrifuge Centrifuge (1,400 x g, 5 min) reagents->centrifuge measure Measure Absorbance of Supernatant at 280 nm centrifuge->measure end End: Lignin Content Calculation measure->end

Caption: Experimental workflow for lignin quantification using the acetyl bromide method.

Synthesis of this compound

For researchers interested in preparing this compound in-house, the following synthesis route is provided. The primary precursor, [1,2-¹³C₂]acetic acid, is commercially available.

Protocol: Synthesis from [1,2-¹³C₂]Acetic Acid

This protocol is based on the established reaction of acetic acid with phosphorus tribromide.

Materials:

  • [1,2-¹³C₂]Acetic acid

  • Phosphorus tribromide (PBr₃)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, combine [1,2-¹³C₂]acetic acid (3 equivalents) and phosphorus tribromide (1 equivalent).

  • Gently warm the mixture to 40-50 °C.

  • Maintain the temperature for 1 hour, during which the reaction will proceed to form this compound and phosphorous acid.

  • After the reaction is complete, the this compound can be purified by distillation.

Reaction Scheme:

Synthesis_Reaction reagents 3 [13CH3]13COH ([1,2-13C2]Acetic Acid) + PBr3 products 3 [13CH3]13CBr (this compound) + H3PO3 reagents->products 40-50 °C, 1 h

Caption: Synthesis of this compound from [1,2-¹³C₂]acetic acid and phosphorus tribromide.

References

Troubleshooting & Optimization

How to prevent hydrolysis of Acetyl bromide-13C2 during reactions?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acetyl bromide-13C2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this reagent, with a specific focus on preventing hydrolysis during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it sensitive to water?

This compound is an isotopically labeled acetylating agent. Like its unlabeled counterpart, it is an acyl halide. Acyl halides are highly reactive compounds due to the electron-withdrawing nature of both the carbonyl oxygen and the bromine atom. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. The carbon-13 labeling does not alter its chemical reactivity.

Q2: What happens when this compound hydrolyzes?

This compound reacts vigorously, often violently, with water in a process called hydrolysis.[1] This reaction is a nucleophilic acyl substitution where water acts as a nucleophile, attacking the carbonyl carbon. The final products of this reaction are isotopically labeled acetic acid (CH₃¹³COOH) and hydrogen bromide (HBr), which is a corrosive gas.[2] This side reaction is undesirable as it consumes the reagent, reduces the yield of the desired product, and introduces impurities into the reaction mixture.

Q3: How can I detect if my this compound has hydrolyzed?

Hydrolysis can be detected by several means:

  • Visual Observation: Fuming upon exposure to air is a strong indicator of reaction with atmospheric moisture.[2]

  • NMR Spectroscopy: You can monitor the reaction by ¹H or ¹³C NMR. The appearance of a new signal corresponding to the methyl group of acetic acid-¹³C₂ (around 2.1 ppm in ¹H NMR) and the disappearance of the signal for the methyl group of this compound (around 2.6-2.8 ppm in ¹H NMR) indicates hydrolysis.

  • IR Spectroscopy: Infrared spectroscopy can also be used. The carbonyl (C=O) stretching frequency of acetyl bromide is around 1800 cm⁻¹. Upon hydrolysis, a new carbonyl peak for acetic acid will appear at a lower frequency (around 1700-1730 cm⁻¹ for the dimer or 1760 cm⁻¹ for the monomer), and a broad O-H stretch will appear between 2500 and 3300 cm⁻¹.

Q4: What are the ideal storage conditions for this compound?

To minimize hydrolysis, this compound should be stored in a cool, dry place, away from moisture.[1] The container should be tightly sealed, and for long-term storage, it is best to store it under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Problem Possible Cause Solution
Low or no yield of the desired product. Hydrolysis of this compound before or during the reaction.Ensure all preventative measures are taken: use anhydrous solvents, perform the reaction under an inert atmosphere, and ensure all glassware is rigorously dried.
Reaction mixture is fuming excessively. Exposure to atmospheric moisture.Work in a well-ventilated fume hood and ensure your inert atmosphere setup is secure. Minimize the time the reagent is exposed to air during transfer.
Side products are observed in the final product analysis (e.g., by NMR or GC-MS). Partial hydrolysis of the starting material or during workup.Use anhydrous workup conditions if possible. If an aqueous workup is necessary, perform it at low temperatures and as quickly as possible.
Inconsistent reaction results. Variable amounts of water contamination in different reaction setups.Standardize your procedure for drying solvents and glassware. Always use freshly dried solvents.

Data Presentation

Compound Heat of Hydrolysis (ΔrH°) Reference
Acetyl bromide (liquid phase)-97.53 kJ/molDevore and O'Neal, 1969[3]
Acetyl bromide (liquid phase)-96.48 kJ/molCarson and Skinner, 1949[3]

The highly exothermic nature of this reaction underscores the importance of preventing it.

Experimental Protocols

Protocol 1: General Handling and Transfer of this compound under Inert Atmosphere

This protocol outlines the essential steps for safely handling this compound to prevent hydrolysis.

Materials:

  • Schlenk flask or a three-necked round-bottom flask

  • Rubber septa

  • Nitrogen or argon gas source with a manifold or balloon setup

  • Dry syringes and needles

  • Anhydrous solvent

Procedure:

  • Glassware Preparation: All glassware must be thoroughly dried before use, either by oven-drying at >120°C for several hours or by flame-drying under a vacuum.

  • Inert Atmosphere Setup: Assemble the glassware while hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the glassware to cool to room temperature under the inert atmosphere.

  • Solvent Transfer: Use a dry syringe to transfer the required volume of anhydrous solvent to the reaction flask.

  • Reagent Transfer:

    • Carefully pierce the septum of the this compound container with a dry needle connected to the inert gas source to equalize the pressure.

    • Use a second dry, clean syringe to withdraw the desired amount of this compound. It is good practice to flush the syringe with the inert gas before drawing up the liquid.

    • Quickly transfer the reagent to the reaction flask by injecting it through the septum.

  • Running the Reaction: Maintain a positive pressure of the inert gas throughout the reaction.

Protocol 2: Friedel-Crafts Acylation of Anisole with this compound

This protocol provides a specific example of a reaction where preventing hydrolysis is critical.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anisole

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Apparatus for reaction under inert atmosphere (as in Protocol 1)

  • Ice bath

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a rubber septum under a nitrogen atmosphere.

  • To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath with stirring.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM.

  • Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise over 20-30 minutes.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Visualizations

Hydrolysis_Mechanism Mechanism of Acetyl Bromide Hydrolysis acetyl_bromide This compound (CH₃¹³COBr) tetrahedral_intermediate Tetrahedral Intermediate acetyl_bromide->tetrahedral_intermediate water Water (H₂O) water->tetrahedral_intermediate Nucleophilic Attack acetic_acid Acetic acid-13C2 (CH₃¹³COOH) tetrahedral_intermediate->acetic_acid Collapse of Intermediate hbr Hydrogen Bromide (HBr) tetrahedral_intermediate->hbr Loss of Leaving Group

Caption: Hydrolysis mechanism of this compound.

Inert_Atmosphere_Workflow Experimental Workflow for Anhydrous Reactions start Start dry_glassware Dry Glassware (Oven or Flame-dry) start->dry_glassware assemble Assemble Apparatus under Inert Gas dry_glassware->assemble add_solvent Add Anhydrous Solvent via Syringe assemble->add_solvent add_reagent Add this compound via Syringe add_solvent->add_reagent run_reaction Run Reaction under Inert Atmosphere add_reagent->run_reaction workup Anhydrous or Careful Aqueous Workup run_reaction->workup end End workup->end

Caption: Workflow for reactions under inert atmosphere.

Troubleshooting_Logic Troubleshooting Low Reaction Yield low_yield Low Yield? check_hydrolysis Check for Hydrolysis (NMR/IR of starting material) low_yield->check_hydrolysis Yes no_hydrolysis Other issues: - Reaction conditions - Reagent purity low_yield->no_hydrolysis No hydrolysis_present Hydrolysis Detected? check_hydrolysis->hydrolysis_present improve_anhydrous Improve Anhydrous Technique: - Re-dry solvents - Check inert gas setup - Flame-dry glassware hydrolysis_present->improve_anhydrous Yes hydrolysis_present->no_hydrolysis No success Problem Solved improve_anhydrous->success

Caption: Troubleshooting flowchart for low reaction yield.

References

Optimizing reaction conditions for acetylation with Acetyl bromide-13C2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for acetylation with Acetyl bromide-13C2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a specialized isotopic labeling reagent. It is used to introduce a stable, doubly 13C-labeled acetyl group into molecules. This is particularly valuable in metabolic studies, proteomics, and drug development to trace the metabolic fate of the acetyl group and to aid in the structural elucidation of metabolites and drug candidates. The 13C label allows for detection by mass spectrometry and NMR spectroscopy.

Q2: What functional groups can be acetylated with this compound?

This compound is a highly reactive acylating agent and can be used to acetylate a variety of nucleophilic functional groups, including:

  • Alcohols (primary, secondary, and tertiary) to form acetate esters.

  • Amines (primary and secondary) to form acetamides.

  • Thiols to form thioacetates.

  • Phenols to form phenyl acetates.

Q3: How does the reactivity of this compound compare to other acetylating agents?

Acetyl bromide is generally more reactive than other common acetylating agents like acetyl chloride and acetic anhydride. This increased reactivity is due to the bromide ion being a better leaving group than the chloride ion or the acetate ion. This allows for acetylation of less reactive substrates, such as sterically hindered alcohols, but also necessitates careful control of reaction conditions to avoid side reactions.

Q4: What are the key safety precautions when handling this compound?

This compound is a corrosive and moisture-sensitive compound. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It reacts violently with water and alcohols, releasing corrosive hydrogen bromide gas.[1] All glassware should be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Problem 1: Low or no yield of the acetylated product.

Possible Cause Suggested Solution
Inactive Reagent This compound is highly sensitive to moisture. If the reagent has been improperly stored, it may have hydrolyzed. Use a fresh, unopened vial or repurify the reagent if possible.
Insufficiently Reactive Substrate For sterically hindered or electron-deficient substrates, a more forcing reaction condition may be required. Consider increasing the reaction temperature or using a more effective catalyst.
Inappropriate Base The choice of base is critical. For many acetylations with acetyl halides, a non-nucleophilic amine base like triethylamine or pyridine is used to neutralize the HBr byproduct. For some alcohol acetylations, a stronger base like potassium hydroxide (KOH) might be effective, even with less reactive acetylating agents.[2]
Incorrect Solvent The solvent can significantly impact the reaction. Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are commonly used. Ensure the solvent is anhydrous.

Problem 2: Formation of multiple products or byproducts.

Possible Cause Suggested Solution
Over-acetylation If the substrate has multiple reactive sites, over-acetylation can occur. Use a stoichiometric amount of this compound and add it slowly to the reaction mixture at a low temperature to improve selectivity.
Side Reactions Acetyl bromide is highly reactive and can participate in side reactions. For example, in the presence of a Lewis acid, it can participate in Friedel-Crafts acylation of aromatic rings. Ensure the reaction conditions are optimized for the desired acetylation.
Reaction with Solvent If using a potentially reactive solvent, consider switching to a more inert one.

Problem 3: Difficulty in purifying the acetylated product.

Possible Cause Suggested Solution
Co-elution with Starting Material If the product and starting material have similar polarities, separation by column chromatography can be challenging. Try using a different solvent system for elution or consider derivatizing the starting material to alter its polarity.
Product Instability The acetylated product may be unstable to the purification conditions (e.g., hydrolysis on silica gel). Consider using a less acidic stationary phase like alumina or performing a rapid purification.
Residual Base Amine bases used in the reaction can be difficult to remove. Wash the organic extract with a dilute acid solution (e.g., 1M HCl) to protonate and remove the base in the aqueous layer.

Experimental Protocols

General Protocol for Acetylation of a Primary Alcohol with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM). Add a suitable non-nucleophilic base, such as triethylamine (1.2 eq).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.1 eq) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[3][4]

Data Presentation: Comparison of Acetylating Agents
Acetylating AgentRelative ReactivityByproductsHandling Considerations
Acetyl bromide Very HighHBrHighly corrosive, moisture-sensitive
Acetyl chloride HighHClCorrosive, moisture-sensitive
Acetic anhydride ModerateAcetic acidLess reactive, easier to handle

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_alcohol Dissolve Alcohol (1.0 eq) in Anhydrous DCM add_base Add Base (e.g., Triethylamine, 1.2 eq) prep_alcohol->add_base cool Cool to 0 °C add_base->cool add_acetyl_bromide Add this compound (1.1 eq) Dropwise cool->add_acetyl_bromide Under Inert Atmosphere stir Stir and Warm to Room Temperature add_acetyl_bromide->stir monitor Monitor by TLC stir->monitor quench Quench with Sat. NaHCO3 (aq) monitor->quench Reaction Complete extract Extract with DCM quench->extract purify Purify by Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for a typical acetylation reaction.

troubleshooting_logic start Low/No Product Yield check_reagent Is the Acetyl bromide-13C2 fresh? start->check_reagent check_conditions Are the reaction conditions appropriate? check_reagent->check_conditions Yes use_fresh Use fresh reagent check_reagent->use_fresh No check_base Is the base suitable? check_conditions->check_base Yes increase_temp Increase temperature or add catalyst check_conditions->increase_temp No change_base Try a different base (e.g., pyridine) check_base->change_base No success Successful Acetylation check_base->success Yes use_fresh->start increase_temp->start change_base->start

References

Common side reactions with Acetyl bromide-13C2 and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Acetyl bromide-13C2 in experimental settings. The information is designed to help you anticipate and mitigate common side reactions, ensuring the integrity and success of your research.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, offering step-by-step guidance to resolve them.

Issue 1: Low Yield of Acetylated Product and Presence of Acetic Acid-13C2 Impurity

Question: My reaction with this compound resulted in a low yield of the desired acetylated product, and I've detected a significant amount of Acetic acid-13C2 in my crude mixture. What is the likely cause and how can I prevent this?

Answer:

The most probable cause is the hydrolysis of this compound due to the presence of moisture in your reaction setup. Acetyl bromide is highly reactive with water, leading to the formation of Acetic acid-13C2 and hydrobromic acid (HBr).[1] This side reaction consumes your starting material and reduces the overall yield of your desired product.

Mitigation Protocol:

  • Drying of Glassware and Solvents:

    • Thoroughly dry all glassware in an oven at a temperature above 100°C for several hours and allow to cool in a desiccator over a drying agent (e.g., phosphorus pentoxide or calcium chloride) before use.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing your own, ensure they are properly dried using appropriate methods (e.g., distillation from a suitable drying agent) and stored under an inert atmosphere.

  • Inert Atmosphere:

    • Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.

    • Use septa and syringes for the transfer of reagents to minimize exposure to atmospheric moisture.

  • Reagent Handling:

    • Allow the this compound vial to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

    • Handle this compound in a fume hood due to its corrosive and lachrymatory nature.

Experimental Workflow for Anhydrous Acetylation:

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up prep_glass Dry Glassware (Oven, >100°C) setup_inert Assemble under Inert Atmosphere (N2 or Ar) prep_glass->setup_inert prep_solvent Use Anhydrous Solvent add_substrate Add Substrate and Anhydrous Solvent prep_solvent->add_substrate prep_reagent Equilibrate Acetyl bromide-13C2 to RT add_acetyl_bromide Add this compound (via syringe) prep_reagent->add_acetyl_bromide setup_inert->add_substrate add_substrate->add_acetyl_bromide quench Quench Reaction (e.g., with cold NaHCO3 soln) add_acetyl_bromide->quench extract Extract Product quench->extract purify Purify Product (e.g., Chromatography) extract->purify

Caption: Workflow for minimizing hydrolysis of this compound.

Issue 2: Formation of Alkene and Ether Byproducts in the Acetylation of Alcohols

Question: I am trying to acetylate a secondary alcohol, but I am observing the formation of an alkene and an ether as significant byproducts. Why is this happening and what can I do to favor the desired ester formation?

Answer:

This issue likely arises from the in situ generation of hydrobromic acid (HBr), either from the hydrolysis of this compound or as a direct byproduct of the acetylation reaction. HBr is a strong acid that can catalyze the dehydration (elimination) of secondary and tertiary alcohols to form alkenes. Additionally, HBr can promote the formation of symmetrical ethers from the alcohol starting material.

Mitigation Strategies:

  • Addition of a Non-Nucleophilic Base:

    • Include a non-nucleophilic base, such as pyridine or triethylamine (Et3N), in the reaction mixture. The base will neutralize the HBr as it is formed, preventing it from catalyzing the side reactions. Use of triethylamine is often preferred due to its less pungent odor and easier removal.

    • Typically, 1.1 to 1.5 equivalents of the base relative to this compound are used.

  • Temperature Control:

    • Perform the reaction at a low temperature (e.g., 0°C to room temperature). Higher temperatures tend to favor elimination reactions.

Reaction Pathway Diagram:

G cluster_main Desired Reaction cluster_side Side Reactions (HBr Catalyzed) cluster_solution Solution acetyl_bromide This compound ester R-OAc-13C2 (Desired Product) acetyl_bromide->ester Acetylation alcohol R-OH (Secondary Alcohol) alcohol->ester alkene Alkene (Byproduct) ether R-O-R (Byproduct) alcohol_side R-OH alcohol_side->alkene alcohol_side->ether hbr HBr (from hydrolysis or reaction) hbr->alkene Elimination hbr->ether Etherification base Add Base (e.g., Pyridine, Et3N) base->hbr Neutralizes

Caption: Pathways for desired acetylation and HBr-catalyzed side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when using this compound?

A1: The most common side reactions are:

  • Hydrolysis: Reacts readily with water to form Acetic acid-13C2 and hydrobromic acid.[1]

  • Reaction with Alcohols: Besides the desired esterification, it can lead to the formation of alkenes (elimination) and ethers, particularly with secondary and tertiary alcohols, due to the generation of HBr.

  • Reaction with Amines: Forms the desired acetamide, but care must be taken to control the stoichiometry as the HBr byproduct can protonate the starting amine, rendering it unreactive. The use of a base is recommended.

Q2: Is the reactivity of this compound different from unlabeled Acetyl bromide?

A2: No, the chemical reactivity is identical. The only difference is the presence of the 13C isotopes, which makes it a valuable tool for tracing the acetyl group in molecules using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Q3: How should I store this compound to maintain its stability?

A3: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as bases and strong oxidizing agents. Refrigeration is often recommended to reduce its volatility and reactivity.

Q4: Can I use this compound for the acetylation of sensitive substrates?

A4: Yes, but with caution. For acid-sensitive substrates, it is crucial to use a non-nucleophilic base to scavenge the HBr byproduct. Alternatively, consider using a less reactive acetylating agent like Acetic anhydride-13C4 in the presence of a catalyst.

Quantitative Data

EntrySubstrateAlcoholReaction ConditionsProductYield (%)
1N-Cbz-glycineMethanolReflux, 15-24hN-Cbz-glycine methyl ester>98
2N-Boc-phenylalanineMethanol25-65°C, 15hN-Boc-phenylalanine methyl ester>97
3ThioanisoleMethanolReflux, 15h(No reaction)-
4Benzyl phenyl etherEthanol or PropanolReflux, 24hPhenol>99

Data adapted from a study on reactions with Acetyl bromide/alcohol systems.

Experimental Protocols

The following are general protocols that can be adapted for use with this compound. Note: These are generalized procedures and may require optimization for your specific substrate.

Protocol 1: General Procedure for Acetylation of a Primary Alcohol

  • Preparation: Under an inert atmosphere (N2 or Ar), add the primary alcohol (1.0 eq) and anhydrous dichloromethane (DCM) to an oven-dried flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.

  • Addition of Acetylating Agent: Slowly add this compound (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Acetylation of a Primary Amine

  • Preparation: To an oven-dried flask, add the primary amine (1.0 eq), anhydrous DCM, and triethylamine (2.2 eq).

  • Cooling: Cool the mixture to 0°C in an ice bath with stirring.

  • Addition of Acetylating Agent: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC.

  • Work-up: After the reaction is complete, wash the mixture with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the resulting acetamide by recrystallization or column chromatography.

References

Troubleshooting low yield in Acetyl bromide-13C2 labeling experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Acetyl bromide-13C2 labeling experiments.

Troubleshooting Low Yields: Question & Answer

Q1: My reaction with this compound resulted in a much lower yield than expected. What are the most common causes?

A1: Low yields in this compound labeling experiments are frequently due to one or more of the following factors:

  • Moisture Contamination: this compound is extremely sensitive to moisture.[1] It reacts violently with water to form acetic acid-13C2 and hydrobromic acid, consuming your labeling reagent and reducing the yield of your desired product.

  • Reagent Degradation: Improper storage or handling of this compound can lead to its degradation. It should be stored in a tightly sealed container in a cool, dry place.

  • Sub-optimal Reaction Conditions: Factors such as reaction temperature, reaction time, and the choice of solvent and base (if applicable) can significantly impact the yield.

  • Side Reactions: The high reactivity of this compound can lead to unwanted side reactions with other functional groups in your molecule or with the solvent.

  • Product Loss During Work-up and Purification: The process of isolating and purifying your labeled product can be a significant source of yield loss.

Q2: How can I minimize moisture contamination in my reaction?

A2: To minimize moisture contamination, the following precautions are essential:

  • Use Dry Glassware and Reagents: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Proper Handling of this compound: Handle the reagent using dry syringes or cannulas. Avoid opening the reagent bottle in a humid environment.

Q3: I suspect my this compound has degraded. How can I check its quality?

A3: While a quantitative analysis of purity may require advanced analytical techniques, a visual inspection can be a preliminary indicator. Fresh Acetyl bromide is a colorless, fuming liquid.[1] If it has turned yellow or brown, it may have degraded. For a more definitive assessment, you could consider running a small-scale test reaction with a simple, reliable substrate to gauge its reactivity.

Q4: What are the optimal reaction conditions for acetylation with this compound?

A4: The optimal conditions depend on the substrate being labeled (e.g., alcohol, amine, phenol). However, some general guidelines include:

  • Temperature: Reactions are often carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side products, followed by warming to room temperature.

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, is often used to neutralize the hydrobromic acid byproduct, which can otherwise cause side reactions or product degradation.

  • Solvent: A dry, aprotic solvent like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) is typically used.

Q5: My starting material has multiple reactive sites. How can I improve the selectivity of the labeling reaction?

A5: To improve selectivity, you can:

  • Use a Protecting Group Strategy: Protect other reactive functional groups in your molecule before performing the acetylation reaction.

  • Control Stoichiometry: Use a stoichiometric amount of this compound to favor the reaction at the most reactive site.

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity for the more reactive functional group.

Q6: I'm losing a significant amount of my labeled product during the purification step. What can I do to improve recovery?

A6: To improve recovery during purification:

  • Minimize Transfer Steps: Each transfer of your product from one container to another can result in loss.

  • Optimize Chromatography: If using column chromatography, ensure the chosen stationary and mobile phases are appropriate for your compound to get good separation and recovery.

  • Careful Extraction: During liquid-liquid extractions, ensure complete phase separation to avoid losing product in the wrong layer. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in protic solvents like ethanol or methanol?

A1: No, this compound reacts violently with protic solvents like alcohols and water.[1] This will consume your reagent and lead to the formation of byproducts. Always use dry, aprotic solvents.

Q2: Is a catalyst necessary for acetylation with this compound?

A2: Acetyl bromide is a highly reactive acetylating agent and often does not require a catalyst. However, a base like pyridine is typically added to scavenge the HBr produced during the reaction. In some cases, for less reactive substrates, a Lewis acid catalyst might be employed, but this should be carefully considered to avoid side reactions.

Q3: How can I monitor the progress of my labeling reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can help you determine when the starting material has been consumed and the product has formed.

Q4: What are some common side products in this compound labeling reactions?

A4: Common side products can include:

  • Over-acetylation: If your substrate has multiple reactive sites.

  • Elimination products: If your substrate is prone to elimination reactions under acidic conditions (from the HBr byproduct).

  • Products from reaction with residual water: Acetic acid-13C2.

Quantitative Data Summary

The following table summarizes reported yields for acetylation reactions of various substrates under different conditions. While these examples do not specifically use this compound, the yields are indicative of what can be expected with proper technique.

Substrate TypeAcetylating AgentCatalyst/BaseSolventTemperature (°C)Yield (%)Reference
Primary AlcoholAcetic AnhydrideNoneSolvent-free60>99[2]
Aromatic AmineAcetonitrileAlumina-200>99[3]
PhenolAcetic AnhydrideVOSO4Solvent-freeRoom Temp87[4][5]
Secondary AlcoholAcetic AnhydrideZnCl2Solvent-freeRoom Temp90-95[6]
Aromatic Primary AmineAcetyl ChlorideSodium AcetateBrine/AcetoneRoom Temp90-98[7]

Experimental Protocols

Detailed Protocol for Acetylation of a Primary Alcohol with this compound

This protocol is a general guideline and may need to be optimized for your specific substrate.

Materials:

  • Primary alcohol substrate

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, syringes, needles, and other standard laboratory glassware (all oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Setup: Assemble the reaction glassware under an inert atmosphere.

  • Dissolve Substrate: In the round-bottom flask, dissolve the primary alcohol (1 equivalent) in anhydrous DCM. Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add this compound: Slowly add this compound (1.1 equivalents) to the stirred solution via a dry syringe.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous sodium bicarbonate solution to quench any unreacted this compound and neutralize the pyridinium hydrobromide salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude labeled product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

Experimental Workflow for this compound Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dry_glassware Dry Glassware start->dry_glassware anhydrous_reagents Prepare Anhydrous Reagents dry_glassware->anhydrous_reagents dissolve_substrate Dissolve Substrate in Anhydrous Solvent anhydrous_reagents->dissolve_substrate add_base Add Base (e.g., Pyridine) dissolve_substrate->add_base cool_reaction Cool to 0°C add_base->cool_reaction add_acetyl_bromide Add this compound cool_reaction->add_acetyl_bromide react Stir and Monitor (TLC/LC-MS) add_acetyl_bromide->react quench Quench Reaction react->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify end Labeled Product purify->end

Caption: A generalized workflow for a typical this compound labeling experiment.

Nucleophilic Acyl Substitution Mechanism

reaction_mechanism reactant1 R-OH (Nucleophile) intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 ¹³CH₃¹³COBr (this compound) reactant2->intermediate product1 R-O-¹³CO¹³CH₃ (Labeled Ester) intermediate->product1 Loss of Leaving Group (Br⁻) product2 HBr (Byproduct) intermediate->product2

Caption: The reaction mechanism for the acetylation of an alcohol with this compound.

References

Technical Support Center: Minimizing Isotopic Scrambling with Acetyl Bromide-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acetyl bromide-¹³C₂. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize isotopic scrambling in your reactions and ensure the isotopic integrity of your labeled products.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a concern with Acetyl bromide-¹³C₂?

Isotopic scrambling refers to the undesired rearrangement of isotopic labels within a molecule, leading to a final product with a different labeling pattern than intended. With Acetyl bromide-¹³C₂, where both carbons of the acetyl group are labeled with ¹³C, scrambling can result in the ¹³C labels appearing in unintended positions in your target molecule. This can compromise the accuracy of mechanistic studies, metabolic tracing, and quantitative analyses that rely on the precise location of the isotopic label.

Q2: What is the primary mechanism that causes isotopic scrambling when using Acetyl bromide-¹³C₂?

The principal cause of isotopic scrambling is the in-situ formation of a symmetric [1,2-¹³C₂]ketene intermediate. This typically occurs when a base, particularly a tertiary amine like triethylamine, is used to facilitate the acylation reaction. The base abstracts a proton from the methyl group of the acetyl bromide, leading to the elimination of hydrogen bromide and the formation of the highly reactive ketene. Due to the linear and symmetric nature of the O=¹³C=¹³CH₂ intermediate, a nucleophile can attack either of the ¹³C-labeled carbons, resulting in a mixture of products with scrambled isotopic labels.

Q3: How can I detect if isotopic scrambling has occurred in my reaction?

Isotopic scrambling can be detected and quantified using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool to determine the position of the ¹³C labels. The appearance of unexpected signals or changes in the coupling patterns of the labeled carbons can indicate scrambling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to analyze the fragmentation patterns of your product. Scrambling may lead to fragment ions with different mass-to-charge ratios than expected from the intended labeled structure.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with Acetyl bromide-¹³C₂ and provides solutions to minimize isotopic scrambling.

Problem Potential Cause Recommended Solution
Isotopic scrambling is observed in the final product. Formation of a symmetric [1,2-¹³C₂]ketene intermediate, often facilitated by the use of a strong tertiary amine base.1. Avoid strong tertiary amines: If a base is necessary, consider using a milder, non-nucleophilic base such as pyridine or 2,6-lutidine. 2. Optimize reaction temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to disfavor the elimination reaction that forms ketene.[1][2] 3. Use a Lewis acid catalyst: In reactions like Friedel-Crafts acylation, a Lewis acid (e.g., AlCl₃) can activate the acetyl bromide directly, avoiding the need for a base and the subsequent ketene formation.[3][4][5]
Low yield of the desired acylated product. Incomplete reaction due to low reactivity at reduced temperatures.1. Gradual temperature increase: After initial addition at low temperature, allow the reaction to slowly warm to a temperature where the reaction proceeds at a reasonable rate without significant scrambling. Monitor the reaction progress closely. 2. Increase reaction time: Compensate for the lower reaction rate at low temperatures by extending the reaction time.
Difficulty in purifying the product away from base-related byproducts. Formation of ammonium salts when using tertiary amine bases.1. Aqueous workup: Use a mild acidic wash (e.g., dilute HCl) during the workup to remove the amine and its salts. 2. Filtration: If the ammonium salt precipitates, it can be removed by filtration before workup.

Experimental Protocols

Protocol 1: Low-Temperature Esterification to Minimize Scrambling

This protocol describes a general procedure for the esterification of an alcohol with Acetyl bromide-¹³C₂ while minimizing the risk of isotopic scrambling.

Materials:

  • Acetyl bromide-¹³C₂

  • Alcohol substrate

  • Anhydrous, non-polar solvent (e.g., dichloromethane, diethyl ether)

  • Mild, non-nucleophilic base (e.g., pyridine)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the alcohol substrate in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add one equivalent of the mild base (e.g., pyridine) to the solution.

  • Slowly add one equivalent of Acetyl bromide-¹³C₂ dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 2: Lewis Acid-Catalyzed Friedel-Crafts Acylation

This protocol outlines a general method for the Friedel-Crafts acylation of an aromatic compound using Acetyl bromide-¹³C₂ and a Lewis acid catalyst.

Materials:

  • Acetyl bromide-¹³C₂

  • Aromatic substrate

  • Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

  • Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Suspend the Lewis acid (1.1 equivalents) in the anhydrous solvent under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add Acetyl bromide-¹³C₂ (1 equivalent) to the suspension.

  • Stir the mixture for 15-30 minutes at 0 °C to form the acylium ion complex.

  • Add the aromatic substrate (1 equivalent) dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 1-3 hours, then allow it to warm to room temperature and stir until completion.

  • Carefully quench the reaction by pouring it over crushed ice and dilute hydrochloric acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Visualizing the Scrambling Mechanism

The following diagram illustrates the proposed mechanism for isotopic scrambling via a ketene intermediate.

Scrambling_Mechanism cluster_0 Reaction Pathway cluster_1 Logical Flow acetyl_bromide H₃¹³C-¹³C(=O)Br Acetyl bromide-¹³C₂ ketene H₂¹³C=¹³C=O [1,2-¹³C₂]Ketene acetyl_bromide->ketene - HBr (Base-mediated elimination) base Base (e.g., R₃N) product_A Nu-¹³C(=O)-¹³CH₃ Product A ketene->product_A Attack at Cα product_B Nu-¹³CH₂-¹³C(=O)H Scrambled Product B ketene->product_B Attack at Cβ nucleophile Nucleophile (NuH) start Start: Acetyl bromide-¹³C₂ intermediate Symmetric Intermediate outcome Scrambled Products

Caption: Mechanism of isotopic scrambling via a symmetric ketene intermediate.

This diagram illustrates how the base-mediated formation of a symmetric [1,2-¹³C₂]ketene from Acetyl bromide-¹³C₂ can lead to two different products upon nucleophilic attack, resulting in isotopic scrambling.

References

Dealing with impurities in Acetyl bromide-13C2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and addressing issues related to impurities in Acetyl bromide-13C2 during their experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered when using this compound that may be attributed to impurities.

Q1: My acylation reaction is giving a low yield. What could be the cause?

A1: Low yields in acylation reactions using this compound can be attributed to several factors, primarily related to the purity of the reagent and reaction conditions.

  • Presence of Acetic Acid-13C2: Unreacted [1,2-13C2]Acetic acid is a common impurity. Acetic acid is a much weaker acylating agent than acetyl bromide and can compete in the reaction, leading to lower conversion of your substrate. Additionally, it can neutralize basic catalysts or reagents, further impeding the reaction.

  • Moisture: Acetyl bromide is highly sensitive to moisture and will hydrolyze to acetic acid and hydrobromic acid. This not only reduces the amount of active reagent but also introduces acid that can interfere with the reaction. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions.

  • Degradation of the Reagent: Improper storage of this compound can lead to its degradation. It should be stored in a tightly sealed container in a cool, dry place.

Troubleshooting Steps:

  • Verify Reagent Purity: Before use, check the purity of your this compound using 1H or 13C NMR spectroscopy to look for the presence of acetic acid.

  • Purify the Reagent: If significant impurities are detected, purify the this compound by fractional distillation.

  • Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing unexpected side products in my reaction. What impurities could be responsible?

A2: The formation of unexpected side products can often be traced back to specific impurities in the this compound.

  • Bromoacetyl bromide: This impurity can arise from over-bromination during the synthesis of acetyl bromide. Bromoacetyl bromide is a bifunctional reagent and can lead to the formation of undesired brominated or cross-linked products. In the acylation of anisole, for instance, the presence of bromoacetyl bromide can lead to the formation of ortho-substituted products in addition to the expected para-substituted product.[1]

  • Phosphorus Tribromide (PBr3): Residual PBr3 from the synthesis process can react with alcohols to form alkyl bromides, or with other functional groups in your substrate, leading to a complex mixture of products.

  • Phosphorous Acid (H3PO3): This byproduct of the synthesis is acidic and can catalyze unwanted side reactions, such as polymerization or degradation of sensitive substrates.

Troubleshooting Steps:

  • Analyze for Specific Impurities: Use 1H NMR to check for the characteristic signals of bromoacetyl bromide. 31P NMR can be used to detect the presence of PBr3 and phosphorous acid.

  • Purification: Fractional distillation is effective in removing these impurities.

  • Reaction Quenching: Ensure your reaction workup is designed to remove any acidic byproducts. A wash with a mild base (e.g., sodium bicarbonate solution) can help.

Q3: My isotopic labeling experiment shows lower than expected 13C incorporation. Why might this be happening?

A3: Lower than expected isotopic enrichment can be due to the presence of unlabeled (12C) impurities.

  • Contamination with Unlabeled Acetyl Bromide: While less common in commercially available labeled compounds, contamination with unlabeled acetyl bromide can occur.

  • Dilution with Unlabeled Acetic Acid: If your this compound has significantly hydrolyzed, the resulting acetic acid will be isotopically labeled. However, if there is contamination from unlabeled acetic acid in your reaction system, it can compete and reduce the overall isotopic enrichment of your product.

Troubleshooting Steps:

  • Verify Isotopic Purity: Use mass spectrometry to confirm the isotopic purity of your this compound.

  • Prevent Hydrolysis: As mentioned, strictly anhydrous conditions are crucial to prevent the formation of acetic acid from your labeled reagent.

Frequently Asked Questions (FAQs)

Q4: What are the most common impurities in this compound?

A4: The most common impurities are typically related to its synthesis and handling:

  • [1,2-13C2]Acetic Acid: Unreacted starting material.

  • Phosphorus Tribromide (PBr3): A common reagent used in the synthesis of acetyl bromide from acetic acid.

  • Phosphorous Acid (H3PO3): A byproduct of the reaction between acetic acid and PBr3.

  • Bromoacetyl bromide: An over-brominated byproduct.

  • Moisture: Leading to hydrolysis products.

Q5: How can I identify these impurities?

A5: A combination of analytical techniques is recommended for comprehensive impurity profiling.

ImpurityAnalytical TechniqueExpected Observations
[1,2-13C2]Acetic Acid 1H NMR, 13C NMR, GC-MSCharacteristic shifts for the methyl and carboxyl groups in NMR. A distinct peak in the GC chromatogram with a characteristic mass spectrum.
Phosphorus Tribromide (PBr3) 31P NMRA sharp singlet.
Phosphorous Acid (H3PO3) 31P NMRA singlet with a chemical shift referenced to an external standard of 85% phosphoric acid.[2]
Bromoacetyl bromide 1H NMR, GC-MSA singlet for the -CH2Br protons in 1H NMR. A distinct peak in the GC chromatogram with a characteristic mass spectrum.

Q6: What is the best way to purify this compound?

A6: Fractional distillation is the most effective method for purifying this compound from its common impurities. Due to differences in boiling points, this technique can separate the desired product from less volatile impurities like acetic acid and phosphorous acid, and more volatile impurities.

Experimental Protocols

Protocol 1: Identification of Impurities by NMR Spectroscopy

  • Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), carefully transfer a small amount (5-10 mg) of this compound into a dry NMR tube. Add approximately 0.5 mL of a dry, deuterated solvent (e.g., CDCl3).

  • 1H NMR Analysis: Acquire a 1H NMR spectrum. Look for the following signals:

    • This compound: A doublet for the methyl protons due to coupling with the adjacent 13C.

    • [1,2-13C2]Acetic Acid: A doublet for the methyl protons at a different chemical shift from acetyl bromide.

    • Bromoacetyl bromide: A singlet for the methylene (-CH2Br) protons.

  • 13C NMR Analysis: Acquire a 13C NMR spectrum. This will confirm the isotopic labeling and can help identify carbon-containing impurities.

  • 31P NMR Analysis: If phosphorus-containing impurities are suspected, acquire a 31P NMR spectrum.

    • PBr3: A sharp singlet.

    • Phosphorous Acid: A singlet at a characteristic chemical shift.

Protocol 2: Identification of Impurities by GC-MS

  • Sample Preparation: Prepare a dilute solution of this compound in a dry, volatile, and inert solvent (e.g., dichloromethane).

  • GC Method:

    • Column: Use a non-polar or medium-polarity capillary column suitable for separating volatile compounds.

    • Injection: Use a split injection to avoid overloading the column.

    • Temperature Program: Start with a low initial oven temperature and ramp up to a temperature that allows for the elution of all expected components.

  • MS Method:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Analysis: Analyze the mass spectrum of each eluting peak. Look for the characteristic molecular ions and fragmentation patterns of acetyl bromide, acetic acid, and bromoacetyl bromide. The presence of bromine will be indicated by a characteristic M+2 isotopic pattern.

Protocol 3: Purification by Fractional Distillation

Safety Note: Acetyl bromide is corrosive and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be scrupulously dried before use.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using oven-dried glassware. This should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Use a heating mantle and a stir bar for controlled heating and even boiling.

  • Procedure:

    • Charge the round-bottom flask with the impure this compound.

    • Begin heating the flask gently.

    • Observe the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the most volatile component.

    • Discard the initial fraction (forerun), which may contain more volatile impurities.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of Acetyl bromide (75-77 °C at atmospheric pressure).

    • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.

    • The collected distillate is the purified this compound. Store it in a tightly sealed container under an inert atmosphere.

Visualizations

experimental_workflow cluster_start Initial State cluster_analysis Impurity Identification cluster_purification Purification cluster_end Final Product start Impure this compound nmr NMR Analysis (1H, 13C, 31P) start->nmr gcms GC-MS Analysis start->gcms distillation Fractional Distillation nmr->distillation gcms->distillation end Purified this compound distillation->end

Caption: Workflow for the identification and purification of this compound.

troubleshooting_workflow cluster_problem Experimental Issue cluster_diagnosis Diagnosis cluster_solution Solution cluster_outcome Outcome problem Problem Encountered (e.g., Low Yield, Side Products) check_purity Check Reagent Purity (NMR, GC-MS) problem->check_purity check_conditions Review Reaction Conditions (Anhydrous?, Temperature?) problem->check_conditions purify Purify Reagent (Fractional Distillation) check_purity->purify optimize Optimize Conditions check_conditions->optimize success Successful Experiment purify->success optimize->success

Caption: Logical workflow for troubleshooting experimental issues with this compound.

References

Acetyl bromide-13C2 stability in different organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Acetyl bromide-13C2 in various organic solvents, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Stability of this compound in Organic Solvents

This compound, like its unlabeled counterpart, is a highly reactive acyl bromide. Its stability is critically dependent on the choice of solvent and the exclusion of moisture and other reactive species. The isotopic labeling with Carbon-13 does not significantly alter the chemical reactivity of the molecule.

Key Stability Considerations:

  • Hydrolysis: Acetyl bromide reacts violently and rapidly with water to form acetic acid and hydrobromic acid.[1][2][3] It is crucial to use anhydrous (dry) solvents and handle the compound under inert, dry conditions (e.g., using a glovebox or a nitrogen/argon atmosphere).

  • Reaction with Alcohols: Alcohols will readily react with acetyl bromide to form the corresponding acetate esters.[1][2][4] Therefore, alcoholic solvents such as methanol, ethanol, and isopropanol are unsuitable for storing or handling this compound if the integrity of the compound is to be maintained.

  • Reactivity with Other Nucleophiles: Amines will react with acetyl bromide to form acetamides.[1] Solvents containing amine functional groups should be avoided.

  • General Reactivity: As an acyl halide, acetyl bromide is a versatile reagent used in organic synthesis and is expected to be reactive towards a wide range of nucleophiles.

Recommended Solvents for Short-Term Use:

For applications where this compound is used as a reagent, the following anhydrous aprotic solvents are generally recommended. However, stability is limited, and solutions should be prepared fresh and used immediately.

  • Aprotic Hydrocarbons: Hexanes, Toluene

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

  • Ethers: Diethyl ether, Tetrahydrofuran (THF) - Note: Ethers can form peroxides and may contain water. Use of freshly distilled and dried solvents is essential.

  • Other Aprotic Solvents: Acetonitrile (ACN)

Quantitative Stability Data:

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no reactivity in subsequent reactions. Degradation of this compound prior to use.1. Ensure all solvents and reagents are strictly anhydrous. 2. Handle this compound under an inert atmosphere (e.g., nitrogen or argon). 3. Prepare solutions of this compound immediately before use. 4. Verify the purity of the starting material if it has been stored for an extended period.
Unexpected side products are observed. Reaction with solvent or impurities.1. Confirm that the chosen solvent is aprotic and free of alcohol or water contamination. 2. Use freshly distilled and dried solvents. 3. Consider if any other reagents in the reaction mixture could be reacting with the acetyl bromide.
Inconsistent experimental results. Variable degradation of this compound.1. Standardize the handling and storage procedures for this compound. 2. Ensure consistent quality of solvents and other reagents across all experiments. 3. Minimize the time between dissolving this compound and its use in the reaction.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound should be stored in a tightly sealed container, under a dry, inert atmosphere (e.g., nitrogen or argon), and in a cool, dry, and well-ventilated area.[3] It should be kept away from moisture, alcohols, and bases.

Q2: Can I use alcoholic solvents with this compound?

A2: No. Acetyl bromide reacts vigorously with alcohols to form acetate esters.[1][2][4] Using alcoholic solvents will consume your reagent and introduce impurities into your reaction.

Q3: What are the primary degradation products of this compound in the presence of water?

A3: In the presence of water, this compound will hydrolyze to form 13C2-labeled acetic acid and hydrobromic acid.[1]

Q4: Is it necessary to use anhydrous solvents?

A4: Yes. Due to the high reactivity of acetyl bromide with water, it is critical to use anhydrous solvents to prevent hydrolysis and ensure the integrity of the compound for your experiment.[1][2][3]

Q5: How can I safely handle this compound?

A5: Acetyl bromide is corrosive and fumes in the air.[2][3] It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors.

Experimental Workflow & Diagrams

Experimental Workflow for Assessing Stability (Conceptual)

The following workflow outlines a general procedure for assessing the stability of this compound in an organic solvent.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Prepare Anhydrous Solvent dissolve Dissolve this compound in Solvent prep_solvent->dissolve prep_acetyl_bromide Acquire this compound prep_acetyl_bromide->dissolve prep_inert Prepare Inert Atmosphere (e.g., Glovebox) prep_inert->dissolve aliquot Take Aliquots at Time Intervals (t=0, t=1h, etc.) dissolve->aliquot quench Quench Aliquots (e.g., with a suitable derivatizing agent) aliquot->quench analytical_method Analyze by Suitable Method (e.g., GC-MS, NMR) quench->analytical_method quantify Quantify Remaining this compound analytical_method->quantify data_analysis Plot Concentration vs. Time quantify->data_analysis acetyl_bromide This compound (¹³CH₃¹³COBr) acetic_acid Acetic Acid-13C2 (¹³CH₃¹³COOH) acetyl_bromide->acetic_acid Hydrolysis hbr Hydrobromic Acid (HBr) acetyl_bromide->hbr acetyl_bromide->hbr ester Ester-13C2 (¹³CH₃¹³COOR) acetyl_bromide->ester Alcoholysis water Water (H₂O) alcohol Alcohol (R-OH)

References

Technical Support Center: Acetyl bromide-13C2 Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of temperature on the reaction kinetics of Acetyl bromide-13C2. The information is tailored for researchers, scientists, and professionals in drug development.

Disclaimer

Direct experimental data on the reaction kinetics of this compound is limited in publicly available literature. Therefore, this guide is based on the well-established principles of chemical kinetics for acetyl bromide and other acyl halides, incorporating theoretical considerations for the kinetic isotope effect (KIE) of the 13C labels. The provided data and protocols are illustrative and should be adapted to specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the reaction rate of this compound?

A1: According to collision theory and the Arrhenius equation, increasing the temperature generally increases the reaction rate.[1][2] This is because a higher temperature leads to:

  • Increased Kinetic Energy: Molecules move faster, resulting in more frequent collisions.[1]

  • Higher Collision Energy: A larger fraction of colliding molecules possess the minimum energy required for a reaction to occur (the activation energy).

Conversely, lowering the temperature will decrease the reaction rate. This relationship is fundamental to controlling the reaction's progress.

Q2: What is the expected impact of the 13C2 labeling on the reaction kinetics compared to unlabeled acetyl bromide?

A2: The presence of two Carbon-13 isotopes in this compound will lead to a Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes.[3]

  • Primary KIE: Since the carbon atoms are directly involved in bond-breaking and bond-forming steps in typical reactions of acetyl bromide (e.g., nucleophilic acyl substitution), a primary KIE is expected.

  • Slower Reaction Rate: The C-Br and C=O bonds in this compound have lower vibrational frequencies than in the unlabeled compound. This results in a lower zero-point energy. Consequently, more energy is required to reach the transition state, leading to a slightly slower reaction rate for the 13C2-labeled molecule.[3] A typical 12C/13C KIE might result in the 12C reaction being only about 4% faster than the 13C reaction.[3]

Q3: My reaction is proceeding much slower than expected, even at elevated temperatures. What are the potential causes?

A3: Several factors could contribute to a sluggish reaction:

  • Inadequate Temperature Control: The actual reaction temperature might be lower than the setpoint of your heating apparatus.[4] It's crucial to measure the temperature directly within the reaction mixture.[5]

  • Poor Heat Transfer: In viscous solutions or heterogeneous mixtures, inefficient stirring can lead to poor heat distribution.

  • Reagent Purity: Impurities in reactants or solvents can inhibit the reaction. Water, for example, can hydrolyze acetyl bromide, consuming the reactant.

  • Incorrect Reagent Concentration: Double-check all concentration calculations and measurements.

  • Solvent Effects: The chosen solvent may not be optimal for the reaction, affecting the stability of the transition state.

Q4: I'm observing significant side product formation at higher temperatures. How can I mitigate this?

A4: Elevated temperatures can provide sufficient activation energy for undesired side reactions to occur. To address this:

  • Lower the Reaction Temperature: This is the most direct approach to reduce the rate of side reactions, which often have a higher activation energy than the desired reaction.

  • Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC, GC, or in-situ IR) and stop it once the desired product has formed, before significant side products accumulate.[6]

  • Use a More Selective Catalyst: If applicable, a catalyst might allow the reaction to proceed at a lower temperature, favoring the desired pathway.

  • Change the Order of Reagent Addition: In some cases, the sequence of adding reactants can influence the reaction pathway.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during kinetic studies of this compound.

Problem Possible Causes Recommended Solutions
Inconsistent/Irreproducible Kinetic Data 1. Temperature fluctuations during the experiment.[4] 2. Inaccurate timing of sample collection or measurements. 3. Contamination of glassware or reagents.[4] 4. Inconsistent stirring speed affecting mass transfer.1. Use a thermostat-controlled bath or reaction block for precise temperature management.[7] 2. Standardize sampling procedures and use a calibrated timer. 3. Ensure all glassware is scrupulously clean and dry. Use high-purity reagents. 4. Employ a magnetic stirrer with a tachometer or an overhead stirrer for consistent mixing.
Reaction Rate is Too Fast to Measure Accurately 1. The reaction temperature is too high. 2. Reactant concentrations are too high.1. Lower the temperature significantly. Consider running the reaction at or below room temperature, or even at sub-zero temperatures. 2. Dilute the reactants to slow down the reaction rate.
Low Product Yield Despite Complete Reactant Consumption 1. Product degradation under the reaction conditions (e.g., high temperature). 2. Formation of multiple side products. 3. Product loss during workup and purification.[8]1. Run the reaction at a lower temperature, even if it takes longer. 2. Analyze the crude reaction mixture to identify side products and adjust conditions (temperature, solvent, etc.) to minimize their formation. 3. Optimize the workup procedure. Check if the product is volatile or water-soluble.[8]

Quantitative Data: Temperature's Influence

The rate of a chemical reaction is quantitatively related to temperature by the Arrhenius equation:

k = A * e(-Ea / RT)

Where:

  • k is the rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the ideal gas constant

  • T is the absolute temperature in Kelvin

The following table provides illustrative data for a hypothetical nucleophilic substitution reaction of acetyl bromide to demonstrate the effect of temperature on the rate constant.

Temperature (°C)Temperature (K)Rate Constant, k (s⁻¹) (Illustrative)
0273.150.005
10283.150.012
20293.150.028
30303.150.063
40313.150.135

Note: This data is for illustrative purposes only and will vary depending on the specific reaction.

Experimental Protocols

Protocol 1: General Procedure for a Kinetic Study of this compound Reaction

This protocol outlines a general method for studying the kinetics of a reaction between this compound and a nucleophile (e.g., an alcohol) at various temperatures.

  • Temperature Control Setup:

    • Place a jacketed reaction vessel connected to a circulating water bath or a reaction block on a magnetic stir plate.

    • Insert a calibrated thermometer or temperature probe directly into the reaction vessel to monitor the internal temperature.[5][7]

  • Reagent Preparation:

    • Prepare a stock solution of the nucleophile in a suitable, dry solvent (e.g., acetonitrile, dichloromethane).

    • Prepare a stock solution of this compound in the same solvent. Caution: Acetyl bromide is corrosive and reacts with moisture. Handle in a fume hood with appropriate personal protective equipment.

  • Kinetic Run:

    • Add the nucleophile solution to the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C) with consistent stirring.

    • To initiate the reaction, inject a known volume of the this compound solution into the vessel and start a timer simultaneously.

    • At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot to stop it (e.g., by diluting it in a cold solvent or adding a quenching agent).

  • Analysis:

    • Analyze the quenched aliquots using a suitable analytical technique (e.g., GC-MS, HPLC, or NMR spectroscopy) to determine the concentration of the reactant or product over time.

  • Data Processing:

    • Plot the concentration of the reactant or product versus time.

    • From this data, determine the initial rate of reaction or the rate constant (k) at that specific temperature.

    • Repeat the experiment at different temperatures (e.g., 30°C, 35°C, 40°C) to study the temperature dependence.

Visualizations

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Analysis A Setup Temperature Control System C Equilibrate Nucleophile Solution A->C B Prepare Reactant Solutions D Initiate Reaction with This compound B->D C->D E Withdraw & Quench Aliquots at Intervals D->E F Analyze Aliquots (GC-MS, NMR, etc.) E->F G Plot Concentration vs. Time F->G H Calculate Rate Constant (k) G->H

Caption: Workflow for a temperature-controlled kinetic experiment.

Temperature_Effects cluster_outcomes Reaction Outcomes Temp Temperature Rate Desired Reaction Rate Temp->Rate Increases Side Side Product Formation Temp->Side Increases Yield Overall Product Yield Rate->Yield Positively Correlates Side->Yield Negatively Correlates

Caption: Logical relationship between temperature and reaction outcomes.

Hydrolysis_Pathway AcBr This compound Intermediate Tetrahedral Intermediate AcBr->Intermediate + H2O H2O Water (Moisture) H2O->Intermediate Products Acetic Acid-13C2 + HBr Intermediate->Products Bromide loss

Caption: Potential side reaction: Hydrolysis of this compound.

References

Validation & Comparative

A Researcher's Guide to Validating 13C Labeling Data in Acetylation Studies

Author: BenchChem Technical Support Team. Date: November 2025

While the use of Acetyl bromide-13C2 as a labeling agent in biological systems is not documented in the reviewed scientific literature, this guide will focus on the prevalent and validated methods for studying protein acetylation using 13C isotopes: metabolic labeling with 13C-glucose and the advanced Combined Metabolic and Chemical (CoMetChem) labeling approach.

Understanding 13C Labeling for Acetylation Analysis

Protein acetylation, a crucial post-translational modification, is dynamically regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs). To study the dynamics of this process, stable isotope labeling with 13C is employed to trace the incorporation of acetyl groups into proteins, particularly histones. The general principle involves introducing a 13C-labeled precursor for acetyl-CoA, the donor molecule for acetylation. The subsequent incorporation of 13C into acetylated proteins is then quantified using mass spectrometry.

Comparison of 13C Labeling Methodologies

The two primary methods for 13C labeling in acetylation studies are metabolic labeling and the CoMetChem approach. Below is a comparative overview of these techniques.

FeatureMetabolic Labeling with 13C-GlucoseCoMetChem (Combined Metabolic and Chemical) Labeling
Principle Cells are cultured with 13C-labeled glucose, which is metabolized to produce 13C-acetyl-CoA. This is then used by HATs to acetylate proteins.Combines metabolic labeling with 13C-glucose with a subsequent chemical labeling step using an isotopically distinct acetylating agent (e.g., d6-acetic anhydride) to label all previously unmodified lysine residues.
Primary Application Measuring the turnover and dynamics of protein acetylation in living cells.Precise relative quantification of acetylation stoichiometry and dynamics by making all forms of a peptide (unmodified, 12C-acetylated, 13C-acetylated) chemically similar.
Advantages - Reflects in vivo metabolic pathways. - Allows for the study of acetylation dynamics in a physiological context.- Highly accurate for relative quantification. - Overcomes analytical challenges associated with comparing peptides with different modifications.
Limitations - Incomplete labeling of the acetyl-CoA pool can complicate absolute quantification. - Requires careful consideration of cellular metabolism and potential alternative carbon sources.- More complex experimental workflow involving both in vivo and in vitro steps. - Requires specialized reagents for chemical labeling.
Data Interpretation The ratio of 13C-labeled to 12C-labeled acetylated peptides is measured over time to determine turnover rates.The relative abundance of peptides with 12C-acetyl, 13C-acetyl, and the chemical acetyl label is used to calculate precise stoichiometry and turnover.

Experimental Protocols

Protocol 1: Metabolic Labeling of Histone Acetylation with 13C-Glucose

This protocol outlines the general steps for metabolic labeling of histone acetylation in cultured mammalian cells using 13C-glucose.

1. Cell Culture and Labeling:

  • Culture mammalian cells to the desired confluency in standard culture medium.

  • To initiate labeling, replace the standard medium with a medium containing [U-13C6]-glucose as the sole glucose source.

  • Culture the cells for various time points (e.g., 0, 2, 4, 8, 16, 24 hours) to monitor the incorporation of the 13C label.

2. Histone Extraction:

  • Harvest the cells at each time point.

  • Isolate the nuclei using a hypotonic lysis buffer.

  • Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M sulfuric acid).

  • Precipitate the histones with trichloroacetic acid (TCA) and wash with acetone.

3. Protein Digestion:

  • Resuspend the purified histones in a suitable buffer (e.g., 50 mM ammonium bicarbonate).

  • Chemically derivatize the unmodified lysine residues by propionylation using propionic anhydride to prevent trypsin cleavage at these sites and improve chromatographic separation.

  • Digest the propionylated histones into peptides using sequencing-grade trypsin.

4. Mass Spectrometry Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use a high-resolution mass spectrometer to differentiate between the 12C- and 13C-acetylated peptides based on their mass difference.

5. Data Analysis:

  • Identify and quantify the peak areas for the light (12C) and heavy (13C) isotopic forms of the acetylated histone peptides.

  • Calculate the fractional labeling of each acetylation site at each time point to determine the turnover rate.

Protocol 2: CoMetChem Labeling for Enhanced Quantitative Accuracy

This protocol builds upon the metabolic labeling approach by adding a chemical labeling step for more precise quantification.

1. Metabolic Labeling:

  • Follow steps 1.1 and 1.2 from Protocol 1 to perform the in-cell metabolic labeling with 13C-glucose.

2. Histone Extraction:

  • Follow step 2 from Protocol 1 to extract histones.

3. Chemical Labeling and Digestion:

  • Resuspend the extracted histones in a suitable buffer.

  • Chemically acetylate all unmodified lysine residues using a deuterated acetylating agent, such as d6-acetic anhydride. This results in the addition of a "heavy" acetyl group that is distinct from both the endogenous 12C-acetyl and the metabolically incorporated 13C-acetyl groups.

  • Proceed with trypsin digestion as described in step 3.3 of Protocol 1.

4. Mass Spectrometry and Data Analysis:

  • Analyze the peptide mixture by LC-MS/MS.

  • Quantify the relative abundance of the three different peptide species: endogenously 12C-acetylated, metabolically 13C-acetylated, and chemically d6-acetylated.

  • This allows for a more accurate determination of the stoichiometry and turnover of histone acetylation.

Visualization of the Histone Acetylation Pathway

The following diagram illustrates the metabolic pathway from glucose to the acetylation of histones, a key process in gene regulation.

HistoneAcetylationPathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl-CoA_mito Acetyl-CoA Pyruvate->Acetyl-CoA_mito Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Acetyl-CoA_cyto Acetyl-CoA Acetyl-CoA_nuc Acetyl-CoA Acetyl-CoA_cyto->Acetyl-CoA_nuc Citrate_cyto Citrate Citrate_cyto->Acetyl-CoA_cyto ACLY Citrate_mito Citrate Acetyl-CoA_mito->Citrate_mito TCA Cycle Citrate_mito->Citrate_cyto Citrate Shuttle Pyruvate_mito->Acetyl-CoA_mito Histones Histones Acetylated_Histones Acetylated_Histones Acetylated_Histones->Histones HDACs Acetyl-CoA_nucHistones Acetyl-CoA_nucHistones Acetyl-CoA_nucHistones->Acetylated_Histones HATs

Caption: Metabolic pathway of glucose to histone acetylation.

Experimental Workflow for Validating 13C Labeling Data

The following diagram outlines a typical workflow for a 13C labeling experiment aimed at studying histone acetylation.

ExperimentalWorkflow Cell_Culture 1. Cell Culture Metabolic_Labeling 2. Metabolic Labeling with 13C-Glucose Cell_Culture->Metabolic_Labeling Harvest_Cells 3. Harvest Cells at Time Points Metabolic_Labeling->Harvest_Cells Histone_Extraction 4. Histone Extraction Harvest_Cells->Histone_Extraction Chemical_Labeling 5. Optional: Chemical Labeling (CoMetChem) Histone_Extraction->Chemical_Labeling Protein_Digestion 6. Protein Digestion (Trypsin) Histone_Extraction->Protein_Digestion Chemical_Labeling->Protein_Digestion LCMS_Analysis 7. LC-MS/MS Analysis Protein_Digestion->LCMS_Analysis Data_Analysis 8. Data Analysis and Quantification LCMS_Analysis->Data_Analysis Validation 9. Validation and Interpretation Data_Analysis->Validation

Caption: Experimental workflow for 13C labeling of histones.

By following these guidelines and protocols, researchers can confidently validate their 13C labeling data, leading to more robust and reproducible findings in the dynamic field of protein acetylation research.

A Comparative Guide to 13C-Labeled Acetylating Agents: Acetyl Bromide-13C2 vs. Acetic Anhydride-13C4 for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of isotopic labeling reagents is critical for designing robust experiments to probe cellular metabolism and protein regulation. This guide provides a comprehensive comparison of two commercially available 13C-labeled acetylating agents: Acetyl bromide-13C2 and Acetic anhydride-13C4, highlighting their distinct applications in metabolic labeling studies.

While both reagents serve as donors of 13C-labeled acetyl groups, their chemical properties dictate their suitability for different experimental designs. This guide will delve into their primary applications, supported by experimental data and protocols, to aid in the selection of the appropriate reagent for your research needs.

Key Differences at a Glance

FeatureThis compoundAcetic anhydride-13C4
Primary Application Precursor for synthesizing other 13C-labeled metabolic tracers.Primarily used for in vitro chemical derivatization of proteins and other molecules, often in combination with metabolic labeling.
Labeling Strategy Indirectly used in metabolic labeling through cellular uptake and metabolism of synthesized tracers.Direct chemical acetylation of extracted biomolecules. Not typically used for direct metabolic labeling in live cells.
Reactivity HighHigh, but generally less reactive and more stable in aqueous solutions than acetyl bromide.
Common Isotopologue Doubly labeled acetyl group (¹³C₂)Quadruply labeled acetyl group (¹³C₄) or deuterated and carbon-labeled variants (e.g., ¹³C₄D₆).

This compound: A Precursor for Tracing Metabolic Fates

This compound serves as a crucial starting material for the synthesis of various 13C-labeled molecules used in metabolic flux analysis. Its high reactivity makes it an efficient acetyl donor in organic synthesis.

Primary Application: Synthesis of Labeled Metabolic Probes

The primary role of this compound in the context of metabolic labeling is as a synthetic precursor. For instance, it can be used to synthesize [1,2-¹³C₂]acetyl-L-carnitine, a key molecule for studying fatty acid transport into the mitochondria, or other labeled substrates for tracing the flow of acetyl-CoA into various metabolic pathways.

Experimental Workflow: Synthesis of a Labeled Tracer

cluster_synthesis Chemical Synthesis cluster_cell_culture Metabolic Labeling Experiment cluster_analysis Analysis Acetyl_bromide_13C2 This compound Reaction Organic Synthesis (e.g., Esterification) Acetyl_bromide_13C2->Reaction Precursor Precursor Molecule (e.g., L-carnitine) Precursor->Reaction Labeled_Tracer 13C2-Labeled Tracer (e.g., [1,2-13C2]acetyl-L-carnitine) Reaction->Labeled_Tracer Cells Cell Culture Incubation Incubation with Labeled Tracer Labeled_Tracer->Incubation Cells->Incubation Metabolism Cellular Metabolism Incubation->Metabolism Labeled_Metabolites 13C-Labeled Metabolites Metabolism->Labeled_Metabolites Extraction Metabolite Extraction Labeled_Metabolites->Extraction MS_Analysis Mass Spectrometry (LC-MS/MS or GC-MS) Extraction->MS_Analysis Data_Analysis Metabolic Flux Analysis MS_Analysis->Data_Analysis

Workflow for using this compound as a precursor for metabolic labeling.

Acetic anhydride-13C4: A Tool for Quantifying Post-Translational Modifications

Acetic anhydride-13C4 is a powerful reagent for the chemical derivatization of biomolecules, particularly for quantifying protein acetylation. It is a cornerstone of the "Combined Metabolic and Chemical (CoMetChem)" approach for studying histone acetylation dynamics.

Primary Application: Chemical Acetylation for Mass Spectrometry

In a typical CoMetChem experiment, cells are first metabolically labeled with a ¹³C-labeled precursor like [U-¹³C]-glucose. This leads to the incorporation of ¹³C-acetyl groups onto proteins like histones through the action of histone acetyltransferases (HATs). Following cell lysis and protein extraction, the remaining unmodified lysine residues are then chemically acetylated in vitro using Acetic anhydride-13C4 (or its deuterated and carbon-labeled counterpart, ¹³C₄D₆-acetic anhydride).

This strategy ensures that all lysine residues are acetylated, either metabolically or chemically. This eliminates differences in ionization efficiency between acetylated and non-acetylated peptides, enabling accurate quantification of site-specific acetylation levels by mass spectrometry.

Experimental Protocol: CoMetChem for Histone Acetylation Analysis

  • Metabolic Labeling: Culture cells in media containing a ¹³C-labeled precursor (e.g., [U-¹³C]-glucose) for a defined period to allow for metabolic incorporation of ¹³C-acetyl groups onto histones.

  • Histone Extraction: Isolate histones from the cell lysate.

  • Chemical Acetylation: Resuspend the extracted histones in a suitable buffer (e.g., 100 mM TEAB, pH 8.3). Add ¹³C₄D₆-acetic anhydride to chemically acetylate the unmodified lysine residues.

  • Proteolytic Digestion: Digest the fully acetylated histones with an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the different isotopologues of acetylated peptides.

cluster_metabolic_labeling In Vivo Metabolic Labeling cluster_chemical_labeling In Vitro Chemical Labeling cluster_analysis Analysis 13C_Glucose [U-13C]-Glucose Metabolism Cellular Metabolism 13C_Glucose->Metabolism 13C_Acetyl_CoA [1,2-13C2]-Acetyl-CoA Metabolism->13C_Acetyl_CoA HATs Histone Acetyltransferases (HATs) 13C_Acetyl_CoA->HATs Metabolically_Acetylated_Histones Metabolically 13C2-Acetylated Histones HATs->Metabolically_Acetylated_Histones Histone_Extraction Histone Extraction Metabolically_Acetylated_Histones->Histone_Extraction Chemical_Acetylation Chemical Acetylation Histone_Extraction->Chemical_Acetylation Acetic_Anhydride Acetic anhydride-13C4 Acetic_Anhydride->Chemical_Acetylation Fully_Acetylated_Histones Fully Acetylated Histones Chemical_Acetylation->Fully_Acetylated_Histones Digestion Tryptic Digestion Fully_Acetylated_Histones->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Quantification of Acetylation Stoichiometry LC_MS->Quantification

CoMetChem workflow using Acetic anhydride-13C4 for histone acetylation analysis.

Signaling Pathways Amenable to Study

The use of these ¹³C-labeled acetylating agents, either directly or indirectly, allows for the investigation of key signaling pathways regulated by acetyl-CoA metabolism and protein acetylation.

1. Fatty Acid Synthesis:

The synthesis of fatty acids begins with the carboxylation of acetyl-CoA to malonyl-CoA. Tracing the incorporation of ¹³C from labeled acetyl-CoA precursors (synthesized using Acetyl bromide-¹³C₂) into fatty acids provides a direct measure of de novo lipogenesis rates.

Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA FASN Fatty Acid Synthase (FASN) Malonyl_CoA->FASN Fatty_Acids Fatty Acids FASN->Fatty_Acids

Key steps in the fatty acid synthesis pathway originating from Acetyl-CoA.

2. Histone Acetylation and Gene Regulation:

Histone acetylation is a dynamic post-translational modification that plays a crucial role in regulating gene expression. Histone acetyltransferases (HATs) utilize acetyl-CoA to acetylate lysine residues on histone tails, which generally leads to a more open chromatin structure and increased transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups. The CoMetChem method with Acetic anhydride-¹³C₄ is ideal for studying the dynamics of histone acetylation and the effects of HAT and HDAC inhibitors.

Acetyl_CoA Acetyl-CoA HATs Histone Acetyltransferases (HATs) Acetyl_CoA->HATs Histones_acetylated Acetylated Histones (Open Chromatin) HATs->Histones_acetylated Acetylation Histones_deacetylated Deacetylated Histones (Condensed Chromatin) Histones_deacetylated->HATs HDACs Histone Deacetylases (HDACs) Histones_acetylated->HDACs Deacetylation Gene_Expression Gene Expression Histones_acetylated->Gene_Expression HDACs->Histones_deacetylated

The dynamic regulation of histone acetylation and its impact on gene expression.

Conclusion

This compound and Acetic anhydride-13C4 are not interchangeable reagents for metabolic labeling but rather serve distinct and complementary purposes. This compound is a valuable precursor for synthesizing custom ¹³C-labeled tracers to probe a wide range of metabolic pathways in vivo. In contrast, Acetic anhydride-13C4 is a powerful tool for the in vitro derivatization of proteins, enabling precise quantification of post-translational modifications like acetylation when combined with metabolic labeling strategies. The choice between these reagents will depend entirely on the specific biological question and the experimental design required to address it. Researchers should carefully consider the chemical properties and intended application of each compound to ensure the successful execution of their metabolic labeling studies.

A Guide to the Accurate and Precise Quantification of Lignin: Comparing the Acetyl Bromide Method with Key Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of plant biomass and its derivatives, the accurate quantification of lignin is paramount. Lignin content can significantly impact processes such as biofuel production, pulp and paper manufacturing, and the bioavailability of certain plant-derived therapeutics. This guide provides an objective comparison of the acetyl bromide spectrophotometric method with other widely used techniques for lignin quantification, supported by experimental data and detailed protocols.

A key point of clarification for researchers is the role of isotopically labeled compounds such as "Acetyl bromide-13C2". While not a standalone quantification method, 13C-labeled internal standards are crucial for enhancing the accuracy and precision of advanced analytical techniques like mass spectrometry. In the context of lignin analysis, a polymeric 13C lignin can serve as an internal standard for pyrolysis-gas chromatography-mass spectrometry (py-GC-MS), allowing for highly accurate quantification with relative deviations as low as 5% compared to traditional gravimetric methods. This approach provides simultaneous structural information, marking a significant advancement in lignin analysis.

This guide, however, will focus on the more established chemical methods of lignin quantification: the Acetyl bromide, Klason, Thioglycolic Acid (TGA), and Acid Detergent Lignin (ADL) methods.

Comparative Analysis of Lignin Quantification Methods

The choice of lignin quantification method can significantly influence the results, as each technique operates on a different principle and is subject to unique interferences. The following tables summarize quantitative data from comparative studies and outline the key advantages and disadvantages of each method.

Quantitative Comparison of Lignin Content

The following table presents a summary of lignin content determined by the Acetyl Bromide, Klason, and Thioglycolic Acid methods in various herbaceous tissues. The data highlights the variability in results depending on the chosen method and the tissue type.

Sample TissueAcetyl Bromide Lignin (mg g⁻¹ cell wall)Klason Lignin (mg g⁻¹ cell wall)Thioglycolic Acid Lignin (mg g⁻¹ cell wall)
Sugarcane Bagasse266[1][2]242[1][2]28[1][2]
Soybean Root64[1][2]66[1][2]21[1][2]
Soybean Seed Coat45[1][2]22[1][2]2.5[1][2]
Methodological Advantages and Disadvantages
MethodAdvantagesDisadvantages
Acetyl Bromide - Rapid and simple procedure.[1][3] - Requires small sample sizes.[3] - High recovery of lignin.[1][2]- Sensitive to interference from carbohydrates (furfural production).[3] - Requires a reliable standard for calibration.
Klason - Widely used and considered a standard method. - Good for samples with high lignin content.[1][2]- Labor-intensive and time-consuming.[3] - Can overestimate lignin due to co-precipitation of proteins and humins.[3] - A portion of lignin may be solubilized (acid-soluble lignin) and require separate measurement.[3]
Thioglycolic Acid (TGA) - Specific reaction with lignin's benzyl alcohol groups.[3] - Suitable for small sample sizes.- Lengthy and complex procedure.[3] - Can result in incomplete lignin recovery due to losses during the procedure.[1] - Requires a suitable lignin standard for calibration.[3]
Acid Detergent Lignin (ADL) - Relatively simple and widely used in animal nutrition studies.- Can underestimate lignin due to its partial solubilization in the acid detergent solution. - Susceptible to interference from proteins bound to lignin.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following are outlines of the experimental protocols for the key lignin quantification methods discussed.

Acetyl Bromide Lignin (ABL) Method

This method is based on the solubilization of lignin in a solution of acetyl bromide in acetic acid, followed by spectrophotometric determination.

  • Sample Preparation: Dry and mill the plant material to a fine powder.

  • Digestion: Accurately weigh approximately 5-10 mg of the dried sample into a glass tube. Add 2.5 mL of 25% (v/v) acetyl bromide in glacial acetic acid.

  • Incubation: Incubate the tubes at 50°C for 2 hours, with occasional vortexing to ensure complete dissolution.

  • Neutralization and Dilution: Cool the tubes on ice. Transfer the contents to a 50 mL volumetric flask containing 10 mL of 2 M NaOH and 12 mL of acetic acid. Add 1.5 mL of 0.5 M hydroxylamine hydrochloride. Make up the volume to 50 mL with glacial acetic acid.

  • Spectrophotometry: Measure the absorbance of the solution at 280 nm against a blank prepared in the same manner without the sample.

  • Quantification: Calculate the lignin concentration using a standard curve prepared from a known lignin standard.

Klason Lignin Method

This gravimetric method involves the acid hydrolysis of polysaccharides, leaving an insoluble lignin residue.

  • Sample Preparation: Weigh approximately 300 mg of extractive-free, dried sample into a test tube.

  • Primary Hydrolysis: Add 3 mL of 72% sulfuric acid and stir with a glass rod. Place the tube in a water bath at 30°C for 1 hour, stirring every 15 minutes.

  • Secondary Hydrolysis: Transfer the mixture to a 100 mL flask and dilute with 84 mL of deionized water to a final sulfuric acid concentration of 4%.

  • Autoclaving: Autoclave the flask at 121°C for 1 hour.

  • Filtration: Filter the hot suspension through a pre-weighed filtering crucible. Wash the residue with hot deionized water until the filtrate is neutral.

  • Drying and Weighing: Dry the crucible with the insoluble lignin residue at 105°C overnight. Cool in a desiccator and weigh. The difference in weight represents the acid-insoluble (Klason) lignin.

  • Acid-Soluble Lignin (Optional): The filtrate can be collected, and its absorbance measured at 205 nm to determine the acid-soluble lignin content.

Thioglycolic Acid (TGA) Lignin Method

This method relies on the specific reaction of thioglycolic acid with lignin.[3]

  • Sample Preparation: Start with alcohol-insoluble residue from the plant material.

  • Reaction: Add 2 M HCl and thioglycolic acid to the dried sample. Incubate at 95°C for 4 hours.

  • Washing: Centrifuge the sample and wash the pellet with deionized water.

  • Extraction: Extract the lignin-thioglycolic acid complex with 0.5 M NaOH by shaking overnight.

  • Precipitation: Centrifuge and collect the supernatant. Acidify the supernatant with concentrated HCl to precipitate the lignothioglycolic acid. Incubate at 4°C for 4 hours.

  • Dissolution and Quantification: Centrifuge to collect the pellet, discard the supernatant, and dissolve the pellet in 0.5 M NaOH. Measure the absorbance at 280 nm and quantify using a standard curve.

Acid Detergent Lignin (ADL) Method

This method is a sequential analysis following the determination of Acid Detergent Fiber (ADF).

  • ADF Preparation: First, determine the ADF content of the sample using a standardized procedure involving digestion in an acid detergent solution.

  • Lignin Digestion: Place the dried ADF residue in a beaker and add 72% sulfuric acid. Allow it to digest for 3 hours, stirring periodically.

  • Washing: Wash the residue with hot deionized water until it is free of acid.

  • Drying and Weighing: Dry the residue at 100°C overnight and weigh.

  • Ashing: Ash the dried residue in a muffle furnace at 500°C for at least 3 hours.

  • Calculation: The ADL is the weight of the dried residue after sulfuric acid digestion minus the weight of the ash.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each of the described lignin quantification methods.

Acetyl_Bromide_Workflow A Sample Preparation (Dry & Mill) B Digestion (25% Acetyl Bromide in Acetic Acid) A->B C Incubation (50°C, 2h) B->C D Neutralization & Dilution (NaOH, Acetic Acid, Hydroxylamine HCl) C->D E Spectrophotometry (Measure Absorbance at 280 nm) D->E F Quantification (vs. Standard Curve) E->F Klason_Lignin_Workflow A Sample Preparation (Extractive-free, Dry) B Primary Hydrolysis (72% H2SO4, 30°C, 1h) A->B C Secondary Hydrolysis (Dilute to 4% H2SO4) B->C D Autoclaving (121°C, 1h) C->D E Filtration & Washing D->E F Drying & Weighing (Acid-Insoluble Lignin) E->F G Measure Absorbance of Filtrate (Acid-Soluble Lignin, Optional) E->G TGA_Lignin_Workflow A Sample Preparation (Alcohol-Insoluble Residue) B Reaction (Thioglycolic Acid & HCl, 95°C, 4h) A->B C Extraction (0.5M NaOH, overnight) B->C D Precipitation (Conc. HCl, 4°C, 4h) C->D E Dissolution (0.5M NaOH) D->E F Spectrophotometry (Measure Absorbance at 280 nm) E->F G Quantification (vs. Standard Curve) F->G ADL_Workflow A Determine Acid Detergent Fiber (ADF) B Lignin Digestion of ADF Residue (72% H2SO4, 3h) A->B C Washing B->C D Drying & Weighing C->D E Ashing (500°C, 3h) D->E F Calculation (Lignin = Dried Residue - Ash) E->F

References

A Researcher's Guide to Internal Standards in Mass Spectrometry: Acetyl bromide-13C2 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging mass spectrometry for quantitative analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of Acetyl bromide-13C2, a reagent used for introducing a stable isotope label for creating internal standards, with other common alternatives. The information presented is supported by established principles of mass spectrometry and data from various scientific sources.

The primary application of this compound is in the derivatization of analytes containing primary and secondary amines, as well as hydroxyl groups, to introduce a stable, heavy acetyl group. The resulting isotopically labeled analyte then serves as an ideal internal standard, as it co-elutes with the endogenous, unlabeled analyte and exhibits similar ionization efficiency, thus correcting for variations during sample preparation and analysis.

Comparison of Isotopic Acetylation Reagents

The selection of an isotopic labeling reagent for generating internal standards is a critical step in quantitative mass spectrometry. Key considerations include the mass shift induced, the stability of the isotope, potential for isotopic interference, and cost. Below is a comparison of this compound with other commonly used isotopic acetylation reagents.

FeatureThis compoundAcetyl chloride-d3Acetic anhydride-(13C4 or d6)
Isotopic Label 13C2d3 (Deuterium)13C4 or d6
Mass Shift +44 Da (+2 Da for each of the two carbons in the acetyl group)+3 Da+46 Da (13C4) or +6 Da (d6)
Advantages - High isotopic purity available.[1]- 13C labels are stable and do not exhibit significant kinetic isotope effects that can lead to chromatographic separation from the analyte.[2]- Generally lower cost compared to 13C-labeled reagents.- Can introduce a larger mass shift (13C4).- Acetic anhydride is a common laboratory reagent.
Disadvantages - Can be more expensive than deuterated analogs.- Potential for isotopic exchange (H/D exchange) under certain conditions, leading to a loss of the label.- Deuterium labeling can sometimes cause a slight shift in retention time compared to the unlabeled analyte, which may complicate data analysis.[2]- Acetic anhydride can lead to the formation of methyl esters as a side product.[3]- The d6 variant shares the same potential disadvantages as other deuterated labels.
Primary Applications - Quantitative proteomics, particularly for the analysis of protein acetylation.- Metabolomics for the quantification of amine- and hydroxyl-containing small molecules.- Widely used in various quantitative mass spectrometry applications due to its cost-effectiveness.[4][5]- Derivatization of peptides and proteins for mass spectrometry analysis.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful application of isotopic labeling reagents. Below are representative protocols for the acetylation of peptides for mass spectrometry analysis.

Protocol 1: Chemical Acetylation of Peptides for MS Analysis

This protocol is adapted from established methods for the chemical acetylation of peptides.[3]

Materials:

  • Isotopic Acetylation Reagent (e.g., this compound, Acetyl chloride-d3, or isotopic Acetic Anhydride)

  • Methanol

  • 50 mM Ammonium Bicarbonate

  • Peptide sample

  • Lyophilizer

Procedure:

  • Prepare the Acetylation Reagent: Mix 20 µL of the isotopic acetylation reagent (e.g., Acetic Anhydride) with 60 µL of Methanol. This should be prepared fresh.

  • Sample Preparation: Reconstitute the peptide sample (typically 1 nmol or less) in 20 µL of 50 mM ammonium bicarbonate.

  • Acetylation Reaction: Add 50 µL of the freshly prepared acetylation reagent to the 20 µL peptide solution.

  • Incubation: Allow the reaction to proceed at room temperature for one hour.

  • Drying: Lyophilize the sample to dryness to remove all volatile components.

  • Analysis: The resulting acetylated peptide is now ready for reconstitution in a suitable solvent for mass spectrometry analysis.

Note: This protocol may also acetylate cysteine residues if they are not previously S-carboxymethylated.[3] It is also important to note that using acetic anhydride in methanol can potentially lead to the formation of methyl esters as a byproduct.[3]

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Acetylated Peptides

Following derivatization, the sample must be appropriately prepared for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Formic acid

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • C18 solid-phase extraction (SPE) cartridge

Procedure:

  • Reconstitution: Reconstitute the dried, isotopically labeled peptide sample in a small volume of 0.1% formic acid in water.

  • Desalting and Cleanup: Use a C18 SPE cartridge to desalt the sample and remove any non-volatile salts from the acetylation reaction.

    • Condition the cartridge with acetonitrile.

    • Equilibrate the cartridge with 0.1% formic acid in water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 0.1% formic acid in water to remove salts.

    • Elute the acetylated peptide with a solution of acetonitrile and 0.1% formic acid.

  • Solvent Evaporation: Dry the eluted sample in a vacuum centrifuge.

  • Final Reconstitution: Reconstitute the final sample in a suitable volume of the initial LC mobile phase for injection into the LC-MS/MS system.

Mandatory Visualization

The following diagram illustrates the central role of Acetyl-CoA in metabolism, providing the acetyl group for protein acetylation, which is the biological process often studied using isotopic acetylation reagents.

AcetylCoA_Metabolism Carbohydrates Carbohydrates (Glycolysis) Pyruvate Pyruvate Carbohydrates->Pyruvate FattyAcids Fatty Acids (Beta-Oxidation) AcetylCoA Acetyl-CoA FattyAcids->AcetylCoA AminoAcids Amino Acids AminoAcids->Pyruvate AminoAcids->AcetylCoA Pyruvate->AcetylCoA TCA_Cycle TCA Cycle (Energy Production) AcetylCoA->TCA_Cycle FattyAcid_Synthesis Fatty Acid Synthesis AcetylCoA->FattyAcid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis AcetylCoA->Cholesterol_Synthesis Protein_Acetylation Protein Acetylation AcetylCoA->Protein_Acetylation

Caption: Central role of Acetyl-CoA in metabolism and protein acetylation.

Conclusion

The use of isotopically labeled internal standards generated through chemical derivatization is a powerful technique for accurate quantification in mass spectrometry. This compound offers the advantage of a stable, heavy isotope label that is less prone to chromatographic shifts compared to its deuterated counterparts. However, the choice of the optimal isotopic acetylation reagent will depend on a variety of factors, including the specific application, budget constraints, and the instrumentation available. For applications where high precision is critical, 13C-based reagents are often preferred, while deuterated reagents can provide a more cost-effective solution for routine analyses. Researchers should carefully consider the advantages and disadvantages of each option to ensure the generation of high-quality, reliable quantitative data.

References

Verifying the Position of 13C Labels from Acetyl bromide-13C2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, confirming the precise location of isotopic labels is paramount for data integrity. Acetyl bromide-13C2, a common reagent for introducing a doubly labeled acetyl group, requires rigorous analytical verification to ensure both carbon atoms are present in the desired positions within the final molecule. This guide provides an objective comparison of the primary analytical techniques for this purpose, supported by experimental considerations and data presentation formats.

Analytical Techniques for Label Position Verification

The two principal methods for unequivocally determining the position of 13C labels are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Each technique offers distinct advantages and provides complementary information.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment and connectivity of atoms. For verifying the labels from this compound, 13C NMR is exceptionally powerful.

  • 1D 13C NMR: In a proton-decoupled 13C NMR spectrum, the presence of the two adjacent 13C isotopes from the acetyl group leads to a characteristic splitting pattern. The signal for each labeled carbon appears as a doublet due to one-bond carbon-carbon spin-coupling (¹J(C,C)).[1] The observation of these doublets for both the acetyl methyl and carbonyl carbons is direct evidence that the two 13C atoms are covalently bonded.[1]

  • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) experiments can further confirm the structure. A correlation between the methyl protons (¹H) and the carbonyl carbon (¹³C) definitively establishes the connectivity within the acetyl group.[1]

2. Mass Spectrometry (MS):

Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of isotopic incorporation and providing structural information through fragmentation analysis.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the molecular mass of the acetylated product with high precision. The incorporation of two 13C atoms results in a mass increase of approximately 2.0067 Da compared to the unlabeled compound.[1] This confirms the successful transfer of the doubly labeled acetyl group.

  • Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides information about the molecule's structure. For a 13C2-acetylated compound, observing a fragment ion corresponding to the acylium ion ([¹³CH₃¹³CO]⁺) with an m/z two units higher than its unlabeled counterpart confirms that both labels are retained within the acetyl moiety.[1]

Comparison of Analytical Techniques

Feature13C NMR SpectroscopyMass Spectrometry
Information Provided Direct evidence of ¹³C-¹³C bond through spin-spin coupling; atomic connectivity.[1]Confirms total isotopic enrichment (M+2 shift); label retention in fragments.[1][2]
Destructive? NoYes
Sensitivity LowerHigher
Sample Requirement Higher concentration (mg scale)Lower concentration (µg to ng scale)
Key Experiment 1D ¹³C NMR (observing ¹J(C,C) coupling), 2D HMBC.[1]HRMS for accurate mass, MS/MS for fragmentation analysis.[1]
Primary Confirmation Positional IsomerismIsotopic Enrichment

Experimental Protocols

Protocol 1: General Acetylation using this compound

This protocol describes a general procedure for acetylating a substrate (e.g., an alcohol or amine) with this compound.

  • Dissolution: Dissolve the substrate (1 equivalent) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add this compound (1.1 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product using flash column chromatography or recrystallization to obtain the pure 13C2-acetylated compound.

Protocol 2: Analysis by 13C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified 13C2-acetylated product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition of 1D Spectrum: Acquire a proton-decoupled 13C NMR spectrum. Ensure sufficient scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Identify the signals corresponding to the acetyl methyl (¹³CH₃) and carbonyl (¹³C=O) carbons. Confirm that each signal appears as a doublet, and measure the one-bond coupling constant (¹J(C,C)), which is typically in the range of 50-60 Hz.

  • Acquisition of 2D Spectrum (Optional): If further confirmation is needed, run an HMBC experiment to observe the two-bond correlation (²JCH) between the methyl protons and the carbonyl carbon.[1]

Protocol 3: Analysis by Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the purified product (e.g., 1 mg/mL) in a solvent suitable for the chosen ionization method (e.g., methanol or acetonitrile for ESI).

  • HRMS Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR). Acquire the full scan mass spectrum and determine the accurate mass of the molecular ion. Compare the experimental mass with the theoretical mass for the 13C2-labeled compound.

  • MS/MS Analysis: Perform a product ion scan on the isolated molecular ion of the labeled compound.

  • Data Analysis: Analyze the fragmentation pattern. Identify the acylium ion fragment and confirm its m/z is two units higher than the corresponding fragment from an unlabeled standard.

Data Presentation

Table 1: Representative 13C NMR Data for a Hypothetical 13C2-Acetylated Alcohol (R-O-¹³CO¹³CH₃)

Carbon AtomChemical Shift (δ, ppm)MultiplicityCoupling Constant (¹J(C,C), Hz)
R-O -¹³C O-¹³CH₃~170Doublet~55 Hz
R-O-¹³CO-¹³C H₃~21Doublet~55 Hz

Table 2: Representative Mass Spectrometry Data for a Hypothetical 13C2-Acetylated Alcohol

IonUnlabeled Compound (Expected m/z)¹³C₂-Labeled Compound (Expected m/z)Mass Shift (Da)
Molecular Ion [M+H]⁺ XX + 2.0067+2.0067
Acylium Fragment [CH₃CO]⁺ 43.018445.0251+2.0067

Visualizing Workflows and Mechanisms

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Verification Substrate Substrate (R-OH) Acetylation Acetylation Reaction Substrate->Acetylation Reagent This compound Reagent->Acetylation Purification Purification Acetylation->Purification Product Labeled Product (R-O-13CO13CH3) Purification->Product NMR 13C NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS Data Data Interpretation NMR->Data MS->Data Verified Label Position Verified Data->Verified

Caption: Experimental workflow for synthesis and verification.

fragmentation_pathway parent [R-O-13CO13CH3]+• Molecular Ion frag1 [13CH3-13C≡O]+ Acylium Ion (m/z +2) parent->frag1 Cleavage frag2 [R]+• parent->frag2 Cleavage

Caption: Key MS/MS fragmentation of a 13C2-acetylated molecule.

References

A Researcher's Guide to Alternative Methods for Introducing ¹³C-Acetyl Groups in Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and the broader scientific community, the precise introduction of ¹³C-acetyl groups into molecules is a critical technique for a range of applications, from metabolic flux analysis to the structural elucidation of complex biomolecules. This guide provides an objective comparison of the leading methods for ¹³C-acetylation, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

At a Glance: Comparison of ¹³C-Acetyl Group Introduction Methods

Method Principle Typical Reagents Typical Yield/Efficiency Advantages Disadvantages
Chemical Acetylation Direct chemical reaction with a ¹³C-labeled acetylating agent.¹³C-Acetic Anhydride, ¹³C-Acetyl ChlorideHigh (often >90% for small molecules and peptides)High isotopic enrichment, broad substrate scope, straightforward procedure.Can be harsh for sensitive substrates, potential for side reactions, may not be suitable for in vivo studies.
Metabolic Labeling In vivo or in situ incorporation of ¹³C from a labeled precursor into the acetyl-CoA pool, which is then used by cellular enzymes.[U-¹³C]-Glucose, ¹³C-Sodium AcetateVariable, dependent on cell type, metabolic state, and precursor concentration.Enables the study of dynamic processes in living systems, provides insights into metabolic pathways.Lower and more variable isotopic enrichment compared to chemical methods, complex experimental setup and analysis.
In Vitro Enzymatic Acetylation Use of purified enzymes (e.g., histone acetyltransferases) to transfer a ¹³C-acetyl group from ¹³C-acetyl-CoA to a specific substrate.¹³C-Acetyl-CoA, Histone Acetyltransferases (HATs)High for specific substrates.High specificity for target molecules, allows for the study of enzyme kinetics and substrate specificity.Requires purified enzyme and substrate, may not be suitable for large-scale labeling.
Combined Metabolic and Chemical (CoMetChem) Combines in vivo metabolic labeling with subsequent ex vivo chemical acetylation of remaining unmodified sites.[U-¹³C]-Glucose, ¹³C₄,D₆-Acetic AnhydrideDerivatization efficiency >99%Enables comprehensive and quantitative analysis of post-translational modifications, such as histone acetylation dynamics.Complex workflow requiring both cell culture and chemical derivatization steps, specialized mass spectrometry analysis required.

In-Depth Analysis of ¹³C-Acetylation Methods

Chemical Acetylation with ¹³C-Labeled Reagents

Direct chemical acetylation is a robust and widely used method for introducing ¹³C-acetyl groups. The choice of reagent is critical and influences the reaction conditions and outcomes.

Key Reagents:

  • ¹³C-Acetic Anhydride ((¹³CH₃CO)₂O): This is a preferred reagent for many applications due to its ease of handling and high reactivity.[1] It typically provides high yields of acetylated products with high purity.[1] The reaction with alcohols, amines, and thiols is efficient, often catalyzed by a mild base or acid.

  • ¹³C-Acetyl Chloride (¹³CH₃COCl): While being a more reactive acetylating agent than acetic anhydride, its use can be complicated by its vigorous reactivity and the production of hydrochloric acid (HCl) as a byproduct.[2][3] This can lead to unwanted side reactions, especially with acid-sensitive substrates.[4]

Quantitative Performance:

Substrate Reagent Conditions Yield Reference
Salicylic AcidAcetic AnhydrideH₂SO₄ catalyst, 60-80°C, 10-15 minHigh (qualitative)[2]
NucleosidesAcetic Anhydride/Acetic AcidRoom temperature, 24h~90%[5]
Proteins (BSA)Acetic Anhydride-d₆8 M urea, 200 mM TEAB, pH 8, 4°C, 20 minQuantitative (for stoichiometry determination)[6]

Experimental Protocol: Acetylation of Salicylic Acid with Acetic Anhydride

This protocol is adapted from a general procedure for the synthesis of aspirin and can be applied using ¹³C-acetic anhydride.[2]

  • Reaction Setup: In a clean, dry round-bottom flask, combine 1.4 g of salicylic acid, 5 mL of ¹³C-acetic anhydride, and 5 drops of concentrated sulfuric acid.

  • Reaction: Stopper the flask and shake for a few seconds. Heat the flask in a water bath at 60-80°C for 10-15 minutes with stirring.

  • Quenching: Discontinue heating and cautiously add 2 mL of deionized water to the flask.

  • Precipitation: Once the flask has cooled, add 20 mL of deionized water and immerse the flask in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Isolate the crystalline product by filtration, wash with cold water, and dry.

Metabolic Labeling with ¹³C-Precursors

Metabolic labeling is a powerful technique to study the dynamics of acetylation in living cells. By providing cells with a ¹³C-labeled precursor, the cellular machinery incorporates the heavy isotope into acetyl-CoA, which is then used for enzymatic acetylation of various molecules, including proteins and metabolites.

Key Precursors:

  • [U-¹³C]-Glucose: A common precursor that enters glycolysis and is converted to ¹³C-pyruvate and subsequently ¹³C-acetyl-CoA.[7][8]

  • ¹³C-Sodium Acetate: Can be directly converted to ¹³C-acetyl-CoA by acetyl-CoA synthetase.

Isotopic Enrichment Efficiency:

The efficiency of isotopic enrichment in the acetyl-CoA pool is highly variable and depends on factors such as:

  • Cell type and metabolic state (e.g., proliferative vs. quiescent).

  • The concentration of the labeled precursor in the medium.

  • The contribution of other carbon sources to the acetyl-CoA pool.

Studies have shown that in some cell lines, a significant portion of the acetyl-CoA pool can be labeled with ¹³C from glucose. For instance, in Myc-expressing fibroblasts, it was demonstrated that mitochondria provide 50% of the acetyl groups on histone H4-K16, with a 40% increase in ¹³C-labeled acetyl-CoA on this site when cultured with ¹³C-glucose.[9]

Experimental Protocol: Metabolic Labeling of Histones with [U-¹³C]-Glucose

This is a generalized workflow based on established protocols for studying histone acetylation dynamics.[7]

  • Cell Culture: Culture cells in standard medium to the desired confluency.

  • Media Switch: Replace the standard medium with a medium containing [U-¹³C]-glucose as the sole glucose source.

  • Time Course: Incubate the cells for various time points to allow for the incorporation of the ¹³C label into the acetylome.

  • Cell Lysis and Histone Extraction: Harvest the cells, lyse them, and perform an acid extraction to isolate histone proteins.

  • Protein Digestion: Digest the histone proteins into peptides using an appropriate protease (e.g., trypsin).

  • Mass Spectrometry Analysis: Analyze the resulting peptides by high-resolution mass spectrometry to identify and quantify the incorporation of ¹³C-acetyl groups at specific lysine residues.

In Vitro Enzymatic Acetylation

This method offers high specificity by using purified enzymes to catalyze the transfer of a ¹³C-acetyl group from ¹³C-acetyl-CoA to a target substrate. It is particularly useful for studying the activity of specific acetyltransferases and for preparing precisely labeled standards.

Key Components:

  • ¹³C-Acetyl-CoA: The donor of the ¹³C-acetyl group.

  • Histone Acetyltransferases (HATs) or other Acetyltransferases: The enzymes that catalyze the reaction.

  • Substrate: The molecule to be acetylated (e.g., a specific histone peptide or a small molecule).

Experimental Protocol: In Vitro Histone Acetylation Assay

The following is a general protocol for an in vitro HAT assay that can be adapted for ¹³C-labeling.[10]

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the purified HAT enzyme, the histone substrate (e.g., core histones or a specific peptide), and the reaction buffer (typically containing a buffering agent like Tris-HCl, a chelating agent like EDTA, and a reducing agent like DTT).

  • Initiation: Start the reaction by adding ¹³C-acetyl-CoA to the mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding a quenching agent, such as an acidic solution or by boiling in SDS-PAGE loading buffer.

  • Analysis: Analyze the products by methods such as SDS-PAGE followed by autoradiography (if using a radiolabeled acetyl-CoA in parallel for quantification) or by mass spectrometry to confirm the incorporation of the ¹³C-acetyl group.

Combined Metabolic and Chemical (CoMetChem) Labeling

The CoMetChem approach provides a comprehensive and quantitative view of acetylation dynamics by combining the strengths of metabolic and chemical labeling.[11]

Workflow:

  • Metabolic Labeling: Cells are cultured with [U-¹³C]-glucose to label the dynamic acetylome.

  • Histone Extraction: Histones are extracted from the cells.

  • Chemical Acetylation: The extracted histones are then chemically acetylated with a distinct isotopic label, such as ¹³C₄,D₆-acetic anhydride, to label all previously unmodified lysine residues.

  • Analysis: The fully acetylated histones are digested, and the resulting peptides are analyzed by mass spectrometry. This allows for the differentiation between endogenously acetylated (from ¹³C-glucose) and chemically acetylated sites.

Quantitative Performance:

The chemical derivatization step in the CoMetChem protocol has been shown to be highly efficient, with a derivatization efficiency of over 99%.[11] This ensures that all unmodified lysine residues are labeled, allowing for accurate quantification of the stoichiometry of endogenous acetylation.

Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

CoMetChem_Workflow cluster_invivo In Vivo cluster_exvivo Ex Vivo Cell Culture Cell Culture Metabolic Labeling Metabolic Labeling Cell Culture->Metabolic Labeling [U-¹³C]-Glucose Cell Harvest Cell Harvest Metabolic Labeling->Cell Harvest Histone Extraction Histone Extraction Cell Harvest->Histone Extraction Chemical Acetylation Chemical Acetylation Histone Extraction->Chemical Acetylation ¹³C₄,D₆-Acetic Anhydride Tryptic Digestion Tryptic Digestion Chemical Acetylation->Tryptic Digestion LC-MS/MS Analysis LC-MS/MS Analysis Tryptic Digestion->LC-MS/MS Analysis Quantitative Analysis Acetyl_CoA_Metabolism ¹³C-Glucose ¹³C-Glucose ¹³C-Pyruvate ¹³C-Pyruvate ¹³C-Glucose->¹³C-Pyruvate Glycolysis Mitochondrial ¹³C-Acetyl-CoA Mitochondrial ¹³C-Acetyl-CoA ¹³C-Pyruvate->Mitochondrial ¹³C-Acetyl-CoA PDH Complex Cytosolic ¹³C-Acetyl-CoA Cytosolic ¹³C-Acetyl-CoA Mitochondrial ¹³C-Acetyl-CoA->Cytosolic ¹³C-Acetyl-CoA Citrate Shuttle Histone Acetylation Histone Acetylation Cytosolic ¹³C-Acetyl-CoA->Histone Acetylation HATs Fatty Acid Synthesis Fatty Acid Synthesis Cytosolic ¹³C-Acetyl-CoA->Fatty Acid Synthesis ¹³C-Acetate ¹³C-Acetate ¹³C-Acetate->Cytosolic ¹³C-Acetyl-CoA ACSS2

References

Cross-Validation of Acetyl-Moiety Tracers: A Comparative Guide to [1,2-¹³C₂]Acetate and Other Key Metabolic Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic flux analysis, the selection of an appropriate isotopic tracer is paramount. This guide provides a comprehensive cross-validation of [1,2-¹³C₂]acetate with other commonly employed tracers, namely [U-¹³C]glucose and [U-¹³C]glutamine. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document serves as an essential resource for designing and interpreting stable isotope tracer studies.

The initial focus on "Acetyl bromide-¹³C₂" revealed it to be a less common tracer in metabolic research. Therefore, this guide pivots to the widely used and functionally equivalent [1,2-¹³C₂]acetate for the introduction of a labeled acetyl-CoA unit into cellular metabolism. This comparison will illuminate the distinct advantages and applications of each tracer, enabling more precise and insightful experimental design.

Data Presentation: Quantitative Comparison of Metabolic Fluxes

The following table summarizes the conceptual advantages and primary metabolic pathways interrogated by each tracer, reflecting the consensus in the field.

TracerPrimary Metabolic Pathway(s) IlluminatedKey AdvantagesTypical Applications
[1,2-¹³C₂]Acetate Tricarboxylic Acid (TCA) Cycle, Fatty Acid SynthesisPreferentially utilized by specific cell types (e.g., astrocytes), provides direct insight into acetyl-CoA metabolism.Neuroscience (neuronal-glial metabolism), cancer metabolism, fatty acid synthesis studies.
[U-¹³C]Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA CycleProvides a global view of glucose metabolism and its downstream pathways.General metabolic profiling, studies of the Warburg effect in cancer, central carbon metabolism analysis.
[U-¹³C]Glutamine TCA Cycle (Anaplerosis), Amino Acid MetabolismExcellent for resolving TCA cycle fluxes, particularly anaplerotic and cataplerotic reactions.[1][2]Cancer metabolism (glutaminolysis), amino acid biosynthesis, nitrogen metabolism.

Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following sections outline a general workflow for conducting parallel labeling experiments with [1,2-¹³C₂]acetate and other tracers in cultured cells, followed by sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

I. Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling. The seeding density will need to be optimized for the specific cell line.

  • Media Preparation: Prepare culture medium containing the desired ¹³C-labeled tracer. For parallel labeling, separate cultures will be incubated with media containing either [1,2-¹³C₂]acetate, [U-¹³C]glucose, or [U-¹³C]glutamine at optimized concentrations. A common starting point is to replace the unlabeled substrate entirely with its labeled counterpart.

  • Isotopic Labeling: When cells reach the desired confluency, replace the standard medium with the pre-warmed, ¹³C-tracer-containing medium. The incubation time required to reach isotopic steady state will vary depending on the cell type and the metabolic pathway of interest. Typical incubation times range from 6 to 24 hours. It is crucial to perform time-course experiments to determine the optimal labeling duration for the specific experimental system.

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.

    • Quench metabolic activity by adding a pre-chilled extraction solvent, typically a methanol/water/chloroform mixture, directly to the culture plate.

    • Scrape the cells and collect the cell lysate.

    • Separate the polar (methanol/water) and non-polar (chloroform) phases by centrifugation. The polar phase contains the central carbon metabolites of interest.

II. Sample Preparation for GC-MS Analysis
  • Protein Hydrolysis (for proteinogenic amino acids):

    • Precipitate protein from the cell lysate.

    • Hydrolyze the protein pellet in 6 M HCl at 110°C for 24 hours.

    • Dry the hydrolysate under a stream of nitrogen gas.

  • Derivatization: To increase volatility for GC-MS analysis, the extracted metabolites (from the polar phase or protein hydrolysate) must be derivatized. A common method for amino acids is silylation:

    • Resuspend the dried metabolite extract in pyridine.

    • Add N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and incubate at 60-80°C for 1-2 hours.

III. GC-MS Analysis
  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer is used.

  • Gas Chromatography Parameters:

    • Column: A non-polar column, such as a DB-5ms, is typically used.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) to elute all derivatized metabolites.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan mode to identify all metabolites, followed by selected ion monitoring (SIM) for accurate quantification of isotopologue distributions.

    • Data Analysis: The resulting mass spectra are analyzed to determine the mass isotopomer distributions (MIDs) of the metabolites of interest. This data is then used in computational models to calculate metabolic flux rates.

Mandatory Visualizations

To facilitate a deeper understanding of the experimental workflows and metabolic pathways discussed, the following diagrams are provided.

Experimental_Workflow cluster_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Sample Analysis Cell Seeding Cell Seeding Tracer Media Incubation Tracer Media Incubation Cell Seeding->Tracer Media Incubation Exponential Growth Quenching Quenching Tracer Media Incubation->Quenching Harvest Extraction Extraction Quenching->Extraction Phase Separation Phase Separation Extraction->Phase Separation Derivatization Derivatization Phase Separation->Derivatization Polar Metabolites GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Flux Calculation Flux Calculation Data Processing->Flux Calculation

Caption: Experimental workflow for ¹³C metabolic flux analysis.

Metabolic_Pathways cluster_glycolysis Glycolysis & PPP cluster_tca TCA Cycle (Mitochondrion) cluster_inputs Tracer Inputs Glucose Glucose G6P G6P Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate G6P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG Succinate Succinate aKG->Succinate Glutamate Glutamate aKG->Glutamate Malate Malate Succinate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate U13C_Glucose [U-¹³C]Glucose U13C_Glucose->Glucose C12_13C2_Acetate [1,2-¹³C₂]Acetate C12_13C2_Acetate->AcetylCoA U13C_Glutamine [U-¹³C]Glutamine U13C_Glutamine->aKG

Caption: Central carbon metabolism and entry points for key ¹³C tracers.

References

Unlocking Metabolomic Insights: A Comparative Guide to Acetyl bromide-13C2 Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of metabolites is paramount. Acetyl bromide-13C2 emerges as a powerful tool in metabolomics, offering a stable isotope labeling strategy for enhanced detection and accurate quantification of a wide range of metabolites. This guide provides an objective comparison of its application with other derivatization techniques, supported by experimental data and detailed protocols.

This compound is a derivatizing agent that introduces a 13C-labeled acetyl group onto metabolites containing hydroxyl, amino, and thiol functional groups. This process, known as chemical isotope labeling (CIL), facilitates the analysis of metabolites by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The introduction of a stable isotope label allows for the creation of an internal standard for each analyte, significantly improving the accuracy and precision of quantification.

Performance Comparison: this compound vs. Alternative Derivatization Agents

The primary advantage of using this compound lies in the principles of isotope dilution mass spectrometry. By derivatizing a sample with the "light" (12C) acetyl bromide and spiking it with a known amount of a standard mixture derivatized with the "heavy" this compound, a precise quantification can be achieved. This approach effectively corrects for variations in sample preparation, derivatization efficiency, and instrument response.

While direct comparative studies for this compound are not extensively published, its performance can be inferred from studies using analogous isotopically labeled acylating agents like 13C-benzoyl chloride. These studies demonstrate significant improvements in sensitivity and quantitative accuracy compared to non-isotopic derivatization methods.

Derivatization AgentTarget Functional GroupsKey AdvantagesKey DisadvantagesTypical Application
This compound Hydroxyls, Amines, Thiols- Enables precise quantification via isotope dilution. - Can improve chromatographic separation and ionization efficiency. - Cost-effective generation of internal standards for multiple analytes.- Derivatization reaction may not be complete for all metabolites. - Potential for side reactions. - Limited commercial availability of direct comparative data.Targeted and untargeted metabolomics via GC-MS and LC-MS.
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Hydroxyls, Amines, Carboxyls, Thiols- Broad reactivity, covering a wide range of metabolites. - Well-established and widely used in GC-MS metabolomics.- Derivatives can be sensitive to moisture. - Does not inherently provide an internal standard for each analyte. - Can produce multiple derivatives for some compounds.Untargeted GC-MS metabolomics.
Benzoyl chloride-13C6 Primary and Secondary Amines, Phenols- Significant signal enhancement in LC-MS. - Improves chromatographic retention of polar metabolites. - Enables accurate quantification through isotope labeling.- More specific for certain functional groups compared to silylation reagents.Targeted and untargeted LC-MS metabolomics of neurochemicals and other amine/phenol-containing compounds.[1][2][3][4]
Dansyl chloride-13C2 Primary and Secondary Amines, Phenols- Provides substantial fluorescence and MS signal enhancement. - Well-suited for LC-MS analysis. - Allows for differential isotope labeling for relative quantification.[5]- Primarily targets amines and phenols.Quantitative profiling of amine and phenol sub-metabolomes.[5]

Experimental Protocols

The following provides a detailed methodology for a typical metabolomics workflow using this compound, adapted from established protocols for similar acylating agents.[1]

Sample Preparation and Extraction
  • Quenching and Extraction: Rapidly quench metabolic activity in biological samples by flash-freezing in liquid nitrogen. Extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

  • Homogenization: Homogenize tissue samples or disrupt cells to ensure efficient extraction.

  • Centrifugation: Centrifuge the extract to pellet cellular debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying: Dry the supernatant completely under a vacuum or a gentle stream of nitrogen.

Derivatization Protocol
  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., acetonitrile).

  • Addition of Reagents:

    • Add a basic catalyst (e.g., pyridine or triethylamine) to facilitate the reaction.

    • Add the this compound reagent. For quantitative analysis, a parallel derivatization of a standard mixture with "light" acetyl bromide is performed.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Quenching: Quench the reaction by adding a small amount of a protic solvent (e.g., water or methanol).

  • Sample Dilution and Analysis: Dilute the derivatized sample as needed and inject it into the GC-MS or LC-MS system.

Visualizing the Workflow and Logic

To better illustrate the experimental processes and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample quench Quenching start->quench extract Metabolite Extraction quench->extract dry Drying extract->dry reconstitute Reconstitution dry->reconstitute add_reagents Add Reagents (Base + this compound) reconstitute->add_reagents incubate Incubation add_reagents->incubate quench_reaction Quenching incubate->quench_reaction analysis GC-MS or LC-MS Analysis quench_reaction->analysis data_processing Data Processing analysis->data_processing quantification Quantification data_processing->quantification

Metabolomics workflow using this compound.

Derivatization of a metabolite with this compound.

logical_relationship cluster_quantification Quantitative Analysis Principle sample Biological Sample (Unknown concentration) derivatize_sample Derivatize with 'Light' Acetyl Bromide (12C) sample->derivatize_sample standard Standard Mixture (Known concentration) derivatize_standard Derivatize with 'Heavy' Acetyl Bromide (13C2) standard->derivatize_standard mix Mix Samples derivatize_sample->mix derivatize_standard->mix ms_analysis Mass Spectrometry Analysis mix->ms_analysis ratio Measure Peak Area Ratio (Light / Heavy) ms_analysis->ratio calculate Calculate Concentration ratio->calculate

Principle of quantitative analysis using stable isotope derivatization.

References

Safety Operating Guide

Essential Safety and Logistical Guide for Handling Acetyl bromide-13C2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Acetyl bromide-13C2. Given that the isotopic labeling does not alter the chemical reactivity or toxicity, the safety precautions for this compound are identical to those for standard Acetyl bromide. This substance is highly corrosive, reacts violently with water, and is flammable, necessitating strict adherence to safety protocols.

Immediate Safety Precautions

This compound can cause severe skin burns, eye damage, and irritation to the respiratory tract.[1][2][3] Inhalation of its vapors may lead to lung edema, with symptoms that can be delayed.[1][3] It is critical to handle this chemical in a well-ventilated area, specifically within a chemical fume hood, to minimize exposure.[2][4][5]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound.

PPE CategoryRecommended EquipmentKey Specifications
Eye and Face Protection Chemical safety goggles and a full-face shield.[1][2][4]Must be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[4]
Skin Protection Chemical-resistant gloves and impervious protective clothing, including rubber overclothing.[1][4][6]Consult with safety equipment suppliers for the most suitable glove material.[6]
Respiratory Protection A NIOSH-approved respirator is essential.[1] For potential overexposure, a supplied-air respirator with a full facepiece in pressure-demand mode is recommended.[6]Filter types should be appropriate for acid gases and organic vapors.[4]

Operational Plan: Handling and Storage

Handling:

  • Always work in a designated area with adequate ventilation, such as a chemical fume hood.[2][4]

  • Prevent all personal contact with the substance, avoiding inhalation of vapors and direct contact with skin and eyes.[5]

  • Keep away from all sources of ignition, including open flames and sparks, and use non-sparking tools.[4][6]

  • Containers should be opened and handled with care, and it is advised to vent them periodically as they may develop pressure.[2][5]

  • Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled.[5][6]

Storage:

  • Store in a cool, dry, and well-ventilated area, away from moisture and direct sunlight.[2][6]

  • Keep containers tightly sealed and protect them from physical damage.[2][4][6]

  • Store away from incompatible materials such as alcohols, strong bases, and oxidizing agents.[4]

Disposal Plan

  • This compound must be disposed of as hazardous waste.[6]

  • Consult your local or regional waste management authority for specific disposal regulations.[7]

  • One recommended method of treatment involves neutralization with soda-ash or soda-lime, followed by burial in a licensed landfill or incineration.[5]

  • Empty containers should be decontaminated with a 5% aqueous sodium hydroxide or soda ash solution before disposal and should be handled as hazardous waste until cleaned.[5]

Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

  • Spills:

    • Evacuate all non-essential personnel from the area.[6]

    • Eliminate all ignition sources.[4][6]

    • Contain the spill using dry, inert materials such as sand, earth, or vermiculite. Do not use water , as it reacts violently with Acetyl bromide.[5][6][7]

    • Collect the absorbed material into a labeled container for hazardous waste disposal.[5][7]

    • Thoroughly ventilate the area once the cleanup is complete.[6]

  • First Aid:

    • Inhalation: Move the individual to fresh air and place them in a half-upright position. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

    • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][7]

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[1][2][7]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2][3]

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling and Experimentation cluster_disposal 3. Cleanup and Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Protective Clothing) prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup prep_spill Prepare Spill Kit (Dry Absorbent Material) prep_setup->prep_spill handle_transfer Carefully Transfer Chemical prep_spill->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction handle_store Securely Seal Container After Use handle_reaction->handle_store emergency_spill Spill or Exposure Occurs handle_reaction->emergency_spill cleanup_waste Dispose of Waste in Labeled Hazardous Waste Container handle_store->cleanup_waste cleanup_decontaminate Decontaminate Work Area and Equipment cleanup_waste->cleanup_decontaminate cleanup_ppe Remove and Dispose of/Clean PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_action Follow Emergency Procedures (Evacuate, First Aid, Spill Control) emergency_spill->emergency_action emergency_report Report Incident to Supervisor emergency_action->emergency_report

Caption: A logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.